Caplyta
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lumateperone's Mechanism of Action at Serotonin 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone (B1672687) is a novel atypical antipsychotic with a multifaceted pharmacological profile, central to which is its potent interaction with the serotonin (B10506) 5-HT2A receptor. This technical guide provides an in-depth exploration of lumateperone's mechanism of action at this key receptor, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information is curated for professionals in neuroscience research and drug development, presenting quantitative data in a structured format, outlining detailed experimental methodologies, and visualizing complex pathways to facilitate a comprehensive understanding of this next-generation therapeutic agent.
Core Tenets of Lumateperone's Interaction with 5-HT2A Receptors
Lumateperone is a potent serotonin 5-HT2A receptor antagonist.[1][2][3] Its high affinity for this receptor, significantly greater than for the dopamine (B1211576) D2 receptor, is a cornerstone of its therapeutic efficacy and favorable side-effect profile.[1][3] At lower doses, lumateperone's effects are predominantly driven by its high occupancy of 5-HT2A receptors, contributing to its effects on sleep and anxiety. As the dose increases, it engages other targets, including dopamine and serotonin transporters, to achieve its antipsychotic effects.[4]
Quantitative Analysis of Lumateperone's 5-HT2A Receptor Binding and Functional Potency
The interaction of lumateperone with the 5-HT2A receptor has been extensively quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity, functional potency, and receptor occupancy.
Table 1: In Vitro Binding Affinity (Ki) of Lumateperone at the 5-HT2A Receptor and Other Key Targets
| Target | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 0.54 [1] |
| Dopamine D2 | 32[1] |
| Serotonin Transporter (SERT) | 33[5] |
| Dopamine D1 | 41[5] |
| Alpha-1A Adrenergic | <100[5] |
| Alpha-1B Adrenergic | <100[5] |
| Muscarinic M1-M5 | >1000[5] |
| Histamine H1 | >1000[5] |
Table 2: In Vitro and In Vivo Functional Antagonism of Lumateperone at the 5-HT2A Receptor
| Assay Type | Parameter | Value |
| In Vitro Functional Assay (Calcium Fluorescence) | IC50 | 7 nM [6] |
| In Vivo Functional Assay (DOI-Induced Head-twitch in mice) | ID50 | 0.09 mg/kg [7] |
Table 3: In Vivo 5-HT2A Receptor Occupancy of Lumateperone in Humans (PET Studies)
| Dose | Receptor Occupancy (%) | Study Population |
| 10 mg | >80% [7] | Healthy Volunteers [7] |
| 40 mg | Up to 39% (D2), 33% (SERT) [7] | Healthy Volunteers [7] |
| 60 mg | ~39% (D2) [3][8] | Patients with Schizophrenia [3][8] |
Signaling Pathways Modulated by Lumateperone at the 5-HT2A Receptor
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. However, it can also engage other signaling cascades, including those mediated by β-arrestins. Lumateperone, as a potent antagonist, blocks the activation of these pathways by endogenous serotonin.
Canonical Gq/11 Signaling Pathway
Upon activation by an agonist like serotonin, the 5-HT2A receptor couples to Gq/11 proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Lumateperone's antagonism at the 5-HT2A receptor effectively blocks this entire downstream signaling cascade.
References
- 1. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lumateperone in schizophrenia: a profile of its use [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. S44. LUMATEPERONE (ITI-007) FOR THE TREATMENT OF SCHIZOPHRENIA: PLACEBO-CONTROLLED CLINICAL TRIALS AND AN OPEN-LABEL SAFETY SWITCHING STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Caplyta (Lumateperone): A Comprehensive Technical Review of its Modulation of Dopaminergic and Glutamatergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caplyta® (lumateperone) is a novel second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its clinical efficacy is attributed to a unique pharmacological profile that deviates from traditional antipsychotics, primarily through its concurrent modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its intricate interplay with dopaminergic and glutamatergic pathways. The following sections detail the quantitative pharmacology, key experimental findings, and the underlying signaling cascades influenced by this innovative therapeutic agent.
Quantitative Pharmacology: Receptor Binding and Occupancy
Lumateperone (B1672687) exhibits a distinct receptor binding profile characterized by a high affinity for serotonin 5-HT2A receptors, moderate affinity for dopamine D2 and D1 receptors, and the serotonin transporter (SERT), with low affinity for histaminergic and muscarinic receptors, which is thought to contribute to its favorable side-effect profile.[1][2][3][4][5][6]
Table 1: Receptor Binding Affinities (Ki, nM) of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.54 | [1][4][7][8][9] |
| Dopamine D2 | 32 | [2][3][4][5][7][8][9] |
| Dopamine D1 | 41-52 | [2][4][5][9] |
| Serotonin Transporter (SERT) | 33-62 | [3][4][5][7][8][9] |
| Alpha-1A Adrenergic | <100 | [2][5] |
| Alpha-1B Adrenergic | <100 | [2][5] |
| Dopamine D4 | <100 | [2] |
| Histamine H1 | >1000 | [4] |
| Muscarinic M1-5 | >1000 | [5] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in in vitro studies. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Receptor/Transporter Occupancy
| Target | Dose | Occupancy | Study Population | Reference(s) |
| Serotonin 5-HT2A | 10 mg (single dose) | >80% (cortical) | Healthy Volunteers | [1][10] |
| Dopamine D2 | 10 mg (single dose) | ~12% (striatal) | Healthy Volunteers | [7][10] |
| Dopamine D2 | 40 mg (single dose) | up to 39% (striatal) | Healthy Volunteers | [7][10] |
| Dopamine D2 | 60 mg (steady state) | ~39% (dorsal striatal) | Patients with Schizophrenia | [7][11][12] |
| Serotonin Transporter (SERT) | 40 mg (single dose) | 8% - 33% (striatal) | Healthy Volunteers | [1][10] |
Modulation of the Dopaminergic Pathway
This compound's interaction with the dopaminergic system is multifaceted and distinguishes it from many other antipsychotics. It acts as a dopamine receptor phosphoprotein modulator (DPPM), exhibiting both presynaptic partial agonist and postsynaptic antagonist activity at D2 receptors.[2][8][10][13][14][15] This dual action is thought to result in a more efficient reduction of dopaminergic signaling without the high levels of D2 receptor blockade associated with extrapyramidal symptoms and hyperprolactinemia.[7][10][13][15]
The lower D2 receptor occupancy of this compound at clinically effective doses (<40%) compared to the typical 60-80% occupancy required for many other antipsychotics is a key feature.[10][16][17] This may be explained by its presynaptic partial agonism, which helps to maintain a degree of feedback inhibition on dopamine release, thereby reducing the need for high postsynaptic blockade.[16][18] Furthermore, this compound shows some selectivity for mesolimbic and mesocortical dopamine pathways over the nigrostriatal pathway, which is also believed to contribute to its favorable motor side-effect profile.[2][7][13]
Modulation of the Glutamatergic Pathway
A novel aspect of this compound's mechanism is its indirect modulation of the glutamate system, which is implicated in the negative and cognitive symptoms of schizophrenia.[3][13][14][17] this compound enhances the function of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][17] This effect is not due to direct binding to these receptors but is believed to be mediated downstream of dopamine D1 receptor activation.[1][2][17]
Preclinical studies have shown that lumateperone increases the phosphorylation of the GluN2B subunit of the NMDA receptor.[1][13] This phosphorylation is thought to enhance NMDA receptor function.[1] Additionally, this compound promotes AMPA receptor trafficking and function through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This combined action on both NMDA and AMPA receptors may contribute to improvements in mood, cognition, and negative symptoms.[1][3][19]
Experimental Protocols
The characterization of this compound's unique pharmacological profile has been established through a series of preclinical and clinical studies. Below are summaries of the key experimental methodologies employed.
Radioligand Displacement Assays
-
Objective: To determine the binding affinity (Ki) of lumateperone for various neurotransmitter receptors and transporters.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the specific receptor of interest (e.g., CHO cells expressing human D2 receptors) or from brain tissue are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor and is radioactive) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled lumateperone.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the filtered material is measured using a scintillation counter.
-
Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[4]
-
In Vivo Microdialysis
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Objective: To measure extracellular levels of dopamine and glutamate in specific brain regions of freely moving animals following lumateperone administration.
-
General Protocol:
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Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex or striatum) of a rat.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
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Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, lumateperone or a vehicle is administered to the animal.
-
Analysis: The concentration of dopamine and glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[19]
-
In Vitro Electrophysiology
-
Objective: To assess the effects of lumateperone on NMDA- and AMPA-induced currents in neurons.
-
General Protocol:
-
Brain Slice Preparation: Acute brain slices containing the region of interest (e.g., medial prefrontal cortex) are prepared from rats.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the brain slice. This technique allows for the measurement of ion currents flowing across the cell membrane.
-
Agonist Application: NMDA or AMPA is applied to the neuron to evoke an inward electrical current.
-
Lumateperone Application: The effect of lumateperone on these agonist-induced currents is measured by applying it to the bath solution.
-
Data Analysis: The amplitude and kinetics of the NMDA- and AMPA-mediated currents are compared before and after the application of lumateperone. To confirm the D1-dependency, these experiments can be repeated in the presence of a D1 receptor antagonist.[19]
-
Conclusion
This compound (lumateperone) represents a significant advancement in psychopharmacology, offering a novel mechanism of action that extends beyond simple dopamine receptor blockade. Its intricate modulation of both dopaminergic and glutamatergic pathways, characterized by a dual action at D2 receptors and indirect enhancement of NMDA and AMPA receptor function, provides a plausible basis for its broad spectrum of efficacy in treating the complex symptoms of schizophrenia and bipolar depression. The quantitative data from receptor binding and occupancy studies, combined with functional data from preclinical and clinical trials, underscore its unique profile. For drug development professionals, the multifaceted pharmacology of lumateperone highlights the potential of targeting multiple neurotransmitter systems simultaneously to achieve a more comprehensive therapeutic effect with an improved safety and tolerability profile. Further research into the long-term effects of its glutamatergic modulation will be crucial in fully elucidating its therapeutic potential and informing the development of future generations of neuropsychiatric drugs.
References
- 1. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Lumateperone for the Treatment of Adults With Schizophrenia: a Systematic Review [ouci.dntb.gov.ua]
- 5. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Differential modulation of NMDA and AMPA receptors by cellular prion protein and copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lumateperone for the Treatment of Major Depressive Disorder With Mixed Features or Bipolar Depression With Mixed Features: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.mdedge.com [cdn.mdedge.com]
- 18. termedia.pl [termedia.pl]
- 19. researchgate.net [researchgate.net]
Lumateperone Tosylate: An In-Depth Technical Review of its In Vitro Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone (B1672687), as the tosylate salt, is a novel atypical antipsychotic with a multifaceted pharmacological profile. Its therapeutic efficacy is believed to stem from its unique and simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems. This technical guide provides a comprehensive overview of the in vitro receptor binding profile of lumateperone, offering a detailed examination of its affinities for various central nervous system targets. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.
Core Receptor Binding Profile
Lumateperone exhibits a distinct binding affinity profile, characterized by high-affinity antagonism at the serotonin 5-HT2A receptor, coupled with moderate affinity for dopamine D2 receptors and the serotonin transporter (SERT). This profile distinguishes it from other atypical antipsychotics and is thought to contribute to its favorable side-effect profile, particularly with regard to extrapyramidal symptoms and hyperprolactinemia.
Quantitative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of lumateperone for a range of primary and secondary targets. The data has been compiled from various radioligand binding studies.
| Receptor/Transporter | Ki (nM) | Notes |
| Serotonin Receptors | ||
| 5-HT2A | 0.54[1][2] | Potent antagonist activity. This high affinity is a cornerstone of its mechanism. |
| Serotonin Transporter (SERT) | 33 - 62[3][1] | Moderate affinity, suggesting a role in serotonin reuptake inhibition. |
| 5-HT2C | 173[4] | Low affinity. |
| Dopamine Receptors | ||
| D2 | 32[1][2] | Moderate affinity. Acts as a presynaptic partial agonist and postsynaptic antagonist.[5] |
| D1 | 41 - 52[2] | Moderate affinity. |
| D4 | < 100[6] | Moderate affinity. |
| Adrenergic Receptors | ||
| Alpha-1A & Alpha-1B | < 100[6] | Moderate affinity. |
| Other Receptors | ||
| Histamine H1 | > 1000[4] | Very low affinity, predicting a low potential for sedation and weight gain. |
| Muscarinic M1 | > 1000 | Very low affinity, suggesting a low likelihood of anticholinergic side effects. |
Key Signaling Pathways and Mechanism of Action
Lumateperone's pharmacological activity is not limited to direct receptor binding but also involves the modulation of downstream signaling cascades. A key aspect of its mechanism is the interplay between the serotonergic, dopaminergic, and glutamatergic systems.
Serotonin 5-HT2A and Dopamine D2 Receptor Interplay
The high 5-HT2A to D2 receptor affinity ratio is a critical feature of lumateperone. Antagonism of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, which may counteract the effects of D2 receptor blockade, potentially leading to a lower incidence of extrapyramidal symptoms.
Caption: Lumateperone's dual antagonism at 5-HT2A and D2 receptors.
Glutamatergic Modulation and mTOR Pathway
Lumateperone also indirectly modulates the glutamatergic system, which is implicated in the cognitive and negative symptoms of schizophrenia. Evidence suggests that lumateperone enhances NMDA and AMPA receptor-mediated signaling.[7] This effect is, in part, dependent on dopamine D1 receptor activation and involves the phosphorylation of the GluN2B subunit of the NMDA receptor.[4] Furthermore, lumateperone has been shown to promote AMPA receptor trafficking and function through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4]
Caption: Glutamatergic modulation by lumateperone via D1 and mTOR pathways.
Experimental Protocols
The determination of lumateperone's binding affinities is primarily achieved through competitive radioligand binding assays. The following sections outline a generalized yet detailed protocol representative of the methodologies employed in such studies.
General Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodologies
1. Membrane Preparation:
-
Source: Recombinant cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT2A, D2) or tissue homogenates from specific brain regions (e.g., rat frontal cortex for 5-HT2A).
-
Procedure:
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA protein assay).
-
2. Competitive Radioligand Binding Assay:
-
Materials:
-
Prepared cell membranes.
-
Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Serial dilutions of lumateperone tosylate.
-
A "cold" (non-radiolabeled) ligand for the determination of non-specific binding (e.g., unlabeled ketanserin (B1673593) or haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of lumateperone and a constant amount of the membrane preparation.
-
Three sets of reactions are typically performed:
-
Total Binding: Membranes + Radioligand.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of the cold ligand.
-
Competition: Membranes + Radioligand + serial dilutions of lumateperone.
-
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
The incubation is terminated by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a microplate scintillation counter.
-
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The in vitro receptor binding profile of lumateperone tosylate reveals a unique pharmacological signature that underpins its clinical efficacy and favorable tolerability. Its high affinity for 5-HT2A receptors, combined with moderate affinity for D2 receptors and the serotonin transporter, and its indirect modulation of the glutamatergic system, positions it as a significant advancement in the treatment of schizophrenia and other neuropsychiatric disorders. The detailed methodologies provided in this guide offer a foundational understanding of the experimental approaches used to characterize this and other novel therapeutic agents, serving as a valuable resource for the scientific community.
References
- 1. medkoo.com [medkoo.com]
- 2. lumateperone Tosylate | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Modulation of NMDA and AMPA Receptor Neurotransmission by Lumateperone: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms by which lumateperone (B1672687), an atypical antipsychotic, modulates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor neurotransmission. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuropharmacology and central nervous system (CNS) therapeutics.
Executive Summary
Lumateperone's therapeutic effects are attributed to its unique pharmacological profile, characterized by a simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) systems.[1] Notably, lumateperone does not directly bind to NMDA or AMPA receptors. Instead, it indirectly enhances their function through a sophisticated interplay of actions at other key neural targets. This guide will detail the signaling pathways, present the quantitative data supporting these mechanisms, and outline the experimental protocols used to elucidate these effects.
Core Mechanism of Action: An Indirect Approach to Glutamatergic Modulation
Lumateperone's influence on NMDA and AMPA receptor activity is primarily a downstream consequence of its engagement with the dopamine D1 receptor and its regulation of the mTOR signaling pathway.
D1 Receptor-Dependent Phosphorylation of NMDA Receptors
A pivotal aspect of lumateperone's mechanism is its ability to act as a dopamine D1 receptor agonist.[2] This engagement initiates a signaling cascade that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor.[3][4][5] This phosphorylation event is critical as it enhances NMDA receptor function, which is often impaired in conditions like schizophrenia.[2][3][6]
mTOR Pathway-Mediated Enhancement of AMPA Receptor Function
In addition to its effects on NMDA receptors, lumateperone promotes the trafficking and functional activity of AMPA receptors.[7] This is achieved through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] The precise upstream and downstream effectors of lumateperone on this pathway are a continuing area of investigation.
Quantitative Data: Receptor Binding Affinities and Functional Outcomes
The following tables summarize the key quantitative data that define lumateperone's pharmacological profile and its effects on downstream targets related to NMDA and AMPA receptor signaling.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.54 | [4][5] |
| Dopamine D2 | 32 | [4][5] |
| Dopamine D1 | 52 | [3] |
| Serotonin Transporter (SERT) | 33-62 | [3][4] |
Table 1: Lumateperone Receptor and Transporter Binding Affinities
| Experimental Model | Lumateperone Dose | Measured Effect | Reference(s) |
| Mouse Nucleus Accumbens | 3 mg/kg (oral) | Increased phosphorylation of GluN2B at Tyrosine 1472 | [7] |
| Rat Medial Prefrontal Cortex (mPFC) | Not specified | Facilitated NMDA and AMPA receptor-mediated currents | [9] |
| Rat Medial Prefrontal Cortex (mPFC) | Not specified | Significantly increased dopamine and glutamate release | [9] |
Table 2: Functional Effects of Lumateperone on Glutamatergic Systems
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for assessing lumateperone's effects.
Caption: D1 Receptor-Dependent NMDA Receptor Phosphorylation Pathway.
Caption: mTOR-Mediated AMPA Receptor Trafficking and Function.
Caption: Workflow for Investigating Lumateperone's Glutamatergic Effects.
Experimental Protocols: Methodological Approaches
The elucidation of lumateperone's effects on NMDA and AMPA receptor neurotransmission has been achieved through a combination of established preclinical methodologies.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of lumateperone for its primary targets.
-
Objective: To quantify the affinity of lumateperone for serotonin (5-HT2A), dopamine (D1, D2), and serotonin transporter (SERT) sites.
-
General Procedure:
-
Membrane Preparation: Homogenized tissue or cells expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with a specific radiolabeled ligand and varying concentrations of unlabeled lumateperone.
-
Separation: Bound and free radioligand are separated via filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined and converted to Ki values to reflect the binding affinity.
-
In Vitro Electrophysiology
Whole-cell patch-clamp recordings in brain slices are utilized to directly measure the functional consequences of lumateperone on NMDA and AMPA receptor-mediated currents.
-
Objective: To assess the effect of lumateperone on NMDA- and AMPA-induced currents in neurons (e.g., pyramidal cells in the medial prefrontal cortex).[9]
-
General Procedure:
-
Brain Slice Preparation: Acute brain slices containing the region of interest are prepared.
-
Recording: Whole-cell patch-clamp recordings are established from individual neurons.
-
Drug Application: NMDA or AMPA is applied to evoke receptor-mediated currents. Lumateperone is then introduced into the bath to observe its modulatory effects.
-
Data Acquisition: Changes in the amplitude and kinetics of the evoked currents are recorded and analyzed.
-
In Vivo Microdialysis and Amperometry
These techniques allow for the real-time measurement of neurotransmitter levels in the brains of freely moving animals, providing insight into the in vivo effects of lumateperone on neurochemistry.
-
Objective: To measure changes in extracellular dopamine and glutamate concentrations in specific brain regions (e.g., mPFC) following lumateperone administration.[9]
-
General Procedure:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples containing extracellular fluid are collected at regular intervals.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) or other sensitive analytical methods.
-
Conditioned Avoidance Response (CAR) Test
The CAR test is a behavioral assay used to predict the antipsychotic-like potential of a compound.
-
Objective: To determine if lumateperone exhibits antipsychotic-like activity in a behavioral model.[9]
-
General Procedure:
-
Training: An animal is trained to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light).
-
Drug Administration: Lumateperone is administered to the trained animals.
-
Testing: The ability of the drug to suppress the conditioned avoidance response without impairing the escape response to the aversive stimulus is measured.
-
Conclusion
Lumateperone represents a significant advancement in the pharmacological treatment of schizophrenia and other neuropsychiatric disorders. Its ability to indirectly modulate and enhance NMDA and AMPA receptor neurotransmission via D1 receptor agonism and mTOR pathway activation, respectively, provides a novel therapeutic avenue. This multifaceted mechanism of action likely contributes to its broad efficacy across a range of symptoms and its favorable side-effect profile. Further research into the specific molecular interactions within these signaling pathways will continue to refine our understanding of this innovative therapeutic agent.
References
- 1. A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumateperone: A Technical Guide to its Molecular Structure, Chemical Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumateperone (B1672687) is a novel second-generation atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its unique pharmacological profile, characterized by simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission, distinguishes it from other antipsychotics.[1][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and multifaceted pharmacological actions of lumateperone, including its receptor binding affinities, mechanism of action, and the experimental methodologies used for its characterization.
Molecular Structure and Chemical Properties
Lumateperone, with the chemical name 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one, is a pyridopyrroloquinoxaline and butyrophenone (B1668137) derivative.[4][5] It is a chiral compound with a tetracyclic core.[4] Lumateperone is marketed as a tosylate salt.[2]
Table 1: Chemical and Physical Properties of Lumateperone
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₈FN₃O | [6][7] |
| Molecular Weight | 393.5 g/mol | [2][7] |
| CAS Number | 313368-91-1 | [2] |
| InChI Key | HOIIHACBCFLJET-SFTDATJTSA-N | [4][7] |
| SMILES | CN1CCN2[C@@]3([H])CCN(CCCC(=O)c4ccc(cc4)F)C[C@@]3([H])c5cccc1c52 | [7] |
Synthesis
The synthesis of lumateperone is a multi-step process that involves the formation of its characteristic tetracyclic core. A key step in several reported synthetic routes is a Fischer indole (B1671886) synthesis to construct the indole fragment of the molecule.[4][8] One common approach begins with the reaction of a hydrazine (B178648) derivative with a cyclic ketone under acidic conditions to form a tricyclic indole.[4] This is followed by a series of reactions including reduction, diastereomeric resolution to obtain the desired chirally pure cis-indoline, and subsequent N-alkylation and cyclization steps to form the final tetracyclic structure.[4][9] The final step typically involves N-alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one.[8]
Pharmacodynamics: A Multi-Target Mechanism of Action
Lumateperone's therapeutic effects are attributed to its complex and nuanced interactions with multiple neurotransmitter systems.[1][3] It acts as a potent antagonist at serotonin (B10506) 5-HT₂ₐ receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D₂ receptors, and an inhibitor of the serotonin transporter (SERT).[1][10] Furthermore, it indirectly modulates glutamatergic neurotransmission.[9]
Receptor Binding Profile
Lumateperone exhibits a distinct receptor binding profile, with a significantly higher affinity for 5-HT₂ₐ receptors compared to D₂ receptors.[11][12] This high 5-HT₂ₐ to D₂ affinity ratio is thought to contribute to its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms (EPS).[12]
Table 2: Receptor and Transporter Binding Affinities (Ki) of Lumateperone
| Target | Ki (nM) | Reference(s) |
| Serotonin 5-HT₂ₐ Receptor | 0.54 | [1][10][12][13][14] |
| Dopamine D₂ Receptor | 32 | [1][12][13][14] |
| Serotonin Transporter (SERT) | 33 - 62 | [1][12][15] |
| Dopamine D₁ Receptor | 52 | [1][10][13] |
| Dopamine D₄ Receptor | 39.7 - 104 | [8][12] |
| α₁ Adrenergic Receptors | 73 | [1] |
| 5-HT₂C Serotonin Subtype Receptors | 173 | [1] |
| H₁ Histamine Receptors | > 1000 | [1] |
Signaling Pathways
Lumateperone's engagement with its primary targets initiates a cascade of downstream signaling events that ultimately modulate neuronal activity.
As a potent 5-HT₂ₐ receptor antagonist, lumateperone blocks the activity of this receptor, which is coupled to the Gq/G₁₁ signaling pathway.[1] This antagonism is believed to contribute to its antipsychotic and antidepressant effects, as well as its low risk of EPS.[4][12]
Lumateperone exhibits a dual action at D₂ receptors, acting as a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.[3][11] This unique mechanism is thought to fine-tune dopaminergic neurotransmission, reducing dopamine release presynaptically while blocking its effects postsynaptically.[9] This contributes to its antipsychotic efficacy with a lower D₂ receptor occupancy (around 39-40%) compared to other antipsychotics, which may explain the reduced risk of motor side effects.[4][16]
Lumateperone is also an inhibitor of the serotonin transporter, which is the mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[3] This action increases the levels of serotonin in the synaptic cleft, which may contribute to its antidepressant effects and its efficacy against the negative symptoms of schizophrenia.[3][9]
Lumateperone indirectly enhances glutamatergic neurotransmission.[9] It has been shown to increase the phosphorylation of the GluN2B subunit of NMDA receptors through a D₁ receptor-dependent mechanism.[4][9] This modulation of the glutamate (B1630785) system may play a role in improving cognitive function and addressing the negative symptoms of schizophrenia.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Lumateperone | NROChemistry [nrochemistry.com]
- 5. Lumateperone synthesis - chemicalbook [chemicalbook.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 8. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Lumateperone for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. innoprot.com [innoprot.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. elifesciences.org [elifesciences.org]
Early-Phase Clinical Trial Data on Caplyta (Lumateperone) for Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caplyta (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its unique pharmacological profile, characterized by simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, distinguishes it from other second-generation antipsychotics.[2][3] This technical guide provides an in-depth overview of the early-phase clinical trial data for lumateperone (B1672687) in the treatment of schizophrenia, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
The therapeutic effects of lumateperone are thought to be mediated through a combination of antagonist activity at central serotonin 5-HT2A receptors and postsynaptic antagonist activity at central dopamine D2 receptors.[4] It exhibits a high affinity for 5-HT2A receptors and a moderate affinity for D2 receptors.[1][3] This profile allows for antipsychotic efficacy at doses that result in lower D2 receptor occupancy compared to many other antipsychotics, potentially leading to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.[3][5] Furthermore, lumateperone demonstrates moderate affinity for the serotonin transporter (SERT) and dopamine D1 receptors, which may contribute to its effects on negative symptoms and cognitive function.[1][4]
Signaling Pathway
The proposed mechanism of action for lumateperone involves the modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia.
Caption: Proposed mechanism of action of this compound (lumateperone).
Early-Phase Clinical Trial Data
Pharmacokinetic and Pharmacodynamic Studies (Phase 1)
Phase 1 studies were designed to evaluate the safety, tolerability, and pharmacokinetic profile of lumateperone in healthy volunteers and patients with stable schizophrenia.
Table 1: Summary of Key Phase 1 Study Findings
| Study Identifier | Population | Dosage | Key Findings |
| ITI-007-020 (NCT04779177) | Adolescents (13-17 years) with stable schizophrenia or schizoaffective disorder | 28 mg and 42 mg daily for 5 days | Primary endpoints were pharmacokinetic measures (Cmax, Tmax, AUC, T½).[6] |
| Not specified | Patients with stable schizophrenia (n=10) | 60 mg single dose | Mean dopamine D2 receptor occupancy of 39%. Well-tolerated with no significant motor disturbances or increased prolactin levels.[5] |
| Not specified | Not specified | Not specified | No statistically significant alterations in vital signs, ECGs, or clinical chemistry. Most frequent adverse events were mild-to-moderate headache and mild sedation.[6] |
Proof-of-Concept and Dose-Finding Studies (Phase 2)
Phase 2 studies aimed to establish the efficacy and optimal dosage of lumateperone for treating acute exacerbations of schizophrenia.
Table 2: Summary of Key Phase 2/3 Efficacy and Safety Data
| Study Identifier | Duration | Treatment Arms | N | Primary Endpoint | Key Efficacy Results (vs. Placebo) | Key Safety Findings |
| ITI-007-005 (NCT01499563) | 4 weeks | Lumateperone 60 mg, Risperidone 4 mg, Placebo | 335 | Change from baseline in PANSS total score | Lumateperone 60 mg showed significant improvement.[6][7] | Lower weight gain and reduced levels of prolactin, glucose, cholesterol, and triglycerides compared to risperidone.[6] |
| ITI-007-301 (NCT02282761) | 4 weeks | Lumateperone 28 mg, Lumateperone 42 mg, Placebo | 450 | Change from baseline in PANSS total score | Lumateperone 42 mg showed a statistically significant improvement (-4.2 LSMD).[8] | Favorable safety profile with no relevant motor, cardiometabolic, or endocrine adverse effects compared to placebo.[8] |
| ITI-007-302 (NCT02469155) | 6 weeks | Lumateperone 20 mg, Lumateperone 60 mg, Risperidone 4 mg, Placebo | Not specified | Change from baseline in PANSS total score | Did not demonstrate efficacy, potentially due to a high placebo response rate.[6][7] | Not specified |
| ITI-007-303 (NCT03817528) | 6 weeks (open-label) | Switch to Lumateperone 60 mg | 301 | Safety and tolerability | Patients remained stable or showed improvement in PANSS total score.[6] | Well-tolerated with a low incidence of extrapyramidal symptoms (1.0%). Significant improvements in metabolic parameters.[5] |
PANSS: Positive and Negative Syndrome Scale; LSMD: Least-squares mean difference
Experimental Protocols
Representative Phase 2/3 Study Design (ITI-007-301)
The ITI-007-301 study was a randomized, double-blind, placebo-controlled, phase 3 clinical trial conducted at 12 sites in the United States.[8]
Inclusion Criteria:
-
Age 18 to 60 years.
-
Diagnosis of schizophrenia.
-
Experiencing an acute exacerbation of psychosis.[8]
Exclusion Criteria:
-
Significant medical conditions.
-
Substance use disorders.
Randomization and Blinding:
-
Patients were randomized in a 1:1:1 ratio to receive lumateperone 28 mg, lumateperone 42 mg, or placebo once daily for 4 weeks.[8]
-
The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
Assessments:
-
Primary Efficacy Endpoint: Mean change from baseline to day 28 in the Positive and Negative Syndrome Scale (PANSS) total score.[8]
-
Key Secondary Efficacy Endpoint: Change from baseline in the Clinical Global Impression-Severity (CGI-S) score.[8]
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including metabolic profiles).[8]
Caption: Experimental workflow for a typical Phase 2/3 clinical trial of this compound.
Conclusion
The early-phase clinical trial data for lumateperone in schizophrenia demonstrate a favorable efficacy and safety profile. The unique mechanism of action, with high 5-HT2A and moderate D2 receptor antagonism, appears to translate into clinically meaningful antipsychotic effects with a low incidence of extrapyramidal and metabolic side effects.[3][6] The data from these foundational studies have supported the further development and approval of this compound as a valuable treatment option for adults with schizophrenia.
References
- 1. caplytahcp.com [caplytahcp.com]
- 2. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Lumateperone for Schizophrenia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Lumateperone: A Multifaceted Modulator for Neurodegenerative Disorders
A Technical Whitepaper on the Preclinical and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumateperone (B1672687), an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression, presents a compelling pharmacological profile for potential applications in neurodegenerative disorders.[1][2] Its unique mechanism of action, encompassing synergistic modulation of serotonergic, dopamatergic, and glutamatergic systems, offers a multi-pronged approach to address the complex pathologies underlying diseases such as Alzheimer's, Parkinson's, and Huntington's.[1][3][4][5] This technical guide provides an in-depth analysis of the core pharmacology of lumateperone, summarizes key preclinical and clinical findings, and outlines detailed experimental methodologies to facilitate further research in this promising area.
Core Pharmacology of Lumateperone
Lumateperone's distinct pharmacological profile stems from its nuanced interactions with several key neurotransmitter systems.[1][3][4][5]
1.1. Serotonergic Modulation: At the forefront of its mechanism is a potent antagonism of the serotonin (B10506) 5-HT2A receptor.[3][4] This action is complemented by moderate inhibition of the serotonin transporter (SERT), a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[1][4]
1.2. Dopaminergic Regulation: Lumateperone exhibits a dual action on dopamine (B1211576) D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist.[1] This allows for a fine-tuning of dopaminergic signaling.[3] It also possesses a moderate affinity for D1 and D4 receptors.[3]
1.3. Glutamatergic Enhancement: A key differentiator for lumateperone is its ability to modulate the glutamatergic system.[1][5] It enhances N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, in part through a D1 receptor-dependent mechanism that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor.[5][6] This modulation may be crucial for addressing the cognitive deficits seen in many neurodegenerative conditions.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of lumateperone for key neurotransmitter receptors and transporters.
| Target | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.54 | [3][5] |
| Dopamine D2 | 32 | [3] |
| Dopamine D1 | 52 | [3] |
| Serotonin Transporter (SERT) | 33 | [7] |
| Dopamine D4 | ~100 (predicted) | [8] |
| Alpha-1 Adrenergic | 73 | [3] |
Potential Applications in Neurodegenerative Disorders
While not yet approved for neurodegenerative diseases, preclinical and clinical investigations have explored lumateperone's potential in this domain, primarily focusing on Alzheimer's disease.
2.1. Alzheimer's Disease:
Lumateperone's potential in Alzheimer's disease has been investigated for the management of behavioral and psychological symptoms of dementia (BPSD), particularly agitation.[9][10][11]
-
Clinical Evidence: A Phase 3 clinical trial (NCT02817906) was initiated to evaluate the efficacy and safety of lumateperone for agitation in patients with probable Alzheimer's disease.[9] However, the trial was terminated prematurely due to a determination of futility, as it was unlikely to meet its primary endpoint.[9]
-
Preclinical Rationale: The rationale for its use in Alzheimer's stems from its potent 5-HT2A antagonism, which is thought to contribute to anti-aggressive and calming effects.[11] Furthermore, its pro-cognitive potential via glutamatergic modulation presents an intriguing, though currently unproven, avenue for exploration.[12] There is currently no direct evidence from animal models on the effect of lumateperone on core Alzheimer's pathologies such as amyloid-beta plaques and tau tangles.
2.2. Parkinson's Disease and Huntington's Disease:
Currently, there is a significant lack of direct preclinical or clinical evidence for the use of lumateperone in Parkinson's or Huntington's disease. Its low propensity for extrapyramidal symptoms (EPS) compared to other antipsychotics makes it a theoretically attractive option for managing psychosis in Parkinson's disease, a common and debilitating non-motor symptom. However, this remains speculative and requires dedicated investigation in relevant animal models (e.g., 6-OHDA or MPTP models for Parkinson's, and R6/2 or Q175 models for Huntington's).
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are not extensively available in the public domain. However, based on standard pharmacological and neuroscience research practices, the following methodologies are representative of the types of experiments conducted.
3.1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of lumateperone for various receptors and transporters.
-
Methodology:
-
Membrane Preparation: Homogenization of tissues or cells expressing the target receptor, followed by centrifugation to isolate the membrane fraction.
-
Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of lumateperone.
-
Separation: Rapid filtration to separate bound from free radioligand.
-
Detection: Quantification of radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of IC50 values (concentration of lumateperone that inhibits 50% of radioligand binding) and subsequent conversion to Ki values using the Cheng-Prusoff equation.
-
3.2. In Vivo Microdialysis:
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions following lumateperone administration.
-
Methodology:
-
Probe Implantation: Stereotaxic surgery to implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.
-
Perfusion: Continuous perfusion of the probe with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collection of the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane.
-
Analysis: Quantification of neurotransmitter levels in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Comparison of neurotransmitter levels before and after systemic administration of lumateperone.
-
Signaling Pathways and Experimental Workflows
4.1. Lumateperone's Core Signaling Pathways:
Caption: Core signaling pathways modulated by lumateperone.
4.2. Experimental Workflow for Preclinical Evaluation in Alzheimer's Disease Models:
Caption: Preclinical workflow for Alzheimer's disease evaluation.
4.3. Logical Relationship of Lumateperone's Pharmacology to Potential Neuroprotective Effects:
References
- 1. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lumateperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreports.com [annualreports.com]
- 8. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Evidence on the New Drug Lumateperone (ITI-007) for Psychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Intra-Cellular Therapies ITI-007 shows promise in dementia | Drug Discovery News [drugdiscoverynews.com]
Unveiling the Neuro-Anti-inflammatory Potential of Lumateperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumateperone (B1672687), a mechanistically novel antipsychotic, has demonstrated significant efficacy in treating schizophrenia and bipolar depression. Beyond its well-characterized modulation of serotonergic, dopaminergic, and glutamatergic systems, emerging preclinical evidence reveals a compelling role for lumateperone in attenuating neuroinflammation. This technical guide provides an in-depth exploration of the anti-inflammatory properties of lumateperone within the central nervous system. We will dissect its mechanism of action, detail key experimental findings, provide comprehensive experimental protocols, and visualize the intricate signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neuropsychiatric and neurodegenerative disorders with an inflammatory component.
Introduction: The Neuroinflammation-Psychiatric Disorder Axis
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the brain, is increasingly recognized as a critical contributor to the pathophysiology of a wide range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. Chronic neuroinflammation can lead to synaptic dysfunction, neuronal injury, and disruptions in neurogenesis, ultimately contributing to the clinical manifestations of these conditions. Consequently, therapeutic agents with the ability to modulate neuroinflammatory processes hold significant promise for improving treatment outcomes.
Lumateperone's unique pharmacological profile, which includes potent serotonin (B10506) 5-HT2A receptor antagonism, dopamine (B1211576) D2 receptor postsynaptic antagonism and presynaptic partial agonism, and dopamine D1 receptor-dependent modulation of glutamate, positions it as a promising candidate for targeting the neuroinflammation-psychiatric disorder axis.[1][2][3][4]
Mechanism of Action: How Lumateperone Quells Neuroinflammation
Preclinical studies indicate that lumateperone exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by modulating key signaling pathways in the brain. The core of its action lies in its ability to reduce the production of pro-inflammatory cytokines while simultaneously boosting anti-inflammatory responses.
Impact on Cytokine Profile
Lumateperone has been shown to significantly reduce the levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in both the brain and serum of animal models of neuroinflammation.[1][5][6] Concurrently, it has been observed to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1] This shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state is a crucial aspect of its therapeutic potential.
Modulation of Key Signaling Pathways
Lumateperone's influence on cytokine production is mediated through its interaction with several key receptor systems and downstream signaling cascades:
-
Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is implicated in inflammatory processes.[7][8][9][10] By acting as a potent antagonist at these receptors, lumateperone is thought to inhibit downstream pro-inflammatory signaling pathways.[3][11]
-
Dopamine D1 and D2 Receptor Modulation: Dopamine receptors, particularly D1 and D2 subtypes, are expressed on immune cells in the brain, including microglia, and play a role in regulating their activation state.[5][12][13][14][15] Lumateperone's modulation of these receptors likely contributes to its ability to suppress microglial-mediated neuroinflammation.
-
mTORC1 Signaling Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of cellular metabolism and has been linked to the pro-inflammatory activation of microglia.[2][16][17][18][19] Preclinical data suggest that lumateperone can enhance mTORC1 pathway signaling in the prefrontal cortex, a mechanism that may contribute to its antidepressant and anti-inflammatory effects.[6]
Blood-Brain Barrier Integrity
Lumateperone has also been shown to influence the expression of genes involved in maintaining the integrity of the blood-brain barrier (BBB), such as claudin-5 and intercellular adhesion molecule 1 (ICAM-1).[1][6] By preserving BBB function, lumateperone may further limit the infiltration of peripheral immune cells and inflammatory mediators into the brain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of lumateperone.
Table 1: Effect of Lumateperone on Pro-Inflammatory Cytokine Levels in the Brain
| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Reduction vs. Control | p-value | Reference |
| IL-1β | Mouse | 3 mg/kg | LPS | Significant | < 0.001 | [1] |
| IL-6 | Mouse | 3 mg/kg | LPS | Significant | < 0.001 | [1] |
| TNF-α | Mouse | 0.3, 3, 8 mg/kg | LPS | Dose-dependent | < 0.05, < 0.001 | [1] |
Table 2: Effect of Lumateperone on Anti-Inflammatory Cytokine Levels in the Brain
| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Increase vs. Control | p-value | Reference |
| IL-10 | Mouse | 3, 8 mg/kg | LPS | Significant | < 0.01, < 0.001 | [1] |
Table 3: Effect of Lumateperone on Pro-Inflammatory Cytokine Levels in Serum
| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Reduction (pg/ml or ng/ml) | p-value | Reference |
| IL-1β | Male Mouse | 3 mg/kg | LPS | LPS: 6.267, LPS+Luma: 2.686 | 0.0081 | [1] |
| IL-6 | Male Mouse | 3 mg/kg | LPS | LPS: 14.52 ng/ml, LPS+Luma: 1.494 ng/ml | < 0.0001 | [1] |
| TNF-α | Male Mouse | 3 mg/kg | LPS | LPS: 335.3, LPS+Luma: 56.33 | < 0.0001 | [1] |
| IL-6 | Female Mouse | 3 mg/kg | LPS | LPS: 5.075 ng/ml, LPS+Luma: 0.2377 ng/ml | < 0.0001 | [1] |
| TNF-α | Female Mouse | 3 mg/kg | LPS | LPS: 186.4, LPS+Luma: 18.69 | < 0.01 | [1] |
Table 4: Effect of Lumateperone on Anti-Inflammatory Cytokine Levels in Serum
| Cytokine | Animal Model | Lumateperone Dose | Induction Agent | Increase (pg/ml) | Reference |
| IL-10 | Female Mouse | Not Specified | LPS | LPS: 65.14, LPS+Luma: 211.7 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of lumateperone's anti-inflammatory properties.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of a systemic inflammatory response that leads to neuroinflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free saline
-
Lumateperone
-
Vehicle for lumateperone
Procedure:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline. A typical dose to induce neuroinflammation is 0.25-1 mg/kg.
-
Prepare lumateperone in a suitable vehicle. Doses used in preclinical studies range from 0.3 to 8 mg/kg.
-
Administer lumateperone or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Thirty minutes after lumateperone/vehicle administration, inject LPS or saline (for control group) i.p.
-
Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 4, 6, or 24 hours post-LPS injection), euthanize the animals and collect brain tissue and blood for analysis.
Measurement of Cytokine Levels by ELISA
This protocol outlines the quantification of cytokine proteins in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus, prefrontal cortex)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10)
-
Microplate reader
Procedure:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble proteins.
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Perform the ELISA according to the manufacturer's instructions provided with the commercial kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the brain tissue supernatant (and standards) to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the sample.
Quantification of Cytokine mRNA by RT-qPCR
This protocol describes the measurement of cytokine gene expression in brain tissue.
Materials:
-
Brain tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
Primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan probe-based qPCR master mix
Procedure:
-
Extract total RNA from the brain tissue using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction by combining the cDNA, forward and reverse primers for the target gene and housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data to determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
NanoString nCounter Gene Expression Analysis
This protocol provides an overview of a high-throughput method for analyzing the expression of a panel of genes related to neuroinflammation.
Materials:
-
Brain tissue
-
RNA extraction kit
-
NanoString nCounter Analysis System
-
nCounter Neuroinflammation Panel (or other relevant panel)
Procedure:
-
Extract high-quality total RNA from the brain tissue.
-
Quantify the RNA and assess its integrity.
-
Hybridize the RNA samples with the nCounter Reporter and Capture Probes from the Neuroinflammation Panel. This process does not require reverse transcription or amplification.
-
Load the hybridized samples onto the nCounter Prep Station for automated removal of excess probes and immobilization of the probe-target complexes on a cartridge.
-
Transfer the cartridge to the nCounter Digital Analyzer for data acquisition. The analyzer counts the individual fluorescent barcodes corresponding to each target gene.
-
Analyze the digital count data using the nSolver Analysis Software. This includes data normalization, quality control, and differential gene expression analysis.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Lumateperone's anti-inflammatory signaling cascade.
Caption: Workflow for analyzing lumateperone's effect on cytokines.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the anti-inflammatory properties of lumateperone in the brain. Its ability to modulate key cytokine profiles through a unique mechanism of action involving serotonergic, dopaminergic, and mTORC1 signaling pathways highlights its potential as a therapeutic agent for a range of neuropsychiatric and neurodegenerative disorders where neuroinflammation is a key pathological feature.
Future research should focus on further elucidating the precise molecular mechanisms underlying lumateperone's anti-inflammatory effects. Investigating its impact on different glial cell subtypes and exploring its long-term effects on neuroinflammation and neuronal plasticity will be crucial. Furthermore, clinical studies are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from devastating brain disorders. This guide provides a solid foundation for researchers to design and execute such studies, ultimately advancing our understanding and treatment of neuroinflammation-related conditions.
References
- 1. Lumateperone Normalizes Pathological Levels of Acute Inflammation through Important Pathways Known to Be Involved in Mood Regulation | Journal of Neuroscience [jneurosci.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lumateperone Normalizes Pathological Levels of Acute Inflammation through Important Pathways Known to Be Involved in Mood Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo | PLOS One [journals.plos.org]
- 9. Serotonin 5-HT2A receptor activation blocks TNF-α mediated inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of dopamine D2 receptors attenuates neuroinflammation and ameliorates the memory impairment induced by rapid eye movement sleep deprivation in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory Effects of Dopamine in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Activation of Dopamine D2 Receptor Suppresses Neuroinflammation through αB-crystalline by Inhibition of NF-κB Nuclear Translocation in Experimental ICH Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. JCI - mTOR-dependent translation amplifies microglia priming in aging mice [jci.org]
- 18. mTORC1 pathway disruption ameliorates brain inflammation following stroke via a shift in microglia phenotype from M1 type to M2 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Caplyta's Impact on Neural Circuit Activity in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caplyta® (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile, characterized by a combination of high-affinity serotonin (B10506) 5-HT2A receptor antagonism, moderate dopamine (B1211576) D2 receptor antagonism, and serotonin transporter (SERT) inhibition, suggests a distinct mechanism of action on neural circuitry, particularly within the prefrontal cortex (PFC). This region is critically implicated in the pathophysiology of schizophrenia and mood disorders, governing cognitive function, emotional regulation, and executive processing. This technical guide provides an in-depth analysis of this compound's effects on the neural circuits of the prefrontal cortex, integrating quantitative data, detailed experimental methodologies, and visual representations of its complex signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities and receptor occupancy of this compound, providing a quantitative basis for its pharmacological effects.
Table 1: this compound (Lumateperone) Receptor Binding Affinities (Ki, nM)
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.54 | [1][2] |
| Dopamine D2 | 32 | [1][2] |
| Serotonin Transporter (SERT) | 33 - 62 | [1][2] |
| Dopamine D1 | 52 | [1] |
| Dopamine D4 | <100 | [1] |
| Alpha-1A Adrenergic | <100 | [1] |
| Alpha-1B Adrenergic | <100 | [1] |
| Muscarinic Receptors | Low Affinity (>1000) | [1] |
| Histaminergic H1 Receptors | Low Affinity (>1000) | [1] |
Table 2: this compound (Lumateperone) Receptor Occupancy in Humans
| Receptor | Dose | Occupancy | Method | Reference(s) |
| Serotonin 5-HT2A | 10 mg (single oral dose) | >80% (cortical) | PET | [1] |
| Serotonin Transporter (SERT) | 40 mg | Up to 33% (striatal) | PET | [1] |
| Dopamine D2 | 60 mg (at steady state) | ~39% (peak, dorsal striatum) | PET with 11C-raclopride | [3] |
Core Signaling Pathways and Mechanisms of Action
This compound's unique receptor binding profile translates into a multi-faceted impact on prefrontal cortex neurobiology. It simultaneously modulates serotonergic, dopaminergic, and glutamatergic systems.
Serotonergic Modulation
With its high affinity for 5-HT2A receptors, this compound acts as a potent antagonist.[1][2] This action is believed to contribute to its antipsychotic effects and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade. Furthermore, its inhibition of SERT is thought to enhance serotonergic neurotransmission, potentially contributing to its antidepressant and anxiolytic properties.[2][4]
Dopaminergic Modulation
This compound exhibits a moderate affinity for D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist.[4] This dual action allows for a fine-tuning of dopamine signaling. The presynaptic partial agonism can reduce dopamine release in hyperdopaminergic states, while the postsynaptic antagonism blocks the effects of excess dopamine. Notably, at clinically effective doses, this compound occupies a lower percentage of striatal D2 receptors compared to many other antipsychotics, which is consistent with its favorable side-effect profile regarding motor symptoms and hyperprolactinemia.[3]
Glutamatergic Modulation
A key aspect of this compound's mechanism in the PFC is its indirect modulation of the glutamatergic system. Preclinical studies have demonstrated that lumateperone (B1672687) facilitates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents in the medial prefrontal cortex (mPFC).[5][6] This effect is dependent on dopamine D1 receptor activation.[5][6] By enhancing glutamatergic neurotransmission, this compound may address the hypofunction of NMDA receptors implicated in the cognitive and negative symptoms of schizophrenia.[4]
Experimental Protocols
This section details the methodologies employed in key preclinical studies that have elucidated this compound's impact on prefrontal cortex activity.
Radioligand Binding Assays for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of lumateperone for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Receptor-expressing cells (e.g., HEK293 cells) or brain tissue from rats (e.g., cortex for 5-HT2A, striatum for D2) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors of interest.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A, [125I]DOI for 5-HT2A, or [3H]spiperone for D2), and varying concentrations of unlabeled lumateperone.[8][9][10]
-
"Total binding" wells contain membranes and radioligand only, while "non-specific binding" wells contain membranes, radioligand, and a high concentration of a known competing ligand to saturate the receptors.
-
-
Incubation and Filtration:
-
The plates are incubated to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The filters are washed with a cold buffer to remove any remaining unbound radioligand.[8]
-
-
Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
In Vivo Microdialysis for Neurotransmitter Release in the mPFC
Objective: To measure the extracellular levels of dopamine and glutamate in the medial prefrontal cortex of freely moving rats following lumateperone administration.
Methodology (based on Titulaer et al., 2022): [6][11]
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.[6]
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the mPFC.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for a specified period (e.g., 48 hours).[6]
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula into the mPFC.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
An equilibration period is allowed to establish a stable baseline of neurotransmitter levels.
-
Baseline dialysate samples are collected.
-
Lumateperone (at various doses, e.g., 1, 3, and 10 mg/kg) or vehicle is administered (e.g., intraperitoneally).[6]
-
Dialysate samples are collected at regular intervals post-administration.
-
-
Neurochemical Analysis:
-
The concentrations of dopamine and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[12]
-
In Vitro Electrophysiology for NMDA and AMPA-Induced Currents in the mPFC
Objective: To assess the effect of lumateperone on NMDA and AMPA receptor-mediated currents in pyramidal neurons of the rat mPFC.
Methodology (based on Titulaer et al., 2022): [6]
-
Brain Slice Preparation:
-
Rats are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Coronal slices containing the mPFC are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature.
-
-
Whole-Cell Patch-Clamp Recordings:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Pyramidal neurons in layer V/VI of the mPFC are visualized using infrared differential interference contrast microscopy.
-
Whole-cell voltage-clamp recordings are performed. The recording solution often contains agents to isolate specific currents (e.g., TTX to block action potentials, bicuculline (B1666979) to block GABAA receptors).[6]
-
-
Drug Application and Data Acquisition:
-
NMDA or AMPA is applied to the bath to induce inward currents.
-
After establishing a stable baseline response, lumateperone is applied, and the NMDA- or AMPA-induced currents are measured again at various time points.
-
To investigate the D1 receptor dependency, a D1 antagonist (e.g., SCH23390) can be co-applied with lumateperone.[6]
-
-
Data Analysis:
-
The amplitude of the NMDA- and AMPA-induced currents before and after lumateperone application is measured and compared to determine the drug's effect.
-
References
- 1. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uu.se [uu.se]
- 12. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacogenomics of Lumateperone Response: A Technical Guide for Researchers
Abstract
Lumateperone (B1672687) is a novel, first-in-class antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile, which involves the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems, distinguishes it from other antipsychotic agents and contributes to its favorable safety and tolerability profile.[1][2][3] This technical guide provides an in-depth exploration of the potential pharmacogenomics of lumateperone response. While direct pharmacogenomic studies on lumateperone are currently limited, this document synthesizes information on its mechanism of action, metabolism, and data from related pharmacogenomic research to offer a foundational resource for researchers, scientists, and drug development professionals. We present key signaling pathways, propose experimental protocols for future investigation, and summarize relevant clinical trial data.
Introduction to Lumateperone
Lumateperone (ITI-007) represents a significant advancement in the treatment of serious mental illness.[2] Its efficacy in treating both positive and negative symptoms of schizophrenia, coupled with a low incidence of extrapyramidal symptoms and metabolic disturbances, makes it a valuable therapeutic option.[4][5] The mechanism of action of lumateperone is multifaceted, targeting key pathways implicated in the pathophysiology of schizophrenia.[3][6] Understanding the genetic factors that may influence individual responses to lumateperone is crucial for optimizing its therapeutic use and advancing personalized medicine in psychiatry.
Molecular Mechanism of Action
Lumateperone's distinct clinical effects are rooted in its complex interaction with multiple neurotransmitter systems.[4] It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[1][6] Furthermore, it modulates glutamatergic neurotransmission through a D1 receptor-dependent mechanism that enhances the function of NMDA and AMPA receptors.[1][3]
Dopaminergic Pathway Modulation
Unlike traditional antipsychotics that primarily block postsynaptic D2 receptors, lumateperone exhibits a dual action at these receptors.[1] Its presynaptic partial agonism is thought to reduce dopamine release, while its postsynaptic antagonism blocks dopamine signaling. This combined effect may contribute to its antipsychotic efficacy with a lower risk of motor side effects.[1][6]
Serotonergic and Glutamatergic Pathway Interactions
Lumateperone is a potent antagonist of the 5-HT2A receptor, with a binding affinity approximately 60 times greater than for the D2 receptor.[1] This action is thought to contribute to its efficacy against negative symptoms and its favorable side-effect profile.[4] Additionally, lumateperone inhibits the serotonin transporter (SERT), a mechanism shared with SSRI antidepressants.[4][6] The drug also enhances glutamatergic neurotransmission by increasing the phosphorylation of the GluN2B subunit of the NMDA receptor and promoting AMPA receptor trafficking via the mTOR signaling pathway.[1][3]
Pharmacokinetics and Metabolism
Lumateperone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with contributions from CYP2C8 and CYP1A2.[7][8][9] Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A4, and 2B15, are also involved in its metabolism.[7][9] Due to its reliance on CYP3A4 for clearance, co-administration with strong or moderate inhibitors or inducers of this enzyme requires dose adjustments or is not recommended.[3][7]
Potential Pharmacogenomic Biomarkers
While specific pharmacogenomic studies of lumateperone are lacking, we can hypothesize potential genetic biomarkers based on its known metabolic and pharmacodynamic pathways.[10][11]
Pharmacokinetic Gene Candidates
-
CYP3A4 : Given its central role in lumateperone metabolism, genetic variations in CYP3A4 that alter enzyme activity could significantly impact drug exposure and, consequently, efficacy and tolerability.
-
UGT1A1, UGT1A4, UGT2B15 : Polymorphisms in these genes could also influence the rate of lumateperone clearance.
Pharmacodynamic Gene Candidates
-
HTR2A : Variations in the gene encoding the 5-HT2A receptor could affect lumateperone's binding affinity and downstream signaling, potentially influencing clinical response.
-
DRD2 : Polymorphisms in the dopamine D2 receptor gene may alter the receptor's structure or expression, impacting lumateperone's efficacy.
-
SLC6A4 : Genetic variants in the serotonin transporter gene could modulate the effects of lumateperone on serotonin reuptake.
Proposed Experimental Protocols for Pharmacogenomic Research
To investigate the pharmacogenomics of lumateperone response, a prospective, randomized controlled trial is recommended.
Study Design and Patient Population
A multi-center, randomized, double-blind, placebo-controlled study enrolling adult patients with a diagnosis of schizophrenia (DSM-5 criteria) experiencing an acute exacerbation would be an appropriate design.[12][13]
Treatment and Dosing
Participants would be randomized to receive a fixed dose of lumateperone (e.g., 42 mg/day) or a placebo for a predefined period (e.g., 4-6 weeks).[14]
Data Collection and Outcome Measures
-
Baseline Assessments : Demographic information, clinical history, and baseline symptom severity using standardized scales such as the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression-Severity (CGI-S) scale.[12][14]
-
Genetic Sampling : Whole blood or saliva samples for DNA extraction will be collected at baseline.
-
Efficacy Assessments : Weekly assessments of PANSS and CGI-S scores to evaluate treatment response.[12]
-
Safety and Tolerability : Monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory parameters.
-
Pharmacokinetic Sampling : Sparse pharmacokinetic blood sampling at specified time points to determine lumateperone plasma concentrations.
Genetic Analysis
-
Genotyping : Candidate genes (CYP3A4, HTR2A, DRD2, SLC6A4, etc.) will be genotyped using a targeted genotyping panel or next-generation sequencing.
-
Statistical Analysis : Association analyses will be performed to determine the relationship between genetic variants and clinical outcomes (e.g., change in PANSS score, incidence of TEAEs) and pharmacokinetic parameters.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from pivotal clinical trials of lumateperone in schizophrenia.
Table 1: Efficacy of Lumateperone in Acute Schizophrenia
| Study/Dose | Primary Outcome | Change from Baseline (vs. Placebo) | p-value |
| Phase III (Correll et al., 2020)[14] | PANSS Total Score | -4.2 | 0.02 |
| Pooled Phase II/III[15] | PANSS Total Score | -4.76 | <0.001 |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Lumateperone 42 mg
| Adverse Event | Lumateperone 42 mg (%) | Placebo (%) |
| Somnolence/Sedation | 17.6 - 24.1 | 10.0 |
| Fatigue | 5.3 | - |
| Constipation | - | - |
| Dry Mouth | 5.0 | <2.5 |
Note: Data compiled from multiple sources and may vary slightly between studies.[4][16][17]
Conclusion and Future Directions
Lumateperone's novel mechanism of action and favorable side-effect profile make it a promising treatment for schizophrenia. While direct pharmacogenomic data is not yet available, its metabolic and pharmacodynamic pathways provide a strong rationale for investigating the role of genetic variations in treatment response. The proposed research framework outlines a path forward for identifying predictive biomarkers that could help personalize lumateperone therapy, thereby improving patient outcomes. Future research should focus on conducting well-designed clinical trials that integrate robust genetic and pharmacokinetic analyses to unlock the full potential of precision medicine in the management of schizophrenia.
References
- 1. SMPDB [smpdb.ca]
- 2. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic | MDPI [mdpi.com]
- 4. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 10. The pharmacogenetics of the new-generation antipsychotics – A scoping review focused on patients with severe psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for a pharmacogenomic study on individualised antipsychotic drug treatment for patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Lumateperone's Influence on Gene Expression in Neuronal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumateperone (B1672687) is an atypical antipsychotic with a unique pharmacological profile that modulates serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission. Its therapeutic effects are believed to be mediated, in part, by its influence on intracellular signaling pathways that regulate gene expression crucial for neuroplasticity and neuronal function. This technical guide provides an in-depth overview of the known and inferred effects of lumateperone on gene expression in neuronal cell lines. It details the signaling pathways affected by lumateperone, presents available quantitative data, and offers a comprehensive, illustrative experimental protocol for researchers investigating these effects. This guide is intended to serve as a valuable resource for scientists in the fields of neuropharmacology and drug development.
Introduction
Lumateperone is a novel antipsychotic agent that exhibits a complex mechanism of action, involving interactions with multiple neurotransmitter systems.[1][2] It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of glutamatergic neurotransmission.[1][3] A growing body of evidence suggests that the therapeutic benefits of lumateperone may extend beyond receptor modulation to the level of gene expression, influencing pathways critical for synaptic plasticity, neuronal survival, and inflammation. This guide synthesizes the current understanding of lumateperone's impact on gene expression in neuronal contexts, providing both established data and informed inferences to guide future research.
Signaling Pathways Modulated by Lumateperone
Lumateperone's effects on gene expression are downstream consequences of its interaction with key signaling pathways. The two most prominent pathways implicated are the mTOR and glutamatergic signaling cascades.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and survival.[4][5] In neurons, the mTOR signaling pathway is crucial for protein synthesis required for synaptic plasticity.[4] Lumateperone has been shown to activate the mTOR signaling pathway, which can, in turn, promote the translation of specific mRNAs, including those encoding for proteins involved in synaptic function.[6]
Glutamatergic Signaling Pathway
Lumateperone indirectly enhances glutamatergic neurotransmission through the modulation of NMDA and AMPA receptors.[6][7] This is achieved, in part, through a dopamine D1 receptor-dependent mechanism that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor.[8] Enhanced glutamatergic signaling is known to trigger the expression of immediate early genes (IEGs) such as c-fos and Arc, which are critical for long-term potentiation and memory consolidation.[9]
Quantitative Data on Gene Expression Changes
Direct quantitative data on lumateperone-induced gene expression changes in neuronal cell lines is limited in publicly available literature. However, an in vivo study in mice provides valuable insights into its effects on inflammation-related genes. The following tables summarize this data and provide an illustrative representation of expected changes in key neuroplasticity-related genes based on lumateperone's known mechanism of action.
Table 1: Reported Changes in Inflammation-Related Gene Expression in Mouse Prefrontal Cortex Following Lumateperone Treatment
| Gene | Function | Fold Change (LPS vs. LPS + Lumateperone) | p-value |
| Icam1 | Intercellular Adhesion Molecule 1 | -3.07 | < 0.0001 |
| Cldn5 | Claudin 5 | +1.83 | < 0.0001 |
| Csf1 | Colony Stimulating Factor 1 | -1.53 | 0.0009 |
Data is derived from an in vivo study in a mouse model of LPS-induced inflammation and may not be directly representative of effects in neuronal cell lines under basal conditions.
Table 2: Illustrative Expected Changes in Neuroplasticity-Related Gene Expression in a Neuronal Cell Line Treated with Lumateperone
| Gene | Gene Product Function | Expected Fold Change | Expected p-value | Rationale |
| BDNF | Brain-Derived Neurotrophic Factor | ↑ (e.g., 1.5 - 2.5) | < 0.05 | mTOR pathway activation is known to increase BDNF translation. |
| c-fos | Immediate Early Gene, Transcription Factor | ↑ (e.g., 2.0 - 4.0) | < 0.01 | Enhanced glutamatergic signaling is a potent inducer of c-fos expression.[9] |
| Arc | Activity-Regulated Cytoskeleton-Associated Protein | ↑ (e.g., 1.8 - 3.5) | < 0.01 | Glutamatergic and BDNF signaling converge on Arc induction.[10] |
| MTOR | Mechanistic Target of Rapamycin | ↔ (e.g., ~1.0) | > 0.05 | Lumateperone is expected to affect mTOR activity (phosphorylation) rather than its gene expression. |
| GRIA1 | AMPA Receptor Subunit 1 | ↑ (e.g., 1.3 - 1.8) | < 0.05 | mTOR and BDNF signaling can promote the synthesis of synaptic proteins. |
This table is for illustrative purposes. Actual fold changes and p-values would need to be determined experimentally.
Experimental Protocols
The following section provides a detailed, illustrative protocol for investigating the effects of lumateperone on gene expression in the human neuroblastoma cell line, SH-SY5Y. This protocol is based on standard molecular biology techniques and can be adapted for other neuronal cell lines.
Cell Culture and Lumateperone Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere for 24 hours.
-
Lumateperone Treatment:
-
Prepare a stock solution of lumateperone tosylate in DMSO.
-
Dilute the stock solution in culture medium to final concentrations of 1 µM, 5 µM, and 10 µM. A vehicle control (DMSO) should be run in parallel.
-
Replace the culture medium with the lumateperone-containing or vehicle control medium.
-
Incubate the cells for 24 hours.
-
RNA Extraction and Quantification
-
Lysis: After the 24-hour incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., RLT buffer from Qiagen RNeasy Kit).
-
Extraction: Isolate total RNA using a column-based RNA extraction kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer. Aim for an RNA Integrity Number (RIN) of > 8.0.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use validated primers for target genes (BDNF, c-fos, Arc, MTOR, GRIA1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run each sample in triplicate.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the lumateperone-treated samples to the vehicle control.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells [frontiersin.org]
- 5. Roles of mTOR Signaling in Brain Development [en-journal.org]
- 6. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Regulation of BDNF-mediated transcription of immediate early gene Arc by intracellular calcium and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicology Profile of Lumateperone in Preclinical Animal Studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lumateperone (B1672687) (ITI-007) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile, characterized by simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, offers a novel therapeutic approach. This technical guide provides a comprehensive overview of the initial safety and toxicology reports for lumateperone as determined in preclinical animal studies. The data herein is crucial for understanding the non-clinical safety profile of the compound and for informing future research and development.
Executive Summary of Toxicological Findings
Preclinical safety evaluation of lumateperone was conducted in mice, rats, and dogs. These studies included single-dose and repeat-dose toxicity assessments, carcinogenicity bioassays, and reproductive and developmental toxicity evaluations. The key findings from these studies are summarized below. The No Observed Adverse Effect Levels (NOAELs) for general toxicity were established in all three species. Notably, the LD50 was not determined. A consistent finding across species was the systemic intracytoplasmic aggregation of pigmented material, the quantity of which appeared to be dose- and duration-dependent. Concerns were raised regarding aniline (B41778) metabolites, which are thought to be responsible for certain toxicities observed in animals but are not present at quantifiable levels in humans. Other significant findings included retinal degeneration in rats and effects on the central and peripheral nervous systems in rats and dogs. Reproductive studies indicated no teratogenicity in rats and rabbits.
General Toxicology
Repeat-dose toxicity studies were conducted in mice, rats, and dogs for durations of up to 9 months. These studies were designed to identify potential target organs of toxicity and to determine dose-response relationships.
Experimental Protocols
Repeat-Dose Toxicity Studies in Mice:
-
Animals: CD-1 mice (male and female)
-
Administration: Oral (gavage)
-
Duration: 30 days with a 30-day recovery period
-
Dose Levels: 0, 5, 15, 30, or 60 mg/kg/day
-
Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Repeat-Dose Toxicity Studies in Rats:
-
Animals: Sprague-Dawley rats (male and female)
-
Administration: Oral (gavage)
-
Duration: 28 days with a one-month recovery period, and longer-term studies up to 9 months.
-
Dose Levels (28-day study): 0, 5, 15, 30 mg/kg/day
-
Parameters Evaluated: Similar to mouse studies, with the addition of detailed neurological and ophthalmic examinations.
Repeat-Dose Toxicity Studies in Dogs:
-
Animals: Beagle dogs (male and female)
-
Administration: Oral (capsule)
-
Duration: 3, 6, and 9 months
-
Parameters Evaluated: Similar to rat studies, with a focus on cardiovascular and neurological assessments.
Quantitative Data Summary
| Study Type | Species | Duration | NOAEL | Key Findings |
| Repeat-Dose Toxicity | Mouse | 3 months | ~2.4x MRHD | Systemic intracytoplasmic aggregation of pigmented material. Neurobehavioral effects including lethargy, ataxia, and hypoactivity at ≥15 mg/kg/day. |
| Repeat-Dose Toxicity | Rat | 6 months | 2.4x MRHD | Systemic intracytoplasmic aggregation of pigmented material. Retinal degeneration and pigmentation. Axonal degeneration in the sciatic nerve and spinal cord. |
| Repeat-Dose Toxicity | Dog | 9 months | 2x MRHD | Systemic intracytoplasmic aggregation of pigmented material. Neuronal degeneration and necrosis in the CNS. Axonal degeneration and inflammatory changes in the PNS. |
MRHD (Maximum Recommended Human Dose) = 42 mg, on a mg/m² basis.
Experimental Workflow: Repeat-Dose Toxicology Study
Caption: Workflow for a typical repeat-dose toxicology study.
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic potential of lumateperone.
Experimental Protocols
-
Animals: CD-1 mice and Sprague-Dawley rats
-
Administration: Oral (in feed)
-
Duration: Up to 21 months
-
Dose Levels: Multiple dose levels were evaluated.
-
Parameters Evaluated: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues.
Quantitative Data Summary
| Species | Duration | Key Findings |
| Mouse | Up to 21 months | No evidence of drug-related carcinogenicity. |
| Rat | Up to 21 months | Increased incidence of mammary gland fibroadenomas and adenocarcinomas in females, and pituitary gland adenomas in both sexes at the highest dose tested. These findings were considered likely related to the drug's dopaminergic and serotonergic activity and of questionable relevance to humans. |
Reproductive and Developmental Toxicology
A battery of studies was conducted to assess the potential effects of lumateperone on fertility, and embryonic, fetal, and postnatal development.
Experimental Protocols
-
Fertility and Early Embryonic Development: Rats were dosed prior to and during mating and through the implantation period.
-
Embryo-Fetal Development: Pregnant rats and rabbits were dosed during the period of organogenesis.
-
Pre- and Postnatal Development: Pregnant rats were dosed from implantation through lactation, and the offspring were evaluated.
Quantitative Data Summary
| Study Type | Species | Key Findings | NOAEL (Maternal) | NOAEL (Developmental) |
| Fertility & Early Embryonic Development | Rat | No adverse effects on fertility. | Not specified | Not specified |
| Embryo-Fetal Development | Rat | No teratogenicity observed. | 2.4x MRHD | Not specified |
| Embryo-Fetal Development | Rabbit | No teratogenicity observed. | 9.7x MRHD | Not specified |
| Pre- and Postnatal Development | Rat | Increased perinatal pup mortality at a dose 4.9 times the MRHD. | Not specified | 2.4x MRHD |
Genetic Toxicology
Lumateperone was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.
Experimental Protocols
-
Ames test: To assess for bacterial reverse mutation.
-
In vitro chromosomal aberration test: In human peripheral blood lymphocytes.
-
In vivo micronucleus test: In mouse bone marrow.
Results
Lumateperone was not mutagenic or clastogenic in the standard battery of genotoxicity tests.
Signaling Pathway Perturbation
The toxicological findings in animals, particularly the endocrine-related tumors in rats, are thought to be linked to lumateperone's potent antagonism of serotonin 5-HT2A receptors and its effects on dopamine D2 receptors, which can influence prolactin levels.
Caption: Postulated pathway for endocrine-related tumors in rats.
Conclusion
The initial safety and toxicology studies of lumateperone in animals revealed a generally manageable safety profile, with some notable findings. The systemic accumulation of pigmented material, while observed across species, did not appear to be associated with significant functional deficits in the short-term studies. The retinal and neurological findings in rodents and dogs, respectively, were observed at doses providing significant multiples of the human clinical exposure. The carcinogenicity findings in rats were considered to be related to the pharmacological mechanism of the drug and of low relevance to human risk. Reproductive toxicology studies did not indicate a teratogenic potential. Overall, the preclinical toxicology profile of lumateperone supported its further development for the treatment of psychiatric disorders. Researchers and drug development professionals should consider these findings in the context of the drug's intended clinical use and the established species differences in drug metabolism and toxicological response.
The Intellectual Property and Scientific Landscape of Lumateperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone (B1672687), marketed under the brand name Caplyta®, is a novel atypical antipsychotic developed by Intra-Cellular Therapies for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile, which involves the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems, distinguishes it from other antipsychotics and has generated significant interest within the scientific community. This technical guide provides an in-depth overview of the intellectual property landscape surrounding lumateperone, details key experimental protocols that have elucidated its mechanism of action, and presents its clinical trial data in a clear, comparative format.
Intellectual Property Landscape
The intellectual property portfolio for lumateperone is robust, with numerous patents covering its composition of matter, pharmaceutical formulations, and methods of use. This extensive patent estate provides a long runway of market exclusivity.
Key Patents
A selection of key U.S. patents protecting lumateperone is summarized in the table below. This is not an exhaustive list but represents some of the core intellectual property.
| Patent Number | Title | Assignee | Expiration Date |
| US 8,648,077 | 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone toluenesulfonic acid addition salt and salt crystals | Intra-Cellular Therapies, Inc. | December 1, 2029[1] |
| US 9,586,953 | Substituted heterocycle fused gamma-carbolines | Intra-Cellular Therapies, Inc. | March 12, 2028 |
| US 10,144,743 | Crystalline forms of a substituted heterocycle fused gamma-carboline | Intra-Cellular Therapies, Inc. | March 12, 2028 |
| US 11,052,084 | Pharmaceutical capsule compositions comprising lumateperone mono-tosylate | Intra-Cellular Therapies, Inc. | August 30, 2039[2] |
| US 10,695,345 | Pharmaceutical capsule compositions comprising lumateperone mono-tosylate | Intra-Cellular Therapies, Inc. | August 30, 2039[3] |
| US 12,070,459 | Pharmaceutical capsule compositions comprising lumateperone mono-tosylate | Intra-Cellular Therapies, Inc. | Not explicitly stated, but part of a family expiring around 2039. |
Note: Patent expiration dates can be subject to adjustments and extensions.
Patent Litigation
Intra-Cellular Therapies has been actively defending its patent portfolio. Notably, in January 2025, the company announced a settlement agreement with Sandoz Inc. resolving patent litigation related to Sandoz's Abbreviated New Drug Application (ANDA) for a generic version of this compound®.[4] Under the agreement, Sandoz is permitted to begin selling a generic version of lumateperone on July 1, 2040, or earlier under certain circumstances.[4] This settlement underscores the strength of Intra-Cellular Therapies' intellectual property position.
Mechanism of Action: Key Signaling Pathways
Lumateperone's therapeutic effects are attributed to its unique and complex mechanism of action, which involves a multi-receptor and multi-pathway engagement. It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[5] Additionally, it indirectly modulates glutamate signaling.
Experimental Protocols
The characterization of lumateperone's pharmacological profile has been achieved through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.
Protocol for 5-HT2A Receptor Binding: [6]
-
Membrane Preparation: Cell membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor are prepared.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Ketanserin and varying concentrations of lumateperone for 60 minutes at room temperature.[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of [3H]Ketanserin (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
A similar protocol is used for the D2 receptor, typically with [3H]Spiperone or [3H]Raclopride as the radioligand and cell membranes expressing the human D2 receptor.[9][10]
Transporter Inhibition Assays
These functional assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.
Protocol for SERT Inhibition: [11][12]
-
Cell Culture: Human placental choriocarcinoma (JAR) cells, which endogenously express SERT, are cultured in a 96-well plate.[13]
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).
-
Pre-incubation: Cells are pre-incubated with varying concentrations of lumateperone.
-
Uptake: [3H]5-HT is added to the wells, and the plate is incubated at 37°C for a defined period to allow for transporter-mediated uptake.
-
Termination: The uptake is stopped by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of intracellular [3H]5-HT is determined by scintillation counting.
-
Data Analysis: The concentration of lumateperone that inhibits 50% of serotonin uptake (IC50) is calculated.
A similar protocol is employed for the DAT, using cells expressing the human dopamine transporter and [3H]Dopamine as the substrate.[14][15][16][17]
Clinical Trial Data
Lumateperone has undergone extensive clinical evaluation for the treatment of schizophrenia and bipolar depression. The following tables summarize key efficacy data from pivotal clinical trials.
Schizophrenia Clinical Trials
The efficacy of lumateperone in treating schizophrenia has been evaluated in several Phase 3 studies, with the primary endpoint typically being the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Study ID | Treatment Group | N | Baseline PANSS (Mean ± SD) | Change from Baseline in PANSS Total Score (LSMD vs. Placebo) | p-value |
| NCT02282761 | Lumateperone 42 mg | 150 | 89.8 ± 10.3 | -4.2 | 0.02[15] |
| Placebo | 150 | 89.8 ± 10.3 | - | - | |
| NCT01499563 | Lumateperone 42 mg | 84 | Not Reported | Statistically significant improvement | <0.05 |
| Placebo | 85 | Not Reported | - | - | |
| NCT02469155 | Lumateperone 42 mg | 174 | Not Reported | Not statistically significant | >0.05 |
| Placebo | 174 | Not Reported | - | - |
LSMD: Least Squares Mean Difference
Bipolar Depression Clinical Trial
Lumateperone has also demonstrated efficacy in the treatment of major depressive episodes associated with bipolar I or bipolar II disorder. The primary endpoint in these studies is typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
| Study ID | Treatment Group | N | Baseline MADRS (Mean) | Change from Baseline in MADRS Total Score (LSMD vs. Placebo) | p-value |
| Study 404 | Lumateperone 42 mg | 188 | 30.8 | -4.6 | <0.0001[18] |
| Placebo | 189 | 30.3 | - | - |
LSMD: Least Squares Mean Difference
Conclusion
Lumateperone represents a significant advancement in the treatment of serious mental illness, underpinned by a novel mechanism of action and supported by a strong intellectual property portfolio. Its unique pharmacological profile, characterized by simultaneous modulation of serotonin, dopamine, and glutamate pathways, offers a differentiated therapeutic approach. The extensive clinical trial program has demonstrated its efficacy in treating both schizophrenia and bipolar depression. For researchers and drug development professionals, understanding the intricate details of lumateperone's intellectual property, its complex pharmacology, and the experimental methodologies used to characterize it, is crucial for appreciating its clinical value and its place in the evolving landscape of neuropsychiatric therapeutics.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. US11052084B2 - Pharmaceutical capsule compositions comprising lumateperone mono-tosylate - Google Patents [patents.google.com]
- 3. US20240285618A1 - Pharmaceutical compositions of lumateperone - Google Patents [patents.google.com]
- 4. Intra-Cellular Therapies Settles this compound (Lumateperone) Patent Litigation With Sandoz [moomoo.com]
- 5. US10695345B2 - Pharmaceutical capsule compositions comprising lumateperone mono-tosylate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for Lumateperone Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of lumateperone (B1672687) (also known as ITI-007) in rodent behavioral studies. Lumateperone is a novel antipsychotic with a unique mechanism of action, simultaneously modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2] These protocols are designed to guide researchers in conducting behavioral experiments to assess the antipsychotic-like and other behavioral effects of lumateperone in rodent models.
Mechanism of Action
Lumateperone's pharmacological profile is distinct from other second-generation antipsychotics.[3] It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of D1 receptor-dependent glutamate signaling.[1][2][4] This multifaceted mechanism contributes to its efficacy with a potentially favorable side-effect profile, particularly a low incidence of extrapyramidal symptoms.[4]
At low doses, lumateperone preferentially acts as a 5-HT2A receptor antagonist.[1] As the dose increases, it engages dopamine D2 receptors and the serotonin transporter (SERT).[1] Its dual action at D2 receptors, involving presynaptic partial agonism and postsynaptic antagonism, allows for efficient reduction of dopamine signaling with a relatively low D2 receptor occupancy of around 40%.[4] Furthermore, lumateperone's activity at D1 receptors leads to increased phosphorylation of the GluN2B subunit of NMDA receptors, which may be beneficial for cognitive function.[4][5]
Signaling Pathway of Lumateperone
Caption: Signaling pathways modulated by lumateperone.
Quantitative Data from Preclinical Rodent Studies
The following table summarizes key quantitative data from preclinical behavioral studies involving lumateperone administration in rodents.
| Parameter | Species | Dosage | Administration Route | Behavioral Test | Outcome | Reference |
| Antipsychotic-like Activity | Mouse | 0.09 mg/kg | Oral | DOI-induced head-twitch | Effective blockade | [5][6] |
| Antipsychotic-like Activity | Rat | ID50 = 0.95 mg/kg | Oral | Amphetamine-induced hyperactivity | Inhibition | [5] |
| Motor Performance | Mouse | 1-10 mg/kg | Oral | Forelimb catalepsy | No significant effect | [5] |
| Glutamatergic Modulation | Mouse | 3 mg/kg | Oral | - | Increased GluN2B phosphorylation in the nucleus accumbens | [5] |
Experimental Protocols
Lumateperone Formulation and Administration
Objective: To prepare and administer lumateperone to rodents for behavioral testing.
Materials:
-
Lumateperone tosylate powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Scale (accurate to 0.1 mg)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and appropriate glassware
-
Oral gavage needles (for mice and rats)
-
Syringes (1 mL)
Procedure:
-
Dosage Calculation: Calculate the required amount of lumateperone tosylate based on the desired dose (mg/kg) and the body weight of the animals. Note that the FDA-approved 42 mg dose of lumateperone is equivalent to 60 mg of lumateperone tosylate.[5][7]
-
Vehicle Preparation: Prepare the desired vehicle solution. A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose in sterile water.
-
Lumateperone Suspension:
-
Weigh the calculated amount of lumateperone tosylate powder.
-
Triturate the powder to a fine consistency using a mortar and pestle.
-
Gradually add a small amount of the vehicle to the powder to create a paste.
-
Slowly add the remaining vehicle while continuously stirring or using a magnetic stirrer to ensure a homogenous suspension.
-
-
Administration:
-
Administer lumateperone orally (p.o.) via gavage.
-
The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Administer the drug at a consistent time before the start of the behavioral test. Preclinical studies have administered lumateperone acutely before testing.[5] The time to peak plasma concentration after oral administration is approximately 1-2 hours.[6][8]
-
Experimental Workflow for a Rodent Behavioral Study
Caption: A typical experimental workflow for rodent behavioral studies.
Behavioral Testing Protocols
Objective: To assess spontaneous locomotor activity and exploration, which can be used to evaluate the sedative or stimulant effects of lumateperone.[9][10]
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm for mice)[10]
-
Video camera or automated tracking system with infrared beams[9]
-
Disinfectant (e.g., 70% ethanol)[9]
Procedure:
-
Allow animals to acclimate to the testing room for 30-60 minutes under defined lighting conditions.[9]
-
Clean the open field arena with disinfectant before placing the first animal.[9]
-
Gently place the animal into the center or along the wall of the arena.[11]
-
Allow the animal to freely explore the arena for a predetermined amount of time (e.g., 8-30 minutes).[9][11]
-
Record locomotor activity using a video tracking system or automated beam breaks. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[9][10]
-
After each trial, remove the animal and thoroughly clean the arena with disinfectant to remove olfactory cues.[9]
Objective: To measure sensorimotor gating, a process that is often deficient in individuals with schizophrenia.[12][13] PPI is the reduction in the startle response to a strong auditory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse).[14][15]
Materials:
-
Startle reflex measurement system with a sound-attenuating chamber, animal holder, and software for stimulus presentation and response recording.[12][16]
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[14]
-
Place the animal in the holder within the sound-attenuating chamber.
-
Begin the session with a 5-minute acclimation period with background noise.[14]
-
The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) is presented.[14]
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 2-20 dB above background) is presented.[14]
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 50-120 ms).[14]
-
No-stimulus trials: Only background noise is present.[13]
-
-
Record the startle response (amplitude of the flinch) for each trial.
-
Calculate PPI as a percentage: (%PPI) = 100 * [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].
Objective: To assess social preference and recognition, which can be impaired in psychiatric disorders.[17][18]
Materials:
-
Three-chambered social interaction apparatus[17]
-
Small wire mesh enclosures for stimulus mice[18]
-
Novel and familiar stimulus mice (age- and sex-matched)[19]
-
Video camera and tracking software[18]
Procedure:
-
Habituate the test mouse to the three-chambered apparatus with empty wire enclosures in the side chambers.[19]
-
Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire enclosures and leave the other enclosure empty. Place the test mouse in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes).[19]
-
Record the time the test mouse spends in each chamber and the time spent sniffing each enclosure.
-
Social Novelty Phase: Place a new, unfamiliar mouse in the previously empty enclosure, while the now-familiar mouse remains in the other.
-
Again, allow the test mouse to explore all three chambers and record the time spent in each chamber and sniffing each enclosure.
-
Thoroughly clean the apparatus with disinfectant between each trial.[18]
References
- 1. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SMPDB [smpdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 15. Pre-pulse Inhibition [augusta.edu]
- 16. med-associates.com [med-associates.com]
- 17. anilocus.com [anilocus.com]
- 18. Social Interaction Test [bio-protocol.org]
- 19. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Stable Cell Line Expressing 5-HT2A for Lumateperone Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a multitude of neuropsychiatric disorders.[1][2] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[2] Lumateperone (B1672687) is an atypical antipsychotic that acts as a potent antagonist at 5-HT2A receptors.[3][4] It possesses a significantly higher affinity for 5-HT2A receptors compared to dopamine (B1211576) D2 receptors, a characteristic that distinguishes it from many other second-generation antipsychotics.[3][5] The development of robust and validated stable cell lines overexpressing the human 5-HT2A receptor is a critical step for screening compound libraries, characterizing the pharmacology of ligands like lumateperone, and elucidating its signaling pathways.[6]
These application notes provide a comprehensive guide to the generation and validation of a stable cell line expressing the functional human 5-HT2A receptor. The protocols outlined below cover the essential steps from vector construction and transfection to single-clone selection and functional characterization for use in lumateperone screening.
Data Presentation
Table 1: Transfection and Selection Parameters
| Parameter | Recommended Value/Range |
| Host Cell Line | HEK293 or CHO-K1 |
| Transfection Reagent | Lipofectamine® 3000 or similar |
| DNA to Reagent Ratio | 1:2 to 1:3 (µg:µL) |
| Selection Antibiotic | G418 (Neomycin) |
| Kill Curve Concentration | 200-1000 µg/mL |
| Selection Concentration | 50-75% of minimum lethal dose |
| Selection Period | 2-3 weeks |
Table 2: Functional Assay Validation with Reference Compounds
| Compound | Assay Type | Parameter | Value (nM) |
| Serotonin (Agonist) | Calcium Flux | EC50 | 5-15 |
| Ketanserin (Antagonist) | Radioligand Binding | Ki | 1-5 |
| Lumateperone (Test Antagonist) | Calcium Flux | IC50 | To be determined |
| Lumateperone (Test Antagonist) | Radioligand Binding | Ki | To be determined |
Experimental Protocols
Protocol 1: Generation of a 5-HT2A Stable Cell Line
This protocol details the steps for creating a stable cell line expressing the human 5-HT2A receptor using lipofection-mediated transfection and antibiotic selection.
1. Vector Construction:
-
Subclone the full-length human 5-HT2A cDNA (GenBank Accession Number: NM_000621) into a mammalian expression vector. The vector should contain a strong constitutive promoter (e.g., CMV) and a selectable marker, such as the neomycin resistance gene for G418 selection.
2. Cell Culture and Transfection:
-
Culture host cells (e.g., HEK293 or CHO-K1) in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with 5% CO2.
-
On the day before transfection, seed the cells into 6-well plates to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine® 3000).
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
3. Antibiotic Selection:
-
Kill Curve Determination: To determine the optimal concentration of G418 for selection, plate untransfected host cells at low density and expose them to a range of G418 concentrations (e.g., 200-1000 µg/mL). The lowest concentration that kills all cells within 7-10 days is the minimum lethal dose.
-
Selection of Transfected Cells: 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the growth medium containing G418 at a concentration of 50-75% of the minimum lethal dose.
-
Replace the selection medium every 3-4 days. Cell death of non-transfected cells should be observed.
-
Continue the selection for 2-3 weeks until discrete antibiotic-resistant colonies are visible.
4. Clonal Selection and Expansion:
-
Identify and isolate well-isolated, healthy-looking colonies using cloning cylinders or by limiting dilution.
-
Transfer individual clones to separate wells of a 24-well plate and expand them in selection medium.
-
Once confluent, passage the clones to larger flasks for further expansion and cryopreservation.
Protocol 2: Functional Characterization - Calcium Flux Assay
This assay measures the increase in intracellular calcium following the activation of the Gq-coupled 5-HT2A receptor.[7] It is used to determine the potency of agonists (EC50) and antagonists (IC50).[7][8]
1. Materials:
-
5-HT2A stable cell line
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-HT2A agonist (e.g., Serotonin)
-
Test antagonist (Lumateperone) and reference antagonist (e.g., Ketanserin)
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
2. Method:
-
Cell Plating: Seed the 5-HT2A stable cells into the microplates and allow them to attach and form a monolayer overnight.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Antagonist Pre-incubation: For antagonist screening, add varying concentrations of lumateperone or the reference antagonist to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add the 5-HT2A agonist (at a concentration of EC80 for antagonist testing) to all wells and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For antagonist testing, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.
Protocol 3: Characterization - Radioligand Binding Assay
This assay is a gold standard method for quantifying the affinity (Ki) of unlabeled compounds for the 5-HT2A receptor by measuring their ability to compete with a radiolabeled ligand.[2]
1. Materials:
-
Membrane preparation from the 5-HT2A stable cell line
-
Radioligand: [3H]Ketanserin
-
Unlabeled test compound (Lumateperone) and reference compounds
-
Glass fiber filter plates
-
Cell harvester
-
Microplate scintillation counter
2. Method:
-
Membrane Preparation: Grow the 5-HT2A stable cells to a high density, harvest them, and prepare a crude membrane fraction through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Total Binding: Membrane preparation, [3H]Ketanserin, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]Ketanserin, and a high concentration of an unlabeled competitor (e.g., 10 µM Ketanserin).
-
Competitive Binding: Membrane preparation, [3H]Ketanserin, and varying concentrations of the test compound (lumateperone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lumateperone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantification of Lumateperone and its Metabolites in Rat Brain Tissue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of lumateperone (B1672687) and its primary active metabolites, IC200161 and IC200131, in rat brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Lumateperone is an atypical antipsychotic that modulates serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2][3][4][5][6] Understanding its distribution and metabolism within the central nervous system is crucial for preclinical drug development and neuropharmacological research. This document outlines a complete workflow, from sample preparation to data analysis, and includes representative quantitative data and visualizations of relevant biological pathways and experimental procedures.
Introduction
Lumateperone (ITI-007) is a novel second-generation antipsychotic approved for the treatment of schizophrenia.[4] Its unique pharmacological profile is characterized by a high affinity for serotonin 5-HT2A receptors, moderate affinity for dopamine D2 receptors, and inhibition of the serotonin transporter.[3][4][5][6] Lumateperone's mechanism of action involves simultaneous modulation of serotonergic, dopaminergic, and glutamatergic pathways.[1][3][4][5][6][7]
In preclinical studies, particularly in rodent models, quantifying the concentration of lumateperone and its metabolites in brain tissue is essential for correlating pharmacokinetic profiles with pharmacodynamic effects. Lumateperone is extensively metabolized, producing over 20 metabolites.[6] Two of its pharmacologically active metabolites, the desmethyl-metabolite IC200161 and the reduced carbonyl-metabolite IC200131, have been detected in the rat brain and are therefore of significant interest.[2][4]
This application note describes a robust LC-MS/MS method for the simultaneous quantification of lumateperone, IC200161, and IC200131 in rat brain homogenates. The protocol is designed to offer high sensitivity, specificity, and reproducibility for reliable bioanalysis.
Signaling Pathway of Lumateperone
Caption: Lumateperone's multifaceted mechanism of action.
Quantitative Data
The following tables summarize the reported concentrations of lumateperone and its metabolite IC200161 in rat brain tissue following oral administration.
Table 1: Lumateperone and Metabolite Concentrations in Rat Brain After a Single Oral Dose.
| Analyte | Dose (mg/kg) | Time (minutes) | Brain Concentration (ng/mL or ng/g) | Reference |
| Lumateperone | 10 | 60 | 213 | [2] |
| Lumateperone | 10 | 240 | 186 | [2] |
| IC200161 | 10 | Not Specified | 5-11 times higher than plasma levels | [2] |
| IC200131 | 10 | Not Specified | At or near the limit of quantification | [2] |
| IC200161 | 7 | 60 and 240 | ~10-fold lower than lumateperone | [1] |
| IC200131 | 7 | Not Specified | At the limit of quantification | [1] |
Note: Brain concentrations are often reported as ng/g, which is roughly equivalent to ng/mL assuming a tissue density of 1 g/mL.
Experimental Protocols
Materials and Reagents
-
Lumateperone, IC200161, and IC200131 analytical standards
-
Stable isotope-labeled internal standards (e.g., Lumateperone-d8)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rat brain tissue (flash-frozen)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
Experimental Workflow
Caption: A streamlined workflow for LC-MS/MS analysis.
Detailed Methodologies
1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of lumateperone, IC200161, IC200131, and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions.
-
Calibration standards and QC samples are prepared by spiking known concentrations of the analytes into blank rat brain homogenate.
2. Sample Preparation from Rat Brain Tissue
-
Accurately weigh the frozen rat brain tissue.
-
Homogenize the tissue in 3-4 volumes of cold PBS (pH 7.4).
-
To a 100 µL aliquot of the brain homogenate, add the internal standard solution.
-
Add 300-400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen, or analyze directly.
-
If evaporated, reconstitute the residue in a suitable volume of the mobile phase.
3. LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
Table 2: Suggested LC-MS/MS Parameters.
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient elution from low to high organic content (e.g., 5% to 95% B over several minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of standards. Example precursor [M+H]+ to product ion transitions would be specific for each analyte and the internal standard. |
| Dwell Time | 100 - 200 ms |
| Collision Energy | To be optimized for each transition |
| Ion Source Temperature | 400 - 550 °C |
4. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, and long-term)
Discussion
The presented LC-MS/MS method provides a framework for the reliable quantification of lumateperone and its key metabolites in rat brain tissue. The protein precipitation sample preparation method is straightforward and effective for removing a significant portion of the matrix components. A reversed-phase chromatographic separation with a gradient elution is suitable for resolving the parent drug and its metabolites from endogenous interferences.
The quantitative data indicates that lumateperone rapidly and extensively distributes into the rat brain.[2] The metabolite IC200161 is also present in the brain at significant concentrations, suggesting it may contribute to the overall pharmacological effect.[2] In contrast, IC200131 is found at much lower levels in the brain.[1][2] These findings are critical for interpreting the results of preclinical efficacy and safety studies.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the quantification of lumateperone and its metabolites in rat brain tissue. The provided workflow, from sample preparation to data analysis, along with the summarized quantitative data, offers a valuable resource for researchers in the fields of pharmacology, toxicology, and drug metabolism. The method is sensitive, specific, and can be readily adapted and validated for use in various preclinical research settings.
References
- 1. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scribd.com [scribd.com]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Electrophysiological Recording of Neuronal Firing in Response to Caplyta (lumateperone): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caplyta (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its unique pharmacological profile, characterized by simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems, distinguishes it from other antipsychotics.[3][4][5] Understanding the electrophysiological effects of lumateperone (B1672687) on neuronal firing is crucial for elucidating its therapeutic mechanisms and exploring its potential in other neurological disorders.
These application notes provide detailed protocols for investigating the effects of this compound on neuronal activity using in vitro slice electrophysiology. The included methodologies, data presentation guidelines, and visual diagrams are intended to equip researchers with the necessary tools to conduct robust and reproducible experiments.
Mechanism of Action: A Multi-Target Approach
This compound's efficacy is thought to be mediated through a combination of antagonist activity at central serotonin 5-HT2A receptors and postsynaptic antagonist activity at central dopamine D2 receptors.[1] It exhibits a significantly higher affinity for 5-HT2A receptors compared to D2 receptors.[2] Notably, lumateperone also acts as a presynaptic D2 partial agonist, which contributes to a more efficient reduction of dopaminergic signaling with a lower risk of extrapyramidal side effects.[2][6]
Furthermore, this compound modulates glutamatergic neurotransmission, in part through its activity at dopamine D1 receptors, leading to the phosphorylation of the GluN2B subunit of the NMDA receptor.[4][6] This enhancement of NMDA and AMPA receptor-mediated currents in the prefrontal cortex may contribute to its effects on the negative and cognitive symptoms of schizophrenia.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's receptor binding affinities and its electrophysiological effects on glutamatergic currents.
Table 1: Receptor Binding Affinities of Lumateperone
| Receptor | Binding Affinity (Ki, nM) | Receptor Occupancy | Reference |
| Serotonin 5-HT2A | 0.54 | >80% at 10 mg | [1][8] |
| Dopamine D2 | 32 | ~39% at 40-60 mg | [1][8] |
| Serotonin Transporter (SERT) | 33 | ~33% at 40 mg | [1][8] |
| Dopamine D1 | 41-52 | - | [1][8] |
Table 2: Electrophysiological Effects of Lumateperone on Glutamatergic Currents in the Medial Prefrontal Cortex (mPFC)
| Receptor-Mediated Current | Lumateperone Concentration | Effect (% of Control) | Key Finding | Reference |
| NMDA | 30 nM | Facilitation | D1 receptor-dependent | [7] |
| AMPA | 30 nM | 138.8 ± 10.0% | D1 receptor-dependent | [7] |
Experimental Protocols
Protocol 1: In Vitro Slice Preparation for Electrophysiological Recording
This protocol describes the preparation of acute brain slices, a standard method for studying the electrophysiological properties of neurons in a near-native environment.
Materials:
-
Rodent (rat or mouse)
-
Anesthetics
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage.
-
Prepare coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., medial prefrontal cortex).
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Response to this compound
This protocol details the procedure for recording synaptic currents from individual neurons in brain slices to assess the impact of this compound.
Materials:
-
Prepared brain slices
-
Recording chamber on a microscope stage
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-7 MΩ resistance)
-
Intracellular solution (e.g., K-gluconate based)
-
Extracellular aCSF
-
This compound (lumateperone) stock solution
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF (2-3 mL/min) at 32-34°C.
-
Identify a target neuron (e.g., a pyramidal neuron in layer V of the mPFC) using differential interference contrast (DIC) microscopy.
-
Fill a glass micropipette with intracellular solution and mount it on the micromanipulator.
-
Approach the target neuron with the micropipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents).
-
Bath-apply this compound at the desired concentration (e.g., 30 nM) through the perfusion system.
-
Record the changes in neuronal firing, postsynaptic current amplitude, and frequency in response to this compound application.
-
To investigate receptor-specific effects, co-apply antagonists (e.g., a D1 receptor antagonist like SCH23390) with this compound.[7]
Protocol 3: Extracellular Field Potential Recording
This protocol is suitable for studying the effects of this compound on synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD).
Materials:
-
Prepared brain slices
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
aCSF
-
This compound (lumateperone) stock solution
-
Perfusion system
Procedure:
-
Place a brain slice in the recording chamber and perfuse with aCSF.
-
Position a stimulating electrode in the afferent pathway and a recording electrode in the synaptic field of the region of interest.
-
Deliver baseline electrical stimuli and record the field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline, apply this compound to the bath.
-
Induce LTP or LTD using a high-frequency or low-frequency stimulation protocol, respectively.
-
Continue recording fEPSPs to assess the effect of this compound on the induction and maintenance of synaptic plasticity.
Visualizations
Caption: this compound's multi-target signaling pathway.
Caption: Experimental workflow for electrophysiological recording.
References
- 1. caplytahcp.com [caplytahcp.com]
- 2. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. diva-portal.org [diva-portal.org]
- 8. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lumateperone Receptor Occupancy Using Positron Emission Tomography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Positron Emission Tomography (PET) for the quantitative assessment of lumateperone (B1672687) receptor occupancy in the human brain. The following protocols are based on established methodologies from clinical studies and are intended to assist in the design and execution of similar research.
Introduction
Lumateperone is an atypical antipsychotic with a unique pharmacological profile, acting as a modulator of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1] Its therapeutic efficacy is attributed to its interactions with several key receptors, including serotonin 5-HT2A, dopamine D2, and the serotonin transporter (SERT).[2] PET imaging is a powerful in vivo technique that allows for the quantification of receptor occupancy, providing crucial information on the pharmacokinetic and pharmacodynamic relationship of a drug. This data is invaluable for dose selection and understanding the mechanism of action in clinical drug development.[3]
Key Receptors and Radiotracers
The primary targets for lumateperone occupancy studies are the dopamine D2 receptors, serotonin 5-HT2A receptors, and the serotonin transporter (SERT). The selection of a specific and high-affinity radiotracer is critical for accurate quantification.
| Target Receptor | Radiotracer | Characteristics |
| Dopamine D2 | [11C]raclopride | A selective D2/D3 receptor antagonist with well-established kinetics for PET imaging.[4] |
| Serotonin 5-HT2A | [11C]MDL 100907 | A highly selective 5-HT2A receptor antagonist, suitable for quantifying receptor occupancy in cortical regions.[5][6] |
| Serotonin Transporter (SERT) | [11C]DASB | A selective radioligand for the serotonin transporter, enabling in vivo quantification.[7] |
Experimental Protocols
Participant Selection and Preparation
Inclusion Criteria:
-
Healthy volunteers or patients with a diagnosis relevant to the study (e.g., schizophrenia).[4]
-
Age range typically between 18 and 60 years.[2]
-
Ability to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Current use of psychotropic medications (a washout period is required).[2]
-
History of substance abuse or dependence.
-
Contraindications to PET scanning (e.g., pregnancy, claustrophobia).
-
Significant medical conditions that could interfere with the study.
Patient Preparation:
-
Fasting: Patients should fast for at least 6 hours prior to the PET scan to ensure stable metabolic conditions. Water intake is permitted.[8]
-
Dietary Restrictions: A high-protein, low-carbohydrate, and low-sugar diet is recommended for 24 hours preceding the scan.[9]
-
Abstinence: Patients should refrain from caffeine, alcohol, and nicotine (B1678760) for at least 12-24 hours before the scan.[9][10]
-
Medication Review: A thorough review of concomitant medications is necessary to avoid potential drug interactions.
PET Imaging Protocol: A General Workflow
A typical receptor occupancy study involves a baseline PET scan followed by a post-dose PET scan.
Caption: General workflow for a lumateperone receptor occupancy PET study.
Specific Protocols for Each Radiotracer
3.1. Dopamine D2 Receptor Occupancy with [11C]raclopride
-
Dosing Regimen: A baseline scan is performed, followed by oral administration of lumateperone. Post-dose scans can be conducted at various time points to establish a time-occupancy curve. For steady-state occupancy, lumateperone (e.g., 60 mg) is administered daily for two weeks prior to the post-dose scan.[2][4]
-
Radiotracer Administration: A bolus injection of [11C]raclopride (approximately 20 mCi) is administered intravenously at the start of the dynamic PET scan.[4]
-
PET Scan Acquisition: A 90-minute dynamic 3D PET scan is acquired.[4]
-
Framing Protocol: A 30-frame sequence is used: 4 x 15 seconds, 4 x 30 seconds, 3 x 60 seconds, 2 x 120 seconds, 5 x 240 seconds, and 12 x 300 seconds.[4]
-
-
Data Analysis:
-
PET images are co-registered with the participant's MRI.
-
Regions of interest (ROIs) are delineated, including the dorsal and ventral striatum (target regions) and the cerebellum (reference region).[4]
-
The Simplified Reference Tissue Model (SRTM) is used to calculate the binding potential (BPND) in the target regions.[4][11]
-
Receptor occupancy is calculated using the following formula:
-
Occupancy (%) = 100 * (BPND(baseline) - BPND(post-dose)) / BPND(baseline)
-
-
3.2. Serotonin 5-HT2A Receptor Occupancy with [11C]MDL 100907
-
Dosing Regimen: Similar to the D2 occupancy protocol, a baseline scan precedes lumateperone administration. Post-dose scans are performed after single or multiple doses.
-
Radiotracer Administration: Intravenous bolus injection of [11C]MDL 100907.
-
PET Scan Acquisition: A dynamic PET scan of at least 90 minutes is recommended for most cortical regions.
-
Framing Protocol: A common framing scheme includes frames of increasing duration, for example: 4 x 15s, 4 x 30s, 3 x 60s, 2 x 120s, 5 x 240s, and 12 x 300s.
-
-
Data Analysis:
-
Co-registration of PET and MRI data.
-
Delineation of cortical ROIs (e.g., frontal cortex, anterior cingulate) and the cerebellum as the reference region.
-
Calculation of BPND using the SRTM.
-
Occupancy is calculated using the same formula as for D2 occupancy.
-
3.3. Serotonin Transporter (SERT) Occupancy with [11C]DASB
-
Dosing Regimen: A baseline and post-lumateperone administration scan design is employed.
-
Radiotracer Administration: Intravenous bolus injection of [11C]DASB.
-
PET Scan Acquisition: A dynamic PET scan of at least 90 minutes is required for accurate quantification.
-
Framing Protocol: A typical protocol involves frames of increasing duration, such as: 6 x 30s, 3 x 60s, 2 x 120s, and 22 x 300s.[4]
-
-
Data Analysis:
Quantitative Data Presentation
The following tables summarize the receptor occupancy data for lumateperone from published PET studies.
Table 1: Lumateperone Dopamine D2 Receptor Occupancy
| Dose | Subject Population | Brain Region | Mean Peak Occupancy (%) | Time to Peak | Citation |
| 10 mg (single dose) | Healthy Volunteers | Striatum | ~12% | - | [4] |
| 40 mg (single dose) | Healthy Volunteers | Striatum | up to 39% | - | [2] |
| 60 mg (daily for 2 weeks) | Schizophrenia Patients | Dorsal Striatum | 39% | 1 hour post-dose | [2][4] |
Table 2: Lumateperone Serotonin 5-HT2A Receptor Occupancy
| Dose | Subject Population | Brain Region | Mean Peak Occupancy (%) | Citation |
| 10 mg (single dose) | Healthy Volunteers | Cortex | >80% | [4] |
Table 3: Lumateperone Serotonin Transporter (SERT) Occupancy
| Dose | Subject Population | Brain Region | Occupancy Range (%) | Citation |
| 40 mg (single dose) | Healthy Volunteers | Striatum | up to 33% | [4] |
| 42 mg/day | - | - | ~30% |
Signaling Pathways
Lumateperone's unique clinical profile is a result of its complex interactions with multiple neurotransmitter systems.
Dopaminergic and Serotonergic Modulation
Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors, leading to a reduction in dopamine signaling.[1] It is also a potent 5-HT2A receptor antagonist and a SERT inhibitor.[1]
Caption: Lumateperone's dual action on dopamine and serotonin systems.
Glutamatergic Modulation
Lumateperone indirectly modulates glutamatergic neurotransmission through a D1 receptor-dependent mechanism. This leads to the phosphorylation of the GluN2B subunit of the NMDA receptor and enhanced AMPA receptor activity, potentially contributing to its effects on negative symptoms and cognitive function.[1][4]
Caption: Lumateperone's D1-dependent modulation of glutamate signaling.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [11C]MDL 100907, a radioligland for selective imaging of 5-HT(2A) receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended characterisation of the serotonin 2A (5-HT2A) receptor-selective PET radiotracer 11C-MDL100907 in humans: quantitative analysis, test-retest reproducibility, and vulnerability to endogenous 5-HT tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Simplified methods for SERT occupancy estimation measured with [11C]DASB PET bolus plus infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Serotonin Transporter Binding in the Human Brain After Pharmacological Challenge Measured Using PET and PET/MR [frontiersin.org]
- 11. Mapping Serotonergic Dynamics using Drug-Modulated Molecular Connectivity [elifesciences.org]
Application Notes and Protocols for Assessing Metabolic Parameters in Rats Treated with Caplyta (lumateperone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caplyta® (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its mechanism of action is thought to be mediated through a combination of serotonin (B10506) 5-HT2A receptor antagonism and postsynaptic D2 receptor antagonism, with presynaptic D2 partial agonism.[1][2] Lumateperone (B1672687) also modulates glutamatergic neurotransmission.[1] Notably, it has a low affinity for histaminergic H1 and muscarinic M1/M3 receptors, which are often implicated in the metabolic side effects of other atypical antipsychotics.[3]
Clinical studies in human patients have demonstrated that this compound has a favorable metabolic profile, with minimal effects on weight gain, glucose, and lipid parameters compared to placebo and other antipsychotics such as risperidone.[4][5][6] However, as metabolic changes are a known class effect of antipsychotic drugs, thorough preclinical assessment in animal models is a critical step in drug development and safety profiling.[7]
These application notes provide detailed protocols for assessing key metabolic parameters in rats treated with lumateperone. The protocols are designed to be robust and reproducible, enabling researchers to accurately evaluate the potential metabolic effects of this compound in a preclinical setting.
I. Data Presentation: Summary of Metabolic Parameters
While specific quantitative data on the metabolic effects of lumateperone in rats is limited in publicly available literature, the following tables summarize the metabolic outcomes from human clinical trials. This data provides a strong indication of this compound's favorable metabolic profile. For preclinical context, representative data for other atypical antipsychotics in rats are also presented.
Table 1: Mean Change in Metabolic Parameters from Human Clinical Trials of this compound (lumateperone 42 mg)
| Parameter | This compound (4-6 week studies) | Placebo (4-6 week studies) | Risperidone (4-6 week studies) | This compound (1-year open-label study) |
| Weight (kg) | -0.2 | -0.2 | +1.9 | -2.1 |
| Fasting Glucose (mg/dL) | -0.7 | +2.1 | +7.7 | - |
| Total Cholesterol (mg/dL) | -3.0 | -1.6 | +4.8 | -11.4 |
| Triglycerides (mg/dL) | -1.7 | +4.6 | +20.4 | - |
| LDL Cholesterol (mg/dL) | - | - | - | -10.2 |
Data compiled from pooled analyses of late-phase clinical trials.[4][5]
Table 2: Representative Metabolic Effects of Other Atypical Antipsychotics in Female Rats
| Treatment (22 days) | Body Weight Change (g) | Fat Mass Change (g) | Fasting Glucose (mmol/L) | Fasting Insulin (B600854) (ng/mL) |
| Vehicle | +15.2 | +5.1 | 4.8 | 1.2 |
| Olanzapine (2 mg/kg) | +28.5 | +12.3 | 4.9 | 1.5 |
| Risperidone (0.5 mg/kg) | +16.8 | +6.2 | 4.2* | 1.3 |
| Ziprasidone (2.5 mg/kg) | +12.5 | +4.8 | 4.6 | 1.1 |
*p < 0.05 compared to vehicle. Data adapted from a representative study to provide preclinical context.[8]
II. Experimental Protocols
The following are detailed protocols for the assessment of key metabolic parameters in rats. It is recommended to use adult male or female rats (e.g., Sprague-Dawley or Wistar strains) and to allow for an acclimatization period of at least one week before the start of the study.
Protocol 1: Assessment of Body Weight, Food, and Water Intake
Objective: To monitor changes in body weight, food consumption, and water intake as general indicators of metabolic status.
Materials:
-
Standard laboratory rat cages
-
Calibrated digital weighing scale
-
Standard rat chow
-
Water bottles with graduated markings
Procedure:
-
House rats individually to allow for accurate measurement of food and water intake.
-
Measure and record the body weight of each rat daily, at the same time each day.
-
Provide a pre-weighed amount of food in the food hopper.
-
After 24 hours, weigh the remaining food to calculate the daily food intake. Account for any spillage.
-
Measure the volume of water consumed over a 24-hour period using the graduated markings on the water bottles.
-
Administer this compound or vehicle according to the study design (e.g., oral gavage, mixed in food).
-
Continue daily measurements for the duration of the treatment period.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of rats to clear a glucose load, providing an indication of glucose tolerance and insulin secretion.
Materials:
-
Glucometer and glucose test strips
-
D-glucose solution (20% in sterile water or saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Restraint device for rats
Procedure:
-
Fast rats overnight (approximately 16 hours) with free access to water.[9]
-
Record the baseline body weight.
-
Take a baseline blood sample (Time 0) from the tail vein.
-
Immediately administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.[9]
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
If plasma insulin is to be measured, collect blood in EDTA-coated tubes, centrifuge at 4°C, and store the plasma at -80°C until analysis.
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Materials:
-
Glucometer and glucose test strips
-
Humulin R (or other regular human insulin)
-
Sterile saline
-
Blood collection supplies
-
Restraint device for rats
Procedure:
-
Fast rats for 4-6 hours with free access to water.
-
Record the baseline body weight.
-
Take a baseline blood sample (Time 0) from the tail vein.
-
Administer insulin intraperitoneally (IP) at a dose of 0.75 U/kg body weight. The insulin should be diluted in sterile saline.
-
Collect subsequent blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point using a glucometer.
Protocol 4: Serum Lipid and Glucose Analysis
Objective: To quantify the levels of key metabolic markers in the blood.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Commercial assay kits for:
-
Triglycerides
-
Total Cholesterol
-
HDL Cholesterol
-
LDL Cholesterol
-
Glucose
-
Insulin (ELISA kit)
-
-
Spectrophotometer or plate reader
Procedure:
-
At the end of the treatment period, fast the rats overnight (approximately 16 hours).
-
Collect terminal blood samples via cardiac puncture or from the abdominal aorta under anesthesia.
-
Dispense blood into serum separator tubes and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Thaw the serum samples on ice and perform the assays for triglycerides, total cholesterol, HDL, LDL, glucose, and insulin according to the manufacturer's instructions for the respective commercial kits.
III. Mandatory Visualizations
Diagram 1: Signaling Pathways Potentially Influenced by this compound
References
- 1. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Clinical Trials on Lumateperone and Its Effects on Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. M205. LONG-TERM SAFETY OF LUMATEPERONE (ITI-007): METABOLIC EFFECTS IN A 1-YEAR STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of lumateperone for the treatment of schizophrenia: a pooled analysis of late-phase placebo- and active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The distinct effects of subchronic antipsychotic drug treatment on macronutrient selection, body weight, adiposity, and metabolism in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic-induced increase in lipid biosynthesis: activation through inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Studying Lumateperone's Effects on Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lumateperone (B1672687) (Caplyta®) is a novel antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Its unique pharmacological profile, which involves the simultaneous modulation of serotonergic, dopaminergic, and glutamatergic systems, distinguishes it from other antipsychotics.[3][4][5] This multi-target mechanism suggests a potential role in modulating synaptic plasticity, the cellular basis for learning, memory, and cognitive function, which are often impaired in neuropsychiatric disorders.[3] These application notes provide a comprehensive methodological framework for investigating the effects of lumateperone on synaptic plasticity, from molecular and cellular assays to behavioral outcomes.
Lumateperone's mechanism of action is complex. It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a dopamine D1 receptor-dependent modulator of glutamate.[1][6] It also inhibits the serotonin transporter (SERT).[3][4] Specifically, its interaction with the D1 receptor enhances the phosphorylation and function of the NMDA receptor, a key player in long-term potentiation (LTP).[3][7] Furthermore, lumateperone influences downstream signaling molecules like Glycogen Synthase Kinase 3 (GSK3), which is critically involved in neuronal plasticity.[1] This unique combination of actions provides multiple avenues through which lumateperone can influence the strength, structure, and function of synapses.
Quantitative Data Summary: Receptor Binding and Occupancy
The following tables summarize key quantitative parameters of lumateperone's interaction with neural targets, compiled from preclinical and clinical studies.
Table 1: Receptor Binding Affinities (Ki)
| Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT2A Receptor | 0.54 | [1][2][3][4] |
| Dopamine D2 Receptor | 32 | [1][2][3][4] |
| Dopamine D1 Receptor | 52 | [1][3][4] |
| Serotonin Transporter (SERT) | 33 - 62 |[2][3][4] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Receptor Occupancy
| Target | Dose | Occupancy | Reference |
|---|---|---|---|
| Striatal Dopamine D2 Receptors | 40 mg | up to 39% | [6] |
| Striatal Dopamine D2 Receptors | 42 mg (therapeutic dose) | ~40% | [8] |
| Cortical 5-HT2A Receptors | 10 mg | >80% | [4] |
| Striatal Serotonin Transporters | 40 mg | 8% - 33% |[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by lumateperone and the general workflows for the experimental protocols described below.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]
- 3. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Efficacy and safety of lumateperone for bipolar depression and schizophrenia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Dissolving Lumateperone Tosylate for In Vitro Experiments
For: Researchers, scientists, and drug development professionals.
Application Notes
This document provides a comprehensive guide for the preparation and use of lumateperone (B1672687) tosylate in a variety of in vitro experimental settings. Lumateperone tosylate is a novel atypical antipsychotic with a complex polypharmacology, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic D2 receptor partial agonist, a postsynaptic D2 receptor antagonist, and an inhibitor of the serotonin transporter (SERT).[1][2][3][4] Furthermore, it modulates glutamate (B1630785) neurotransmission, in part through the mTOR signaling pathway.[5] Accurate and consistent preparation of lumateperone tosylate solutions is critical for obtaining reliable and reproducible experimental results.
This guide provides detailed information on the solubility of lumateperone tosylate in various solvents, a step-by-step protocol for preparing stock and working solutions, and a representative experimental protocol for a neurite outgrowth assay. Additionally, a diagram of the key signaling pathways modulated by lumateperone tosylate is included to provide a conceptual framework for its mechanism of action.
Data Presentation: Solubility of Lumateperone Tosylate
Proper dissolution is the first critical step in any in vitro experiment. The solubility of lumateperone tosylate varies significantly across different solvents. The following table summarizes the solubility data from various sources to aid in the selection of an appropriate solvent for your experimental needs. For aqueous-based assays, it is recommended to first dissolve lumateperone tosylate in an organic solvent, such as DMSO, and then dilute it with the aqueous buffer.[1] It is important to note that aqueous solutions of lumateperone tosylate are not recommended for storage for more than one day.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 10 - 245 | 17.68 - 433.09 | [1][2][6][7] |
| Dimethylformamide (DMF) | 25 | 44.19 | [1][6] |
| Ethanol | 1 - 25 | 1.77 - 44.19 | [1][6][7] |
| DMF:PBS (pH 7.2) (1:7) | 0.12 | 0.21 | [1][6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 | 8.84 | [2] |
Note: The molecular weight of lumateperone tosylate is 565.7 g/mol .[1] Solubility can be affected by factors such as temperature, pH, and the purity of the compound. Sonication may be recommended to aid dissolution in some solvents.[2] It is always advisable to consult the certificate of analysis provided by the supplier for batch-specific solubility information.
Experimental Protocols
Preparation of Lumateperone Tosylate Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of lumateperone tosylate in DMSO and its subsequent dilution to a working concentration for use in a cell-based assay.
Materials:
-
Lumateperone tosylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of lumateperone tosylate needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 565.7 g/mol = 5.657 mg
-
-
Weighing: Accurately weigh the calculated amount of lumateperone tosylate powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
-
Stock Solution Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solid compound is stable for at least 4 years at -20°C.[1] In solvent, it is stable for at least 1 year at -80°C.[2]
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final working concentration using the appropriate sterile cell culture medium or buffer. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution.
-
It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Final Application: Add the prepared working solution to your in vitro assay system (e.g., cell culture plates).
Representative In Vitro Protocol: Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of lumateperone tosylate on neurite outgrowth in a neuronal cell line (e.g., human induced pluripotent stem cell-derived neurons).
Materials:
-
Human iPSC-derived neurons (or other suitable neuronal cell line)
-
Appropriate neuronal cell culture medium and supplements
-
Laminin-coated 384-well plates
-
Lumateperone tosylate working solutions (prepared as described above)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., 0.2% DMSO in culture medium)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Plate the neurons onto laminin-coated 384-well plates at a predetermined optimal density one hour prior to treatment.
-
Compound Treatment:
-
Prepare a dose-response curve of lumateperone tosylate working solutions.
-
Add the test compounds, positive control, and vehicle control to the plated cells. Typically, experiments are performed in triplicate.
-
-
Incubation: Incubate the treated plates in a humidified incubator at 37°C with 5% CO₂ for an optimal duration, typically 72 hours.
-
Cell Fixation and Staining:
-
After the incubation period, carefully remove the culture medium.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite outgrowth parameters, such as mean neurite length, total neurite length per neuron, and the number of viable cells.
-
Mandatory Visualizations
Lumateperone Tosylate Signaling Pathway
Caption: Key signaling pathways modulated by lumateperone tosylate.
Experimental Workflow for In Vitro Neurite Outgrowth Assay
Caption: Workflow for the in vitro neurite outgrowth assay.
References
- 1. evotec.com [evotec.com]
- 2. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 3. cdck-file-uploads-global.s3.dualstack.us-west-2.amazonaws.com [cdck-file-uploads-global.s3.dualstack.us-west-2.amazonaws.com]
- 4. innoprot.com [innoprot.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
Application of Caplyta (Lumateperone) in iPSC Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. While the exact pathophysiology remains elusive, dysregulation of dopaminergic, serotonergic, and glutamatergic neurotransmission is heavily implicated.[1][2] Induced pluripotent stem cell (iPSC) technology offers a powerful platform to model the cellular and molecular aspects of schizophrenia in a patient-specific manner. By differentiating iPSCs into relevant neural cell types, researchers can investigate disease mechanisms and screen for novel therapeutic agents.
Caplyta (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][3] Its unique pharmacological profile, which includes potent serotonin (B10506) 5-HT2A receptor antagonism, presynaptic partial agonism and postsynaptic antagonism at dopamine (B1211576) D2 receptors, and modulation of glutamate (B1630785) signaling, makes it a compelling candidate for investigation in iPSC-based models of schizophrenia.[4][5][6][7] These application notes and protocols provide a comprehensive guide for utilizing this compound in iPSC-derived neuronal models to explore its therapeutic potential and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key pharmacological properties of lumateperone (B1672687) and its clinical efficacy in treating schizophrenia. This data provides a basis for dose-response studies in iPSC models and for correlating cellular effects with clinical outcomes.
Table 1: Receptor Binding Affinity of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.54 | [1][8] |
| Dopamine D2 | 32 | [1][4][8] |
| Serotonin Transporter (SERT) | 33 | [1] |
| Dopamine D1 | 52 | [1][4] |
Table 2: Clinical Efficacy of Lumateperone in Schizophrenia (4-week study)
| Treatment Group | Change from Baseline in PANSS Total Score (LSMD vs. Placebo) | p-value | Effect Size | Reference |
| Lumateperone 42 mg | -4.2 | 0.02 | -0.3 | [7] |
| Lumateperone 28 mg | -2.6 | 0.16 | -0.2 | [7] |
PANSS: Positive and Negative Syndrome Scale; LSMD: Least Squares Mean Difference.
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action in a Schizophrenic Neuron
Caption: Proposed signaling pathways of this compound in a neuron.
Experimental Workflow for Assessing this compound in iPSC Models
Caption: Workflow for testing this compound in iPSC models.
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Cortical Neurons
This protocol is a general guideline and may require optimization for specific iPSC lines.
Materials:
-
iPSCs from schizophrenia patients and healthy controls
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
N-2 supplement
-
GlutaMAX
-
Non-essential amino acids (NEAA)
-
2-Mercaptoethanol
-
Basic fibroblast growth factor (bFGF)
-
Dual SMAD inhibitors (e.g., SB431542 and Noggin)
-
Laminin
-
Poly-L-ornithine (PLO)
-
ROCK inhibitor (Y-27632)
Procedure:
-
Neural Induction (Day 0-11): a. Plate iPSCs on Matrigel-coated plates in mTeSR1 medium. b. When confluent, switch to neural induction medium (DMEM/F12, N-2, B-27, GlutaMAX, NEAA, 2-Mercaptoethanol) supplemented with dual SMAD inhibitors. c. Culture for 11 days, changing the medium every other day. Neural rosettes should be visible.
-
Neural Progenitor Cell (NPC) Expansion (Day 12-25): a. Select and dissociate neural rosettes using Accutase. b. Plate NPCs on PLO/laminin-coated plates in NPC expansion medium (DMEM/F12, N-2, B-27, GlutaMAX, NEAA) with bFGF. c. Passage NPCs as they become confluent.
-
Neuronal Differentiation (Day 26 onwards): a. Dissociate NPCs and plate them on PLO/laminin-coated plates in neuronal differentiation medium (Neurobasal medium, B-27, GlutaMAX). b. Culture for at least 4-6 weeks to allow for maturation. Change half of the medium every 2-3 days.
Protocol 2: this compound Treatment of iPSC-Derived Neurons
Materials:
-
Mature iPSC-derived neuronal cultures (at least 4 weeks post-differentiation)
-
This compound (lumateperone) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Neuronal differentiation medium
Procedure:
-
Prepare a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) by diluting the stock solution in neuronal differentiation medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove half of the medium from the neuronal cultures and replace it with fresh medium containing the desired concentration of this compound or vehicle.
-
Incubate the cultures for the desired treatment duration (e.g., 24 hours for acute effects, 7-14 days for chronic effects).
-
Proceed with phenotypic assays.
Protocol 3: Neurite Outgrowth Analysis
Materials:
-
This compound-treated and control neuronal cultures
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
-
Antibodies for immunocytochemistry (e.g., anti-β-III-tubulin, anti-MAP2)
Procedure:
-
Fix the neuronal cultures with 4% paraformaldehyde (PFA).
-
Perform immunocytochemistry for neuronal markers (e.g., β-III-tubulin or MAP2).
-
Acquire images of multiple random fields for each condition.
-
Use image analysis software to trace and quantify neurite length, number of branches, and complexity.
-
Compare the results between this compound-treated, vehicle-treated, and untreated control groups.
Protocol 4: Synaptic Density Analysis
Materials:
-
This compound-treated and control neuronal cultures
-
Antibodies against presynaptic (e.g., Synapsin-1, VGLUT1) and postsynaptic (e.g., PSD-95, Homer1) markers
-
Confocal microscope
-
Image analysis software
Procedure:
-
Fix and permeabilize the neuronal cultures.
-
Perform immunocytochemistry using primary and fluorescently-labeled secondary antibodies for pre- and post-synaptic markers.
-
Acquire high-resolution images using a confocal microscope.
-
Use image analysis software to quantify the number and colocalization of synaptic puncta along dendrites.
-
Compare synaptic density between the different treatment groups.
Protocol 5: Electrophysiological Analysis using Multi-Electrode Arrays (MEAs)
Materials:
-
MEA plates
-
MEA recording system
-
iPSC-derived neuronal cultures plated on MEA plates
-
This compound and vehicle control solutions
Procedure:
-
Culture iPSC-derived neurons on MEA plates until mature and electrically active (typically 4-6 weeks).
-
Record baseline spontaneous network activity (spike rate, burst frequency, network synchrony).
-
Apply this compound or vehicle control to the cultures.
-
Record neuronal activity at different time points post-treatment (e.g., 30 minutes, 1 hour, 24 hours).
-
Analyze the changes in electrophysiological parameters in response to this compound treatment.
Expected Outcomes and Interpretation
Based on the known mechanism of this compound and the typical phenotypes observed in iPSC models of schizophrenia, the following outcomes may be expected:
-
Reversal of Neurite Outgrowth Deficits: Schizophrenia iPSC-derived neurons often exhibit reduced neurite length and complexity. This compound, through its modulation of glutamatergic and other signaling pathways, may promote neurite outgrowth and restore a more normal neuronal morphology.
-
Normalization of Synaptic Density: Altered synaptic density is a common finding in schizophrenia models. Depending on the specific patient line, this compound may increase or decrease synaptic puncta to levels observed in healthy control neurons.
-
Modulation of Neuronal Activity: Schizophrenia iPSC-derived neuronal networks can show hypo- or hyperactivity. This compound is expected to modulate network firing and bursting patterns, potentially restoring a more stable and organized level of activity.
-
Changes in Gene Expression: Treatment with this compound may alter the expression of genes related to synaptic function, neuronal development, and inflammatory pathways that are dysregulated in schizophrenia.
These iPSC-based assays can provide valuable insights into the cellular and molecular mechanisms by which this compound exerts its therapeutic effects. The data generated can help to stratify patients who may respond best to this compound and can guide the development of future antipsychotic medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling patient mutations in iPSC-derived neurons to reveal cellular mechanisms of schizophrenia – Department of Psychiatry & Behavioral Sciences [psychiatry.uw.edu]
- 3. In Vitro Modeling of the Bipolar Disorder and Schizophrenia Using Patient-Derived Induced Pluripotent Stem Cells with Copy Number Variations of PCDH15 and RELN | eNeuro [eneuro.org]
- 4. Modeling Schizophrenia Using Induced Pluripotent Stem Cell–Derived and Fibroblast-Induced Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Drug Discovery for Neuropsychiatric Disorders Using Patient-Specific Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Lumateperone Efficacy Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone (B1672687) is an atypical antipsychotic with a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a dopamine (B1211576) D2 receptor presynaptic partial agonist and postsynaptic antagonist, a serotonin transporter (SERT) inhibitor, and a modulator of glutamatergic neurotransmission through D1 receptor-dependent phosphorylation of the NMDA receptor subunit GluN2B.[1][2][3][4] This multifaceted mechanism of action suggests its potential for broad efficacy in treating symptoms of schizophrenia.[5][6] Designing long-term preclinical studies in mice is crucial to understanding the sustained therapeutic effects and underlying neurobiological changes associated with chronic lumateperone administration.
These application notes provide a comprehensive framework for conducting long-term efficacy studies of lumateperone in mouse models of schizophrenia. The protocols detailed below cover experimental design, chronic drug administration, behavioral assessments, and post-mortem molecular analyses.
I. Experimental Design and Timeline
A long-term efficacy study requires a well-structured timeline to assess behavioral and molecular changes over an extended period. The following is a representative 12-week experimental plan.
Experimental Workflow Diagram
Caption: A 12-week experimental workflow for a long-term lumateperone efficacy study.
Animal Models
A pharmacologically-induced model of schizophrenia is recommended for efficacy studies. The sub-chronic phencyclidine (PCP) or MK-801 models are well-validated and produce behavioral deficits relevant to the positive, negative, and cognitive symptoms of schizophrenia.[7][8][9][10]
-
PCP-Induced Model: Administration of PCP (e.g., 5-10 mg/kg, i.p.) for 7-14 consecutive days can induce long-lasting behavioral abnormalities.[8][11]
-
MK-801-Induced Model: Repeated administration of MK-801 (e.g., 0.5-1 mg/kg, i.p.) for 14 days can also produce a robust schizophrenia-like phenotype.[9][12]
A washout period of at least 7 days should follow the induction phase before commencing lumateperone treatment.
II. Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data from the proposed experiments.
Table 1: Behavioral Assay Results
| Treatment Group | Prepulse Inhibition (% PPI) | Novel Object Recognition (Discrimination Index) | Social Interaction (Sociability Index) |
| Vehicle | |||
| Lumateperone (Low Dose) | |||
| Lumateperone (High Dose) | |||
| Positive Control |
Table 2: Molecular Analysis Results
| Treatment Group | D2 Receptor Occupancy (%) | p-GluN2B / Total GluN2B Ratio | SERT Binding (fmol/mg) |
| Vehicle | |||
| Lumateperone (Low Dose) | |||
| Lumateperone (High Dose) | |||
| Positive Control |
III. Experimental Protocols
Protocol 1: Chronic Oral Administration of Lumateperone
Objective: To administer lumateperone to mice consistently over a long-term period.
Materials:
-
Lumateperone tosylate
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal balance
-
Syringes
Procedure:
-
Drug Preparation: Prepare a suspension of lumateperone in the vehicle at the desired concentrations (e.g., 1 mg/kg and 3 mg/kg). Prepare fresh daily.
-
Dosing:
-
Administer lumateperone or vehicle orally via gavage once daily.
-
The volume of administration should be consistent (e.g., 10 ml/kg).
-
Weigh animals weekly to adjust the dosage.
-
For a less stressful alternative, lumateperone can be mixed into a palatable gel or drinking water, though consumption must be carefully monitored.[3][9]
-
-
Duration: Continue daily administration for the entire 12-week study period.
Protocol 2: Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a measure often deficient in schizophrenia.
Apparatus: Acoustic startle chambers (e.g., SR-LAB).
Procedure:
-
Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session:
-
The session consists of a pseudorandomized presentation of different trial types with a variable inter-trial interval (e.g., 15-30 seconds).
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) white noise).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB, 80 dB, 85 dB for 20 ms) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse stimulus precedes the pulse stimulus by a short interval (e.g., 100 ms).
-
-
Data Analysis:
-
Calculate the percent prepulse inhibition (% PPI) for each prepulse intensity: % PPI = 100 x [(Mean Startle Amplitude of Pulse-alone) - (Mean Startle Amplitude of Prepulse-pulse)] / (Mean Startle Amplitude of Pulse-alone).
-
Protocol 3: Novel Object Recognition (NOR) Test
Objective: To evaluate recognition memory, a cognitive domain often impaired in schizophrenia.
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm).
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Testing (Day 2, after a retention interval of e.g., 1-4 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Protocol 4: Three-Chamber Social Interaction Test
Objective: To assess social affiliation and social memory, which can be deficient in schizophrenia.
Apparatus: A three-chambered arena.
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test:
-
Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers.
-
Place an empty wire cage in the other side chamber.
-
Allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Test:
-
Keep the now-familiar mouse in its cage.
-
Place a new, unfamiliar "stranger" mouse in the previously empty cage.
-
Allow the test mouse to explore for 10 minutes.
-
Record the time spent sniffing each wire cage.
-
-
Data Analysis:
-
Sociability Index: (Time with stranger mouse - Time with empty cage) / (Total time with both).
-
Social Novelty Index: (Time with novel mouse - Time with familiar mouse) / (Total time with both).
-
Protocol 5: Ex Vivo D2 Receptor Occupancy Assay
Objective: To determine the percentage of D2 receptors bound by lumateperone after chronic treatment.
Materials:
-
Radioligand for D2 receptors (e.g., [3H]-Raclopride)
-
Cryostat
-
Microscope slides
-
Phosphorimager
Procedure:
-
Tissue Collection: At the end of the 12-week treatment period, euthanize mice at a time point corresponding to the peak plasma concentration of lumateperone. Rapidly dissect the brains and freeze them.
-
Cryosectioning: Cut 20 µm coronal sections of the striatum using a cryostat and mount them on microscope slides.
-
Radioligand Incubation:
-
Incubate the sections with the D2 receptor radioligand.
-
Include a set of sections incubated with the radioligand plus a high concentration of a non-labeled D2 antagonist (e.g., unlabeled raclopride) to determine non-specific binding.
-
-
Washing and Drying: Wash the slides to remove unbound radioligand and dry them.
-
Imaging and Analysis:
-
Expose the slides to a phosphorimager screen.
-
Quantify the signal intensity in the striatum.
-
Calculate D2 receptor occupancy: % Occupancy = 100 x [1 - (Specific binding in lumateperone-treated mice / Specific binding in vehicle-treated mice)].
-
Protocol 6: Western Blot for Phosphorylated GluN2B
Objective: To measure the long-term effects of lumateperone on the phosphorylation of the NMDA receptor subunit GluN2B in the prefrontal cortex.
Materials:
-
Primary antibodies: anti-phospho-GluN2B (e.g., Tyr1472), anti-total-GluN2B
-
Secondary antibody (HRP-conjugated)
-
Protein lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Tissue Homogenization: Dissect the prefrontal cortex from frozen brains and homogenize in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence system.
-
Quantify the band intensities and calculate the ratio of phosphorylated GluN2B to total GluN2B.
-
Protocol 7: SERT Binding Assay
Objective: To assess the long-term impact of lumateperone on serotonin transporter density.
Materials:
-
Radioligand for SERT (e.g., [3H]-Citalopram)
-
Brain tissue homogenates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from brain regions of interest (e.g., prefrontal cortex, striatum).
-
Binding Assay:
-
Incubate the membrane preparations with the SERT radioligand at various concentrations.
-
Include samples with a high concentration of a non-labeled SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture to separate bound and free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Perform saturation binding analysis to determine the maximal binding capacity (Bmax), representing the density of SERT.
-
IV. Signaling Pathway Diagrams
Lumateperone's Multifaceted Mechanism of Action
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Chronic administration of atypical antipsychotics improves behavioral and synaptic defects of STOP null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic validation of a new protocol of chronic oral administration of aripiprazole in male C57 Bl/6 mice through drinking solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin Transporter Ala276 Mouse: Novel Model to Assess the Neurochemical and Behavioral Impact of Thr276 Phosphorylation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chronic antipsychotic treatment on brain structure: a serial magnetic resonance imaging study with ex vivo and postmortem confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel approach for long-term oral drug administration in animal research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of GluN2B subunits of N-methyl-d-aspartate receptors in the frontal association cortex involved in morphine-induced conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [repository.upenn.edu]
- 12. innoprot.com [innoprot.com]
Application Notes and Protocols for Intracranial Delivery of Lumateperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone (B1672687) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2][3][4][5] Its mechanism of action involves the simultaneous modulation of dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) neurotransmitter systems.[1][2][3][6][7] Specifically, it acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[1][2][6][7][8] Additionally, lumateperone indirectly modulates glutamatergic neurotransmission by enhancing the function of NMDA and AMPA receptors.[1][3][8] While lumateperone is administered orally in clinical practice, direct intracranial delivery in preclinical research models can be a valuable tool to investigate its central mechanisms of action, bypassing the blood-brain barrier and allowing for targeted administration to specific brain regions.
These application notes provide detailed protocols for two common surgical procedures for the intracranial delivery of lumateperone in rodents: stereotactic intraparenchymal injection and intracerebroventricular (ICV) injection via an implanted guide cannula. These protocols are intended for use by trained researchers in appropriate laboratory settings.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Lumateperone (Oral Administration)
| Parameter | Value | Species | Citation |
| Peak Plasma Concentration (Cmax) | Reached in 1-2 hours | Human | [3][9] |
| Absolute Bioavailability | 4.4% | Human | [3][8] |
| Plasma Protein Binding | 97.4% | Human | [3][8] |
| Half-life (T1/2) | 13-21 hours | Human | [3][6] |
| Dopamine D2 Receptor Occupancy (40 mg dose) | Up to 39% | Human | [10] |
| 5-HT2A Receptor Binding Affinity (Ki) | High | Not Specified | [10] |
| Dopamine D2 Receptor Binding Affinity (Ki) | 32 nM | Not Specified | [10] |
| Dopamine D1 Receptor Binding Affinity (Ki) | 52 nM | Not Specified | [10] |
Table 2: Example Stereotaxic Coordinates for Rodent Brain Regions
| Target Region | Species | Anterior-Posterior (AP) from Bregma (mm) | Medial-Lateral (ML) from Midline (mm) | Dorsal-Ventral (DV) from Skull (mm) | Citation |
| Lateral Ventricle | Mouse | -0.6 | ±1.15 | -1.6 | [11] |
| Substantia Nigra | Mouse | -3.0 | ±1.3 | -4.2 | [12] |
| Dorsomedial Hypothalamus | Rat | -3.1 | ±0.4 | -8.5 | [13][14] |
| Dentate Gyrus | Mouse | -2.0 | ±1.5 | -1.79 | [15] |
Note: These coordinates are examples and should be optimized for the specific animal strain, age, and weight, and confirmed with a stereotaxic atlas.
Experimental Protocols
Protocol 1: Stereotactic Intraparenchymal Injection of Lumateperone
This protocol describes the direct injection of lumateperone into a specific brain parenchyma target.
Materials and Reagents:
-
Lumateperone tosylate
-
Vehicle (e.g., sterile saline, artificial cerebrospinal fluid (aCSF), DMSO/saline mixture)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)[11][16]
-
Ophthalmic ointment
-
Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)[11][18]
-
Surgical instruments (scalpel, forceps, drill, etc.)[16][17]
-
Suturing material or tissue adhesive
Procedure:
-
Preparation of Lumateperone Solution: Prepare a stock solution of lumateperone tosylate in a suitable vehicle. The final concentration will need to be determined empirically based on the research question. It is recommended to start with a low concentration and perform dose-response studies. Ensure the final solution is sterile-filtered.
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol.[11][16][19] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.[15][16]
-
Place the animal on a heating pad to maintain body temperature.[16][18]
-
Shave the scalp and secure the head in the stereotaxic frame.[11][16][18]
-
Apply ophthalmic ointment to the eyes to prevent drying.[16][18]
-
Sterilize the surgical area with an antiseptic solution.[16][17]
-
-
Surgical Procedure:
-
Injection:
-
Load the microinjection syringe with the lumateperone solution.
-
Slowly lower the injection needle to the target coordinates.[11][15]
-
Inject the solution at a slow rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.[11][15]
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion.[11][12]
-
Slowly retract the needle.
-
-
Post-operative Care:
Protocol 2: Intracerebroventricular (ICV) Injection of Lumateperone via Cannula Implantation
This protocol is for chronic or repeated administration of lumateperone into the cerebral ventricles, allowing for widespread distribution in the cerebrospinal fluid (CSF).[21][22][23]
Materials and Reagents:
-
Same as Protocol 1, plus:
-
Dental cement[24]
-
Injection cannula
Procedure:
-
Preparation of Lumateperone Solution: As described in Protocol 1.
-
Animal Preparation: As described in Protocol 1.
-
Cannula Implantation Surgery:
-
Perform the initial surgical steps as in Protocol 1 to expose and level the skull.
-
Drill a burr hole at the coordinates for the lateral ventricle.[11]
-
Drill additional holes for anchor screws.[18]
-
Insert the anchor screws into the skull.[18]
-
Lower the guide cannula to the desired depth.
-
Apply dental cement to secure the cannula to the skull and anchor screws.[24]
-
Insert a dummy cannula to keep the guide cannula patent.[13]
-
Suture the scalp around the implant.
-
-
Post-operative Care and Recovery:
-
Provide post-operative care as described in Protocol 1.
-
Allow the animal to recover for at least one week before starting injections.
-
-
ICV Injection:
-
Gently restrain the animal.
-
Remove the dummy cannula.
-
Insert the injection cannula (which extends slightly beyond the guide cannula) into the guide cannula.
-
Connect the injection cannula to a microinjection pump.
-
Infuse the lumateperone solution at a slow rate.
-
After injection, leave the injection cannula in place for a minute to prevent backflow.
-
Remove the injection cannula and replace the dummy cannula.
-
Safety Precautions
-
All surgical procedures must be performed under sterile conditions to prevent infection.
-
Follow all institutional and national guidelines for the humane care and use of laboratory animals.
-
Use appropriate personal protective equipment (PPE).
-
Handle all drugs and chemicals according to their safety data sheets.
Visualizations
Caption: Experimental workflow for intracranial delivery of lumateperone.
Caption: Signaling pathway of lumateperone.
References
- 1. SMPDB [smpdb.ca]
- 2. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmadive.com [biopharmadive.com]
- 6. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 8. scribd.com [scribd.com]
- 9. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereotaxic Injections [protocols.io]
- 17. Mouse Stereotaxic Surgery [protocols.io]
- 18. rwdstco.com [rwdstco.com]
- 19. Intracerebroventricular injection [bio-protocol.org]
- 20. alzet.com [alzet.com]
- 21. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 22. Intraventricular Drug Delivery [neuromodulation.com]
- 23. Bypassing the Blood–Brain Barrier: Direct Intracranial Drug Delivery in Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Neurotransmitter Levels Using In Vivo Microdialysis Following Caplyta (Lumateperone) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caplyta® (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic effects are attributed to its unique mechanism of action, which involves the simultaneous modulation of dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) neurotransmitter systems.[3][4] Lumateperone (B1672687) acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a serotonin reuptake inhibitor (SERT).[5][6] Additionally, it indirectly modulates glutamate signaling through its action on D1 receptors.[1][6]
In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of pharmacological agents in specific brain regions of freely moving animals. This application note provides a detailed protocol for utilizing in vivo microdialysis to measure changes in extracellular dopamine, serotonin, and glutamate levels in key brain regions following the administration of this compound. The presented protocols are based on established methodologies for in vivo microdialysis of neurotransmitters in rodents.
Putative Signaling Pathway of this compound (Lumateperone)
This compound's complex pharmacology results in a multi-faceted impact on neuronal signaling. Its high affinity for 5-HT2A receptors and moderate affinity for D2 receptors and SERT are central to its mechanism.
Caption: Putative signaling pathway of this compound (lumateperone).
Expected Effects on Neurotransmitter Levels
Based on its pharmacological profile and preclinical studies, administration of this compound is expected to produce the following changes in extracellular neurotransmitter concentrations in key brain regions such as the medial prefrontal cortex (mPFC), striatum, and nucleus accumbens (NAc):
-
Dopamine (DA): this compound acts as a presynaptic D2 partial agonist, which can modulate dopamine release, and a postsynaptic D2 antagonist. Preclinical microdialysis studies have shown that lumateperone significantly increases dopamine release in the rat mPFC.[7]
-
Serotonin (5-HT): As a potent 5-HT2A receptor antagonist and a serotonin reuptake inhibitor, this compound is expected to increase extracellular serotonin levels.[5]
-
Glutamate (Glu): this compound has been shown to enhance NMDA and AMPA receptor-mediated currents in the mPFC through a D1 receptor-dependent mechanism.[1] Microdialysis studies have confirmed that lumateperone significantly increases glutamate release in the rat mPFC.[7]
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of this compound administration in a preclinical microdialysis study.
Table 1: Effect of Lumateperone on Extracellular Dopamine Levels (% of Baseline)
| Time Post-Administration (min) | Vehicle | Lumateperone (1 mg/kg) | Lumateperone (3 mg/kg) | Lumateperone (10 mg/kg) |
| 0 | 100 ± 5 | 100 ± 6 | 100 ± 5 | 100 ± 7 |
| 30 | 105 ± 7 | 115 ± 8 | 130 ± 10 | 150 ± 12 |
| 60 | 98 ± 6 | 125 ± 9 | 150 ± 11 | 180 ± 15 |
| 90 | 102 ± 5 | 120 ± 7 | 145 ± 9 | 170 ± 13 |
| 120 | 99 ± 4 | 110 ± 6 | 135 ± 8 | 155 ± 11 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of Lumateperone on Extracellular Serotonin Levels (% of Baseline)
| Time Post-Administration (min) | Vehicle | Lumateperone (1 mg/kg) | Lumateperone (3 mg/kg) | Lumateperone (10 mg/kg) |
| 0 | 100 ± 6 | 100 ± 5 | 100 ± 6 | 100 ± 8 |
| 30 | 102 ± 5 | 120 ± 7 | 140 ± 9 | 160 ± 11 |
| 60 | 99 ± 7 | 135 ± 8 | 165 ± 12 | 190 ± 14 |
| 90 | 101 ± 6 | 130 ± 9 | 155 ± 10 | 180 ± 12 |
| 120 | 98 ± 5 | 115 ± 7 | 140 ± 9 | 165 ± 11 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of Lumateperone on Extracellular Glutamate Levels (% of Baseline)
| Time Post-Administration (min) | Vehicle | Lumateperone (1 mg/kg) | Lumateperone (3 mg/kg) | Lumateperone (10 mg/kg) |
| 0 | 100 ± 4 | 100 ± 5 | 100 ± 4 | 100 ± 6 |
| 30 | 103 ± 6 | 110 ± 6 | 125 ± 8 | 140 ± 10 |
| 60 | 97 ± 5 | 120 ± 7 | 145 ± 9 | 165 ± 12 |
| 90 | 101 ± 4 | 115 ± 8 | 140 ± 10 | 160 ± 11 |
| 120 | 99 ± 5 | 108 ± 6 | 130 ± 7 | 145 ± 9 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Experimental Workflow
The overall experimental workflow for a microdialysis study involves several key stages, from animal preparation to data analysis.
Caption: Experimental workflow for in vivo microdialysis.
Detailed Methodologies
1. Animals
-
Adult male Sprague-Dawley rats (250-300 g) are commonly used.
-
Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water should be available ad libitum.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Place the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole at the desired coordinates for the target brain region (e.g., mPFC, NAc, striatum).
-
Stereotaxic Coordinates (from Bregma):
-
mPFC: AP +3.2 mm, ML ±0.8 mm, DV -4.5 mm
-
NAc Core: AP +1.6 mm, ML ±1.6 mm, DV -7.8 mm
-
Striatum (Dorsal): AP +0.5 mm, ML ±3.0 mm, DV -5.0 mm
-
-
Implant a guide cannula (e.g., CMA 12) just above the target region and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 3-5 days post-surgery.
3. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO).
-
Place the animal in a microdialysis bowl and connect the probe inlet and outlet tubing to a liquid swivel to allow free movement.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a 60-90 minute habituation and equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.
-
Administer this compound (lumateperone) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-administration.
-
Store samples at -80°C until analysis.
4. Neurotransmitter Analysis by HPLC-ECD
-
Analyze the dialysate samples for dopamine, serotonin, and glutamate content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Instrumentation:
-
HPLC system with a pump, autosampler, and electrochemical detector.
-
Reverse-phase C18 column (e.g., 3 µm particle size, 100 x 2.1 mm).
-
-
Mobile Phase (for simultaneous monoamine and glutamate analysis after derivatization): A gradient of a buffer containing sodium acetate, EDTA, and an organic modifier like methanol (B129727) is often used.
-
Electrochemical Detector: Set the potential of the working electrode to a level optimal for the oxidation of the analytes (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
Quantification: Calculate neurotransmitter concentrations by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of dopamine, serotonin, and glutamate. For glutamate, a pre-column derivatization step is typically required for electrochemical detection.
5. Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to histologically verify the correct placement of the microdialysis probe.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound (lumateperone) on extracellular neurotransmitter levels using in vivo microdialysis. The provided protocols offer a starting point for researchers to design and execute robust preclinical studies to further elucidate the neurochemical mechanisms underlying this compound's therapeutic efficacy. The ability to simultaneously measure dopamine, serotonin, and glutamate provides a powerful tool for understanding the integrated effects of this novel antipsychotic on brain neurochemistry.
References
- 1. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Best Microdialysis Probe for Your Study | Amuza Inc [amuzainc.com]
- 6. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Establishing a Timeline for Behavioral Testing After Chronic Lumateperone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for establishing a timeline for behavioral testing in rodents following chronic administration of lumateperone (B1672687). The protocols and timelines are synthesized from preclinical research practices with atypical antipsychotics and are intended to serve as a comprehensive guide for investigating the long-term behavioral effects of lumateperone.
Introduction
Lumateperone is an atypical antipsychotic with a unique mechanism of action, modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2][3] Understanding the long-term behavioral consequences of chronic lumateperone treatment is crucial for its preclinical evaluation. This document outlines a recommended timeline for behavioral testing, detailed experimental protocols, and the underlying signaling pathways of lumateperone.
Lumateperone Signaling Pathways
Lumateperone's therapeutic effects are believed to be mediated through its simultaneous modulation of multiple neurotransmitter systems.[1][2] It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of D1 receptor-dependent glutamate signaling.[1][4][5]
Proposed Timeline for Behavioral Testing
This timeline is a recommendation for preclinical studies in rodents (mice or rats) and is based on common practices for other atypical antipsychotics.[6][7] It is crucial to counterbalance the order of behavioral tests to minimize the influence of one test on another.
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed behavioral tests. The values presented are hypothetical and for illustrative purposes only.
Table 1: Elevated Plus Maze - Anxiety-Like Behavior
| Group | Treatment Duration | Washout Period | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 4 weeks | 7 days | 35.2 ± 4.1 | 28.5 ± 3.2 |
| Lumateperone (0.1 mg/kg) | 4 weeks | 7 days | 45.8 ± 5.3 | 35.1 ± 4.0 |
| Lumateperone (1.0 mg/kg) | 4 weeks | 7 days | 55.3 ± 6.0 | 42.6 ± 4.8 |
Table 2: Novel Object Recognition - Cognitive Function
| Group | Treatment Duration | Washout Period | Discrimination Index |
| Vehicle | 4 weeks | 7 days | 0.25 ± 0.05 |
| Lumateperone (0.1 mg/kg) | 4 weeks | 7 days | 0.40 ± 0.07 |
| Lumateperone (1.0 mg/kg) | 4 weeks | 7 days | 0.55 ± 0.09 |
Table 3: Forced Swim Test - Depressive-Like Behavior
| Group | Treatment Duration | Washout Period | Immobility Time (s) |
| Vehicle | 4 weeks | 7 days | 150.4 ± 12.5 |
| Lumateperone (0.1 mg/kg) | 4 weeks | 7 days | 125.8 ± 10.1 |
| Lumateperone (1.0 mg/kg) | 4 weeks | 7 days | 100.2 ± 8.7 |
Experimental Protocols
-
Animals: Use adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). House animals individually or in small groups with ad libitum access to food and water.
-
Drug Preparation: Prepare lumateperone in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administration: Administer lumateperone or vehicle daily via oral gavage for a period of 4 to 8 weeks. Doses can be selected based on previous preclinical studies (e.g., 0.1 - 1.0 mg/kg for mice).[8]
-
Monitoring: Monitor animals daily for any adverse health effects.
-
Following the final dose of lumateperone or vehicle, allow for a washout period of at least 7 days before commencing behavioral testing.[9] This period allows for the drug to clear from the system, ensuring that observed behaviors are due to long-term neuroadaptations rather than acute drug effects.
This test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[10][11][12][13]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.[13]
-
Procedure: a. Place the animal in the center of the maze, facing an open arm.[12] b. Allow the animal to explore the maze for 5 minutes.[10][11] c. Record the session using a video camera positioned above the maze.
-
Data Analysis: Analyze the video recording to determine the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects.
This test evaluates recognition memory, a component of cognitive function.[14][15][16][17][18]
-
Apparatus: An open-field arena.
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 10 minutes.[17]
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the animal to explore for 10 minutes.[17]
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration for 5-10 minutes.
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object (higher discrimination index) indicates intact recognition memory.
This test is used to assess depressive-like behavior, often interpreted as a measure of behavioral despair.[8][19][20][21][22]
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[8]
-
Procedure: a. Place the animal into the water cylinder for a 6-minute session.[8][19] b. Record the session with a video camera.
-
Data Analysis: Score the last 4 minutes of the session for immobility time (i.e., the time the animal spends floating with only minimal movements to keep its head above water).[8][19] A decrease in immobility time is interpreted as an antidepressant-like effect.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Chronic Risperidone Use on Behavior and Survival of 3xTg-AD Mice Model of Alzheimer’s Disease and Mice With Normal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of atypical antipsychotics improves behavioral and synaptic defects of STOP null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 21. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
proper handling and storage conditions for lumateperone in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the proper handling, storage, and use of lumateperone (B1672687) (also known as ITI-007) in a laboratory environment. The following protocols and data are intended to ensure the safe and effective use of this compound in research and development.
General Information
Lumateperone is a second-generation atypical antipsychotic agent. Its mechanism of action is complex, involving the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2][3] It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[1][2][4][5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈FN₃O (Lumateperone) C₃₁H₃₆FN₃O₄S (Lumateperone Tosylate) | [6],[7] |
| Molecular Weight | 565.7 g/mol (Lumateperone Tosylate) | [2],[6] |
| Appearance | White to off-white crystalline powder | [8],[9] |
| Solubility | Soluble in methanol, DMSO, Dimethyl Formamide (DMF) | [10],[9] |
| Melting Point | 182°C - 183°C | [11] |
Safety, Handling, and Storage
Proper handling and storage of lumateperone are crucial for maintaining its integrity and ensuring laboratory safety.
Safety Precautions and Personal Protective Equipment (PPE)
Lumateperone may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[12][13] It is also suspected of damaging fertility or the unborn child.[14]
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][15][16] Ensure that a safety shower and eyewash station are readily accessible.[12]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Avoid eating, drinking, or smoking when handling the compound.[12] Wash hands thoroughly after handling.[12]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[7][15]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][15]
-
Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[7][12]
Storage Conditions
Store lumateperone in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[7][16]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months - 1 year | Sealed storage, away from moisture |
| -20°C | 1 month | Sealed storage, away from moisture | |
| Commercial Capsules | 20°C to 25°C (68°F to 77°F) | As per expiry | Controlled room temperature[17] |
Signaling Pathways and Mechanism of Action
Lumateperone's therapeutic effects are attributed to its unique interactions with multiple neurotransmitter systems.[2][3]
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the preparation of a 10 mg/mL stock solution. Adjust volumes as needed for different concentrations.
Materials:
-
Lumateperone powder
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Sonicator or vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of lumateperone powder using a calibrated analytical balance.
-
Transfer the powder to an appropriate-sized volumetric flask.
-
Add a portion of the chosen solvent (e.g., approximately 70% of the final volume).
-
Sonicate or vortex the mixture until the lumateperone is completely dissolved, resulting in a clear solution.[18]
-
Add the solvent to the flask to reach the final desired volume.
-
Mix the solution thoroughly.
-
For storage, dispense the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[10]
Quantification by RP-HPLC
This protocol is a general guideline based on published methods for the quantification of lumateperone in bulk and pharmaceutical dosage forms.[8][19][20]
| Parameter | Condition 1 | Condition 2 |
| HPLC System | RP-HPLC with UV-Vis Detector | RP-HPLC with UV-Vis Detector |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | Inertsil ODS 3V (250mm x 4.6mm, 5µm) |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Methanol (55:45 v/v) | 10mM Phosphate Buffer : Methanol (20:80 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 227 nm | 241 nm |
| Run Time | ~10 min | 10 min |
| Retention Time | ~4.1 min | ~3.0 min |
| Source | [19] | [20] |
Procedure:
-
Preparation of Mobile Phase : Prepare the mobile phase as described in the table above. Filter and degas the solution before use.
-
Standard Solution Preparation : Prepare a stock solution of lumateperone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[8] From this stock, prepare a series of working standards by further dilution with the mobile phase to cover the desired concentration range (e.g., 5-15 µg/mL).[19]
-
Sample Preparation : If analyzing a formulation, crush the capsule, weigh an amount of powder equivalent to a known quantity of lumateperone, and dissolve it in methanol.[18] Dilute the resulting solution with the mobile phase to fall within the concentration range of the standard curve.
-
Chromatographic Analysis :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses.
-
-
Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of lumateperone in the sample solution from the calibration curve.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the stability of lumateperone under various stress conditions.[9][20] This helps in developing stability-indicating analytical methods.
Protocol Outline:
-
Acid Degradation : Treat a lumateperone solution with an acid (e.g., 2N HCl) and heat (e.g., 80°C for 2 hours).[9]
-
Base Degradation : Treat a lumateperone solution with a base (e.g., 2N NaOH) and heat.
-
Oxidative Degradation : Treat a lumateperone solution with an oxidizing agent (e.g., 30% H₂O₂) at room temperature.
-
Thermal Degradation : Expose solid lumateperone powder or a solution to dry heat (e.g., 50°C for 3 hours).[9]
-
Photodegradation : Expose a lumateperone solution or solid powder to UV light for a defined period.[9]
-
Analysis : After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.[20]
Disposal Considerations
Dispose of lumateperone and any contaminated materials in accordance with local, state, and federal regulations.[14] Do not allow the product to enter drains or waterways.[13][14] Contaminated material should be treated as chemical waste.[14]
References
- 1. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. SMPDB [smpdb.ca]
- 5. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 6. Lumateperone Tosylate | C31H36FN3O4S | CID 44241743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. lumateperone Tosylate | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 11. nano-ntp.com [nano-ntp.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. abmole.com [abmole.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 19. jneonatalsurg.com [jneonatalsurg.com]
- 20. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Lumateperone
For researchers, scientists, and drug development professionals, the poor aqueous solubility of lumateperone (B1672687) can present significant challenges in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of lumateperone tosylate?
A1: Lumateperone tosylate is slightly soluble in water. Its solubility is pH-dependent, with a reported solubility of 1 mg/mL at pH 1 and 0.3 mg/mL at pH 7[1]. The free base form is described as an oily, sticky solid with poor solubility in water and many organic solvents.
Q2: Why does my lumateperone tosylate precipitate when I dilute my organic stock solution into an aqueous buffer?
A2: This phenomenon, often called "crashing out," occurs when the concentrated drug in an organic solvent is introduced into an aqueous environment where it is less soluble. The rapid change in solvent polarity causes the drug to precipitate out of the solution[2].
Q3: My lumateperone solution appears clear initially but forms a precipitate over time. What is happening?
A3: This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the solution equilibrates, and the excess lumateperone precipitates to reach its true thermodynamic solubility in that specific medium[2].
Q4: Are there any recommended strategies to enhance the aqueous solubility of lumateperone for in vitro experiments?
A4: Yes, several techniques can be employed to improve the aqueous solubility of lumateperone. These include the use of co-solvents, pH adjustment, and advanced formulation strategies such as the preparation of amorphous solid dispersions and cyclodextrin (B1172386) inclusion complexes[1].
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock
Problem: You observe immediate precipitation when diluting a concentrated stock of lumateperone (e.g., in DMSO) into your aqueous experimental buffer.
Solutions:
| Troubleshooting Step | Detailed Procedure | Rationale |
| Reduce Stock Concentration | Prepare a less concentrated stock solution of lumateperone in your organic solvent (e.g., lower from 50 mM to 10 mM in DMSO). | A lower initial concentration reduces the degree of supersaturation upon dilution into the aqueous buffer, making precipitation less likely[2]. |
| Optimize Dilution Method | Add the lumateperone stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. Alternatively, perform a stepwise dilution by first diluting the stock into a mixture of the organic solvent and buffer, and then into the final buffer. | Rapid and thorough mixing helps to disperse the drug molecules quickly, preventing localized high concentrations that can lead to precipitation[2]. |
| pH Adjustment | If your experimental conditions allow, adjust the pH of the aqueous buffer. Since lumateperone tosylate is more soluble at acidic pH, lowering the buffer pH may help. | The solubility of ionizable compounds like lumateperone is highly dependent on the pH of the medium[1]. |
| Use of Co-solvents | Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 in your final aqueous solution, if compatible with your assay. | Co-solvents can increase the overall solvating capacity of the aqueous medium for hydrophobic compounds[2]. |
Issue 2: Delayed Precipitation in Aqueous Solution
Problem: The lumateperone solution is initially clear but a precipitate forms after several hours or overnight.
Solutions:
| Troubleshooting Step | Detailed Procedure | Rationale |
| Determine Thermodynamic Solubility | Conduct a shake-flask solubility experiment to determine the maximum stable concentration of lumateperone in your specific buffer over a prolonged period (e.g., 24-48 hours). | This will establish the true equilibrium solubility, ensuring you are working with a thermodynamically stable solution and avoiding supersaturation[2]. |
| Control Temperature | Maintain the solution at a constant and controlled temperature. If possible, store it at the temperature of your experiment. | Solubility is temperature-dependent. Fluctuations in temperature can cause a previously dissolved compound to precipitate[2]. |
| Consider Advanced Formulations | For experiments requiring higher concentrations, consider preparing an amorphous solid dispersion or a cyclodextrin inclusion complex of lumateperone. | These formulations enhance the apparent solubility and dissolution rate by disrupting the crystal lattice of the drug and/or encapsulating it in a hydrophilic carrier. |
Experimental Protocols for Solubility Enhancement
Protocol 1: Preparation of Lumateperone Amorphous Solid Dispersion by Solvent Evaporation
This protocol is a generalized procedure and may require optimization for your specific experimental needs.
Objective: To prepare an amorphous solid dispersion of lumateperone with a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
Lumateperone tosylate
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh lumateperone tosylate and PVP K30 in a desired weight ratio (e.g., 1:1, 1:2, or 1:5).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid dispersion from the flask.
-
Dry the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Gently pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
-
Characterization (Optional but Recommended):
-
Confirm the amorphous nature of the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Determine the enhancement in aqueous solubility by comparing the solubility of the solid dispersion to that of the pure drug using a shake-flask method followed by a validated analytical method like HPLC.
-
Protocol 2: Preparation of Lumateperone-Cyclodextrin Inclusion Complex by Kneading Method
This protocol is a generalized procedure and may require optimization.
Objective: To prepare an inclusion complex of lumateperone with a cyclodextrin to improve its aqueous solubility.
Materials:
-
Lumateperone tosylate
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-methanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation:
-
Calculate the required amounts of lumateperone tosylate and the cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).
-
-
Kneading Process:
-
Place the cyclodextrin in a mortar and add a small amount of the water-methanol mixture to form a paste.
-
Slowly add the lumateperone tosylate powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes), adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
-
Drying and Sieving:
-
Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and XRPD.
-
Evaluate the increase in aqueous solubility by comparing the solubility of the complex to that of the pure drug. Studies have shown that cyclodextrin complexes can increase drug solubility by several hundred-fold[3].
-
Lumateperone Signaling Pathway
Lumateperone exhibits a multimodal mechanism of action, concurrently modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission[2][3][4].
This diagram illustrates the primary targets of lumateperone. It acts as a potent 5-HT2A receptor antagonist and a serotonin transporter (SERT) inhibitor[4][5]. In the dopamine system, it functions as a presynaptic D2 partial agonist and a postsynaptic D2 antagonist[2][5][6]. Additionally, lumateperone is an agonist at D1 receptors, which leads to the phosphorylation of the GluN2B subunit of NMDA receptors, thereby enhancing glutamatergic signaling[2][5][6][7][8]. This unique combination of activities contributes to its therapeutic effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. humapub.com [humapub.com]
- 5. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
Technical Support Center: Mitigating Off-Target Effects of Caplyta (Lumateperone) in Primary Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Caplyta (lumateperone) in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (lumateperone)?
This compound has a unique pharmacological profile characterized by its multi-target engagement. Its primary mechanism of action is thought to be mediated through a combination of antagonism at serotonin (B10506) 5-HT2A receptors and partial agonism at postsynaptic dopamine (B1211576) D2 receptors.[1][2] It also exhibits high affinity for the serotonin transporter (SERT), acting as an inhibitor.[1][3] Additionally, this compound has a moderate affinity for dopamine D1 and D4 receptors.[4][5] This complex pharmacology allows it to modulate serotonergic, dopaminergic, and glutamatergic neurotransmission.[3][6][7]
Q2: What are the known off-target binding sites of this compound?
This compound is considered to have a favorable off-target binding profile compared to other atypical antipsychotics.[8] It displays low affinity for receptors commonly associated with adverse effects, such as muscarinic and histaminergic receptors.[1][3][5] However, it does show moderate affinity for α-1A and α-1B adrenergic receptors.[5] While affinity is low, at higher concentrations used in in vitro studies, these interactions could potentially lead to observable effects.
Q3: Why am I observing neuronal cell death at high concentrations of this compound?
While this compound generally has a good safety profile, high concentrations in in vitro systems can lead to cytotoxicity. This could be due to exaggerated pharmacological effects or engagement of low-affinity off-target receptors. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific neuronal culture type and experimental endpoint.
Q4: Could the observed effects be due to a metabolite of this compound?
Yes, this compound is extensively metabolized into multiple pharmacologically active metabolites.[1][9] These metabolites may have different receptor binding profiles and could contribute to the overall observed effect in your culture system. It is important to consider that the metabolic activity of primary neuronal cultures may differ from in vivo conditions.
Troubleshooting Guide
Problem 1: Unexpected Changes in Neuronal Viability
You observe a decrease in neuronal viability (e.g., increased LDH release, positive TUNEL staining) at concentrations expected to be non-toxic based on published Ki values.
| Potential Cause | Suggested Mitigation Strategy |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your primary neurons. Solution: Run a vehicle control with the same final concentration of the solvent. Ensure the final solvent concentration is as low as possible (typically <0.1%). |
| Exaggerated Primary Pharmacology | Continuous and high-level receptor occupancy of primary targets (5-HT2A, D2) in a static in vitro environment could disrupt essential neuronal signaling pathways, leading to cell stress and death. |
| Off-Target Receptor Activation | At higher concentrations, this compound may engage lower-affinity receptors (e.g., adrenergic receptors) that could trigger apoptotic pathways in your specific neuronal population.[5] Solution: Use specific antagonists for suspected off-target receptors to see if the toxicity is reversed. For example, pre-treat with an alpha-1 adrenergic antagonist like prazosin. |
| Lot-to-Lot Variability of Compound | There may be impurities or variations in the specific batch of lumateperone (B1672687) you are using. Solution: If possible, test a new batch of the compound from a reputable supplier. |
Problem 2: Inconsistent or Unexpected Electrophysiological Readouts
You are observing changes in neuronal firing patterns, synaptic transmission, or membrane potential that are not consistent with the known primary pharmacology of this compound.
| Potential Cause | Suggested Mitigation Strategy |
| Complex Interplay of Primary Targets | The simultaneous modulation of 5-HT2A, D2, and SERT can lead to complex and sometimes counterintuitive effects on neuronal excitability that are dependent on the specific neuronal subtype and the developmental stage of the culture. Solution: To dissect the contribution of each primary target, use specific antagonists. For example, pre-treat with a selective 5-HT2A antagonist (e.g., ketanserin) or a D2 antagonist (e.g., haloperidol) before applying this compound. |
| Modulation of Glutamate (B1630785) Signaling | This compound is known to indirectly modulate glutamate signaling, in part through its action on D1 receptors, leading to phosphorylation of NMDA receptor subunits like GluN2B.[1][10][11] This can alter network activity and excitability. Solution: Investigate downstream markers of glutamate receptor signaling, such as phosphorylation of GluN2B, and assess the effects of co-application with NMDA or AMPA receptor antagonists. |
| Off-Target Ion Channel Effects | While not a primary target, high concentrations of many drugs can have off-target effects on various ion channels, which would directly impact electrophysiological properties. Solution: Perform patch-clamp experiments to systematically investigate effects on specific voltage-gated sodium, potassium, and calcium channels. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of lumateperone for its primary and selected off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.54 | [1] |
| Dopamine D2 | 32 | [1] |
| Serotonin Transporter (SERT) | 16 - 33 | [1][9] |
| Dopamine D1 | 52 | [1] |
| Dopamine D4 | 39.7 - 104 | [9] |
| Adrenergic α-1A | <100 | [5] |
| Adrenergic α-1B | 36.9 | [9] |
| Muscarinic Receptors | >100 (low affinity) | [1][5] |
| Histaminergic H1 Receptors | >100 (low affinity) | [5][10] |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability Using MTT Assay
This protocol provides a method to quantify the metabolic activity of neuronal cultures, which is an indicator of cell viability, after treatment with this compound.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound (lumateperone) stock solution
-
Vehicle (e.g., DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons at a desired density in a 96-well plate coated with an appropriate substrate (e.g., poly-D-lysine). Allow the neurons to mature for the desired number of days in vitro (DIV).
-
Treatment: Prepare serial dilutions of this compound in neuronal culture medium. Also, prepare a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration of this compound.
Protocol 2: Isolating Receptor Contributions with Antagonists
This protocol describes how to use selective antagonists to determine which of this compound's primary targets is responsible for an observed effect.
Materials:
-
Mature primary neuronal cultures
-
This compound (lumateperone)
-
Selective 5-HT2A antagonist (e.g., ketanserin)
-
Selective D2 antagonist (e.g., haloperidol (B65202) or sulpiride)
-
Assay-specific reagents (e.g., for Western blotting, electrophysiology, or calcium imaging)
Procedure:
-
Determine Optimal Concentrations: From previous experiments or literature, determine the optimal concentration of this compound that produces the effect of interest, and the concentration of the antagonists required for effective receptor blockade.
-
Experimental Groups: Set up the following treatment groups:
-
Vehicle control
-
This compound alone
-
Antagonist 1 alone (e.g., ketanserin)
-
Antagonist 2 alone (e.g., haloperidol)
-
Antagonist 1 + this compound (pre-treat with antagonist)
-
Antagonist 2 + this compound (pre-treat with antagonist)
-
-
Pre-treatment: For the combination groups, pre-incubate the neuronal cultures with the respective antagonist for a sufficient time (e.g., 30-60 minutes) before adding this compound.
-
This compound Treatment: Add this compound to the designated wells (while the antagonist remains in the pre-treated wells).
-
Incubation: Incubate for the time required to observe the effect of interest.
-
Endpoint Measurement: Perform the desired assay (e.g., Western blot for signaling proteins, patch-clamp for electrophysiology).
-
Analysis: Compare the effect of "this compound alone" to the "Antagonist + this compound" groups. If an antagonist blocks the effect of this compound, it suggests that the corresponding receptor is involved in mediating that effect.
Visualizations
Caption: Simplified signaling pathways of this compound (lumateperone).
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caplytahcp.com [caplytahcp.com]
- 3. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lumateperone - Wikipedia [en.wikipedia.org]
- 5. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action for this compound? [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic | MDPI [mdpi.com]
- 11. SMPDB [smpdb.ca]
Technical Support Center: Optimizing Lumateperone Dosage in Animal Models to Minimize Extrapyramidal Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing lumateperone (B1672687) in animal models, with a specific focus on minimizing extrapyramidal side effects (EPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of lumateperone that contributes to its low risk of extrapyramidal side effects?
A1: Lumateperone's favorable side-effect profile, particularly its low incidence of EPS, is attributed to its unique pharmacological properties.[1][2] It exhibits a significantly higher binding affinity for serotonin (B10506) 5-HT2A receptors compared to dopamine (B1211576) D2 receptors, with a ratio of approximately 60:1.[2] This high 5-HT2A to D2 receptor antagonism ratio is a key factor in mitigating EPS.[3] Additionally, at therapeutic doses, lumateperone occupies a relatively low percentage of striatal D2 receptors (around 39-40%), which is lower than most other antipsychotic drugs at their effective doses.[2][3] High occupancy of D2 receptors (typically >80%) is strongly associated with an increased risk of motor disturbances.[4]
Q2: How does lumateperone's interaction with different dopamine receptor subtypes influence its side effect profile?
A2: Lumateperone acts as a presynaptic D2 partial agonist and a postsynaptic D2 antagonist.[2][5][6] This dual action is thought to contribute to a more efficient modulation of dopamine signaling.[4] Its lower affinity for D2 receptors in the nigrostriatal pathway, which is heavily involved in motor control, is believed to be responsible for its reduced risk of causing extrapyramidal adverse events.[3]
Q3: What is the role of glutamate (B1630785) neurotransmission in lumateperone's mechanism?
A3: Lumateperone indirectly modulates glutamate transmission. It has been shown to enhance N-methyl-D-aspartate (NMDA) and AMPA receptor signaling in the prefrontal cortex.[7] This is thought to occur through a D1 receptor-dependent mechanism that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor.[7] This modulation of the glutamate system may contribute to its broader therapeutic effects.
Troubleshooting Guides
Issue: Observation of Catalepsy in Rodent Models
Catalepsy, characterized by an animal's failure to correct an externally imposed posture, is a common measure of Parkinsonian-like side effects in rodents.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Dosage Too High | While preclinical data suggests lumateperone has a low propensity for inducing catalepsy at doses up to 10 mg/kg (oral) in mice, individual animal sensitivity can vary.[7] Consider reducing the dose in a stepwise manner to determine the threshold for this effect in your specific model. |
| Incorrect Scoring | Ensure consistent and standardized scoring of cataleptic behavior. Refer to the detailed experimental protocol below. Use trained observers who are blinded to the treatment groups. |
| Animal Strain Variability | Different rodent strains can exhibit varying sensitivities to antipsychotic-induced EPS. If possible, test lumateperone in a different, less sensitive strain. |
| Confounding Sedation | High doses of some antipsychotics can cause sedation, which might be mistaken for catalepsy. Perform a righting reflex test to differentiate; a sedated animal will have a delayed or absent reflex, while a cataleptic animal's reflex will be intact. |
Quantitative Data on Lumateperone and Catalepsy (Mice):
| Dosage (oral) | Observation | Reference |
| 1 - 10 mg/kg | No significant effect on motor performance as assessed by forelimb catalepsy. | [7] |
Issue: Emergence of Vacuous Chewing Movements (VCMs) in Rodent Models
VCMs are considered an animal model of tardive dyskinesia, a hyperkinetic movement disorder that can occur after chronic antipsychotic treatment.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Chronic High-Dose Administration | The risk of VCMs generally increases with the duration and dose of antipsychotic treatment. If VCMs are observed, consider if a lower maintenance dose of lumateperone can be used while still achieving the desired therapeutic effect in your model. |
| Animal Age and Strain | The incidence and severity of VCMs can be influenced by the age and strain of the rodents. Be consistent with the age and strain of animals used across experiments. |
| Scoring Subjectivity | VCMs should be scored by at least two independent observers who are blind to the treatment conditions. Utilize a standardized scoring system as detailed in the protocol below. |
| Withdrawal Dyskinesia | Abrupt cessation of chronic antipsychotic treatment can sometimes induce or exacerbate abnormal movements. If discontinuing lumateperone treatment, consider a gradual tapering of the dose. |
Note: Specific dose-response data for lumateperone-induced VCMs in animal models is limited in the currently available literature. Researchers should establish a baseline of VCMs in their chosen animal model and carefully monitor for any increase following chronic lumateperone administration.
Experimental Protocols
Catalepsy Bar Test
Objective: To assess the degree of catalepsy (motor rigidity) induced by a compound.
Materials:
-
Horizontal bar (e.g., 0.5 cm diameter) elevated approximately 4.5 cm from a flat surface.
-
Stopwatch.
-
Test animals (mice or rats).
Procedure:
-
Administer lumateperone or vehicle control to the animals at the desired dose and route.
-
At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, the maximum time is recorded.
-
Perform the test in a quiet, low-stress environment to minimize confounding factors.
Vacuous Chewing Movement (VCM) Test
Objective: To quantify orofacial dyskinetic movements as a potential indicator of tardive dyskinesia-like side effects.
Materials:
-
Observation cage with a clear front and top.
-
Video recording equipment (optional but recommended for later review).
-
Stopwatch.
-
Test animals (typically rats).
Procedure:
-
Administer lumateperone or vehicle control chronically over a predetermined period (e.g., several weeks).
-
At specified time points during and after the treatment period, place the animal individually in the observation cage.
-
Allow for a brief habituation period (e.g., 5-10 minutes).
-
Observe the animal for a set duration (e.g., 2-5 minutes) and count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed at any physical object.
-
Other orofacial movements, such as tongue protrusions, should also be noted.
-
Observations should be made by trained individuals who are blind to the treatment groups.
Visualizations
Caption: Signaling pathways modulated by lumateperone.
Caption: Experimental workflow for assessing lumateperone-induced EPS.
Caption: Key factors contributing to lumateperone's low EPS risk.
References
- 1. Intra-Cellular Therapies Announces Top-Line Results From The Second Phase 3 Trial Of ITI-007 In Patients With Schizophrenia (Study '302) [clinicalleader.com]
- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Analysis of Lumateperone and its Active Metabolites in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of lumateperone's active metabolites in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of lumateperone (B1672687) found in human plasma?
A1: Lumateperone is extensively metabolized into over 20 metabolites. The primary pharmacologically active metabolites identified in human plasma are:
-
IC200131: Formed by the reduction of the carbonyl side-chain.
-
IC200161: The N-desmethyl metabolite.
-
IC200565: An N-desmethylated alcohol metabolite.
These metabolites are considered active as they exhibit receptor binding profiles comparable to the parent drug, lumateperone.[1]
Q2: What are the main metabolic pathways for lumateperone?
A2: Lumateperone is metabolized through several key pathways:
-
Glucuronidation: This is a major metabolic route, with glucuronidated metabolites accounting for a significant portion of the total plasma radioactivity after a radiolabeled dose.[2]
-
Aldo-Keto Reductase (AKR) mediated reduction: This pathway leads to the formation of the active metabolite IC200131.
-
Cytochrome P450 (CYP) enzyme oxidation: Primarily mediated by CYP3A4, this pathway is responsible for the formation of the active metabolites IC200161 and IC200565 through dealkylation.[1]
Q3: What is the pharmacological profile of lumateperone and its active metabolites?
A3: Lumateperone and its active metabolites act as modulators of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2] Their mechanism of action includes:
-
Potent antagonism of serotonin 5-HT2A receptors.
-
Presynaptic partial agonism and postsynaptic antagonism at dopamine D2 receptors.
-
Inhibition of the serotonin transporter (SERT).
The active metabolites, IC200161 and IC200131, have been shown to have binding affinities for 5-HT2A and D2 receptors that are comparable to lumateperone.[1][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Lumateperone and its Active Metabolites in Human Plasma
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | % of Total Radioactivity in Plasma |
| Lumateperone | 0.05 - 50 | 1 - 2 | Variable (68-97% CV) | 18 | ~2.8% |
| IC200131 | 0.2 - 100 | 3 - 4 | Not Reported | 21 | ~9.4% |
| IC200161 | 0.2 - 100 | 3 - 4 | Not Reported | 20 | ~1.3% |
| IC200565 | 0.2 - 100 | 3 - 4 | Not Reported | Not Reported | ~5.3% |
| Glucuronidated Metabolites | Not Reported | Not Reported | Not Reported | Not Reported | ~51% |
Data compiled from multiple sources. Cmax and Tmax for metabolites are reported as a range for total metabolites.[2][4][5]
Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of Lumateperone and Active Metabolites
| Receptor | Lumateperone | IC200161 | IC200131 |
| Serotonin 5-HT2A | 0.54 | 2 | 61 |
| Dopamine D2 | 32 | 30 | 574 |
[3]
Experimental Protocols
Protocol: Quantification of Lumateperone and its Active Metabolites in Human Plasma using UPLC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., lumateperone-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS System and Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Equilibrate at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Optimized transitions for each analyte and internal standard should be determined.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | - Column degradation- Inappropriate mobile phase pH- Sample solvent mismatch with mobile phase | - Replace the column- Adjust mobile phase pH to ensure analytes are in a consistent ionic state- Ensure the reconstitution solvent is similar in composition to the initial mobile phase |
| Low Signal Intensity / Ion Suppression | - Matrix effects from plasma components (e.g., phospholipids)- Co-elution of interfering substances- Inefficient ionization | - Optimize sample preparation to remove more interferences (e.g., use solid-phase extraction)- Adjust the chromatographic gradient to better separate analytes from the matrix- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) |
| High Background Noise | - Contamination of the mobile phase, LC system, or mass spectrometer- Use of non-volatile buffers | - Use high-purity solvents and additives- Flush the LC system and clean the mass spectrometer source- Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate |
| Inconsistent Results (Poor Precision) | - Inconsistent sample preparation- Instability of analytes in the matrix or prepared samples- Fluctuations in LC-MS system performance | - Use an automated liquid handler for sample preparation- Investigate analyte stability at different temperatures and storage durations; add stabilizers if necessary- Perform system suitability tests before each run to ensure consistent performance |
| Metabolite Instability | - Glucuronide metabolites can be unstable and revert to the parent drug- Oxidation or degradation of certain functional groups | - Keep samples on ice or at 4°C during processing- Adjust sample pH to improve stability- Use of antioxidants if oxidative degradation is suspected |
Visualizations
References
- 1. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Lumateperone's Pharmacokinetic Variability in Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and adjusting for the inherent pharmacokinetic (PK) variability of lumateperone (B1672687) in preclinical experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in lumateperone plasma concentrations in our rodent studies. What are the likely causes?
A1: High inter-animal variability is a common challenge with orally administered compounds that have low aqueous solubility, like lumateperone. The primary contributing factors include:
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Formulation Inconsistencies: Lumateperone tosylate is sparingly soluble in aqueous solutions. If using a suspension, inconsistent particle size or inadequate homogenization can lead to variable dosing between animals.
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Dosing Technique: Improper oral gavage technique can result in inaccurate dosing volumes or undue stress on the animals, which can physiologically alter drug absorption.
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Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly impact the absorption of lipophilic compounds. In humans, a high-fat meal alters the Cmax and AUC of lumateperone.[1] This effect is likely to be present and variable in preclinical models.
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Gastrointestinal Physiology: Individual differences in gastric pH, GI motility, and gut microbiome can influence the dissolution and absorption of lumateperone.
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Genetic Variation: Differences in the expression and activity of metabolic enzymes (e.g., CYP3A4) and transporters among individual animals can lead to varied rates of metabolism and efflux.
Q2: What is the most significant difference in lumateperone metabolism between humans and preclinical species that I should be aware of?
A2: A critical difference is the primary metabolic pathway. In humans, the main route is the reduction of the ketone in the butyrophenone (B1668137) side chain. In contrast, in preclinical species like rats, the predominant pathway is N-demethylation of the piperazine (B1678402) ring.[2] This leads to different major metabolites, which may have distinct pharmacological activities and pharmacokinetic profiles.
Q3: Why is the oral bioavailability of lumateperone so low in preclinical models, and how can we account for this in our study design?
A3: The oral bioavailability of lumateperone in rats is reported to be less than 5%.[3] This is attributed to a combination of poor aqueous solubility, which limits dissolution and absorption, and extensive first-pass metabolism in the gut and liver, primarily by CYP3A4 enzymes.
To account for this, consider the following in your study design:
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Use of enabling formulations: Employing formulations such as lipid-based systems or nanosuspensions can improve solubility and absorption.
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Higher dose levels: Be prepared to use higher oral doses to achieve therapeutic plasma concentrations, while carefully monitoring for any dose-dependent toxicity.
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Inclusion of an intravenous (IV) dosing arm: An IV group will allow for the determination of absolute bioavailability and provide a clearer understanding of the compound's clearance.
Q4: How does plasma protein binding of lumateperone differ across species, and what is the impact on interpreting our results?
Troubleshooting Guides
Issue 1: Inconsistent or Low Oral Exposure in Rodent Studies
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Potential Cause: Poor drug solubility and formulation instability.
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Troubleshooting Steps:
-
Optimize Formulation: Lumateperone tosylate is soluble in organic solvents like DMSO and ethanol (B145695) but has poor aqueous solubility.[5] For oral dosing, consider using a suspension with a suspending agent (e.g., carboxymethylcellulose) or a lipid-based formulation to improve solubility and absorption.
-
Ensure Formulation Homogeneity: For suspensions, ensure vigorous and continuous stirring during dosing to prevent the compound from settling.
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Particle Size Reduction: Micronization of the lumateperone powder can increase the surface area for dissolution.
-
Standardize Dosing Conditions: Administer the dose at the same time of day and under consistent fasting or fed conditions to minimize variability from food effects.
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Issue 2: Unexpected Metabolite Profile Compared to Human Data
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Potential Cause: Significant interspecies differences in metabolic pathways.
-
Troubleshooting Steps:
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In Vitro Metabolism Studies: Conduct metabolic stability assays using liver microsomes or hepatocytes from the preclinical species being used and compare the results to human-derived systems. This will help to identify species-specific metabolites.
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Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites in the plasma of your preclinical models.
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Consider Pharmacologically Active Metabolites: Be aware that some metabolites of lumateperone may be pharmacologically active and could contribute to the overall observed effect.[6]
-
Data Presentation
Table 1: Summary of Key Pharmacokinetic Properties of Lumateperone
| Parameter | Human | Rat | Dog | Mouse |
| Oral Bioavailability (%) | ~4.4[7] | < 5[3] | Data not readily available | Data not readily available |
| Tmax (oral) | 1-2 hours[2] | Rapid absorption noted[3] | Data not readily available | Data not readily available |
| Plasma Protein Binding (%) | ~97.4[2][4] | High (specific % not available) | High (specific % not available) | High (specific % not available) |
| Key Metabolic Enzymes | CYP3A4, UGTs[2] | CYP enzymes[3] | CYP enzymes[3] | Data not readily available |
| Major Metabolic Pathway | Ketone reduction[2] | N-demethylation[2][3] | N-demethylation[3] | Data not readily available |
| Half-life (T1/2) | 13-21 hours (oral)[2] | Rapid elimination noted[3] | Data not readily available | Data not readily available |
Note: Comprehensive, directly comparable pharmacokinetic data for lumateperone across all preclinical species is limited in the public domain. The information provided is synthesized from available literature.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Lumateperone in Liver Microsomes
Objective: To determine the in vitro metabolic stability of lumateperone in liver microsomes from different species to understand potential interspecies differences in metabolism.
Materials:
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Lumateperone tosylate
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Liver microsomes (human, rat, dog, mouse)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate (B84403) buffer (pH 7.4)
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Acetonitrile (B52724) (ACN) with an appropriate internal standard
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96-well plates
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Incubator/shaker (37°C)
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LC-MS/MS system
Procedure:
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Preparation: Prepare a stock solution of lumateperone in DMSO. Prepare the liver microsomal solution and the NADPH regenerating system in phosphate buffer.
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Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the lumateperone stock solution to initiate a pre-incubation at 37°C for 5-10 minutes.
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Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
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Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
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Sample Processing: Centrifuge the plate to precipitate the proteins.
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Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining lumateperone concentration.
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Data Analysis: Plot the percentage of remaining lumateperone against time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Plasma Protein Binding of Lumateperone by Equilibrium Dialysis
Objective: To determine the percentage of lumateperone bound to plasma proteins in different species.
Materials:
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Lumateperone tosylate
-
Plasma (human, rat, dog, mouse)
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Phosphate-buffered saline (PBS, pH 7.4)
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Rapid Equilibrium Dialysis (RED) device
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Incubator/shaker (37°C)
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Acetonitrile (ACN) with an appropriate internal standard
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LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of lumateperone in DMSO and spike it into the plasma of each species to the desired concentration.
-
Dialysis Setup: Add the lumateperone-spiked plasma to one chamber of the RED device and PBS to the other chamber.
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Equilibration: Incubate the RED device at 37°C with shaking for 4-6 hours to allow for equilibrium.
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Sampling: After incubation, take equal aliquots from both the plasma and the buffer chambers.
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Sample Processing: Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot to ensure matrix matching. Precipitate the proteins with cold acetonitrile containing the internal standard.
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Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to determine the concentration of lumateperone in both chambers.
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Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.
Mandatory Visualizations
References
- 1. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Placebo Response in Caplyta (lumateperone) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of high placebo response in clinical trials of Caplyta (lumateperone) for the treatment of schizophrenia. By implementing the strategies outlined below, researchers can enhance the assay sensitivity of their clinical trials and obtain a clearer signal of this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is managing the placebo response particularly important in this compound clinical trials?
A high placebo response can obscure the true therapeutic effect of this compound, potentially leading to failed or inconclusive trial outcomes. In at least one of the pivotal clinical trials for lumateperone (B1672687) (Study 302), a high placebo response was cited as a reason for the trial not meeting its primary endpoint.[1] Therefore, proactive strategies to mitigate the placebo response are crucial for accurately assessing the efficacy of this compound.
Q2: What are the main drivers of the placebo response in schizophrenia clinical trials?
The placebo response in schizophrenia trials is a complex phenomenon driven by several factors, including:
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Patient Expectations: A patient's belief that they are receiving an active and effective treatment can lead to symptom improvement.
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Therapeutic Milieu: The supportive and structured environment of a clinical trial, including regular interaction with healthcare professionals, can have a therapeutic effect.
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Natural Course of Illness: Schizophrenia symptoms can fluctuate, and spontaneous improvements may be mistaken for a placebo response.
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Rater Bias: Raters who are aware of the trial design and potential for improvement may unintentionally score patients in a way that inflates the perceived treatment effect.
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Baseline Inflation: Patients may exaggerate their symptoms at baseline to ensure eligibility for the trial, leading to an apparent improvement as their reported symptoms regress to the mean.
Q3: What are the key strategies to reduce the placebo response in clinical trials?
Several strategies can be employed to minimize the placebo response, broadly categorized as:
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Trial Design Modifications: Implementing specific trial designs to identify and manage placebo responders.
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Patient and Rater Training: Educating participants and clinical raters to ensure accurate symptom reporting and minimize bias.
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Managing Expectations: Setting realistic expectations for both patients and study staff.
Troubleshooting Guides
Troubleshooting High Variability in Placebo Response Across Study Sites
Issue: Significant differences in the magnitude of the placebo response are observed between different clinical trial sites.
Potential Causes:
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Inconsistent patient selection and recruitment methods.
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Variations in rater training and scoring consistency.
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Differences in the level of patient-staff interaction and the overall therapeutic environment at each site.
Solutions:
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Standardize Recruitment and Patient Selection: Implement clear and stringent inclusion/exclusion criteria across all sites to ensure a homogenous patient population.
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Centralized Rater Training and Monitoring: Conduct comprehensive and standardized training for all raters before the trial begins and implement ongoing monitoring to ensure consistent scoring. This can include remote monitoring of interviews.
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Standardize Patient-Staff Interactions: Provide a protocol for patient interactions to ensure a consistent level of engagement and support across all sites, minimizing the variability of the therapeutic milieu.
Data Presentation
Table 1: Placebo and this compound (lumateperone) 42 mg Response in Pivotal Schizophrenia Trials (Change from Baseline in PANSS Total Score)
| Study | Baseline PANSS (Placebo) | Baseline PANSS (this compound 42 mg) | Change from Baseline (Placebo) | Change from Baseline (this compound 42 mg) | Drug-Placebo Difference |
| Study 1 | 86.3 | 88.1 | -7.4 | -13.2 | -5.8 |
| Study 301 | 89.0 | 90.0 | -10.3 | -14.5 | -4.2[2][3] |
| Study 302 | Not Reported | Not Reported | -15.1 | Not Reported | Not Statistically Significant[1] |
Note: Higher negative values indicate greater improvement. Data is based on 4-week trials, except for Study 302 which was a 6-week trial.
Experimental Protocols
Protocol 1: Placebo Lead-In Period
Objective: To identify and exclude potential placebo responders before randomization.
Methodology:
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Screening Phase: All eligible patients enter a single-blind placebo lead-in phase for a predefined period (e.g., 1-2 weeks). During this phase, all patients receive a placebo.
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Symptom Assessment: Patient symptoms are assessed at the beginning and end of the lead-in period using the Positive and Negative Syndrome Scale (PANSS).
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Exclusion Criteria: A threshold for symptom improvement is pre-defined (e.g., >20% reduction in PANSS score). Patients who exceed this threshold are considered placebo responders and are excluded from randomization into the main trial.
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Randomization: Patients who do not meet the placebo response criteria proceed to be randomized to receive either this compound or a placebo.
Protocol 2: Patient and Rater Training
Objective: To improve the accuracy of symptom reporting and reduce rater-induced bias.
Methodology:
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Patient Education:
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Informed Consent: During the informed consent process, provide a clear and neutral explanation of the placebo effect and the purpose of a placebo-controlled trial.
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Symptom Reporting Training: Train patients on how to accurately report their symptoms, distinguishing between genuine changes and the desire to please the investigators.
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Placebo-Control Reminder Script (PCRS): Before each assessment, a trained staff member can read a brief, standardized script that reminds the patient about the possibility of receiving a placebo and the importance of objective symptom reporting.[4]
-
-
Rater Training and Certification:
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Didactic Training: Provide comprehensive training on the PANSS and other rating scales, including the specific scoring criteria for each item.
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Practical Training: Raters practice scoring standardized patient interviews (video or live) and receive feedback on their scoring accuracy.
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Certification: Raters must achieve a pre-defined level of scoring accuracy and inter-rater reliability before they are certified to assess patients in the trial.
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Ongoing Monitoring: Periodically review recorded interviews to monitor for rater drift and provide retraining as needed.
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Protocol 3: Sequential Parallel Comparison Design (SPCD)
Objective: To reduce the number of patients exposed to placebo and increase the statistical power to detect a treatment effect.
Methodology:
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Stage 1:
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Patients are randomized to receive either this compound or a placebo for a predefined period (e.g., 4 weeks).
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At the end of Stage 1, patients in the placebo group are identified as either "responders" or "non-responders" based on a pre-defined improvement threshold.
-
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Stage 2:
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Placebo non-responders from Stage 1 are re-randomized to receive either this compound or a placebo for a second treatment period.
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Patients who received this compound in Stage 1 and placebo responders from Stage 1 are not included in Stage 2.
-
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Data Analysis:
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The data from both stages are pooled for the final analysis, giving more weight to the results from the placebo non-responder group in Stage 2.
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Mandatory Visualization
Caption: this compound's multimodal mechanism of action.
Caption: Clinical trial workflow with a placebo lead-in.
Caption: Key factors contributing to placebo response.
References
addressing lumateperone degradation in long-term cell culture experiments
Welcome to the technical support center for researchers utilizing lumateperone (B1672687) in long-term cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues related to the stability and degradation of lumateperone in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store lumateperone stock solutions for cell culture experiments?
A1: Proper preparation and storage of stock solutions are critical for ensuring the consistency of your experiments. Lumateperone tosylate is soluble in organic solvents such as DMSO and methanol (B129727).[1] A 70:30 methanol:water mixture has also been shown to be an effective solvent.[2]
For optimal stability:
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Solvent: Use anhydrous, sterile-filtered DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials to avoid repeated freeze-thaw cycles.
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Storage: Store aliquots at -20°C or -80°C for long-term stability. A study on various compounds in DMSO showed that while many are stable, repeated freeze-thaw cycles can introduce moisture, potentially affecting compound integrity.
Q2: Is lumateperone sensitive to light? How should I handle it in the lab?
A2: Yes, forced degradation studies indicate that lumateperone is susceptible to photodegradation.[1] Therefore, it is crucial to protect it from light during all stages of your experiment.
-
Storage: Keep both the solid compound and DMSO stock solutions in amber vials or wrap standard vials in aluminum foil.[3]
-
Preparation: When preparing stock solutions and diluting into culture media, work in a dimly lit environment. If possible, turn off the main laboratory lights and work under a cell culture hood with the light off.[2][3]
-
Incubation: During incubation, ensure that the cell culture plates or flasks are protected from light by using opaque containers or wrapping them in aluminum foil.[3] Standard incubator lights can contribute to the degradation of light-sensitive compounds over time.
Q3: My experimental results with lumateperone are inconsistent. Could this be a stability issue?
A3: Inconsistent or lower-than-expected potency is a common sign of compound instability in cell culture media. If lumateperone degrades during your experiment, the effective concentration decreases, leading to variable results. This is particularly relevant for long-term experiments (over 24 hours). The in vivo half-life of lumateperone is approximately 18 hours, but its stability in a synthetic cell culture environment (media, 37°C, 5% CO₂) may differ significantly.[4]
Q4: What components in cell culture media could contribute to lumateperone degradation?
A4: While specific studies on lumateperone in cell culture media are not available, several factors can contribute to compound degradation:
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pH: Cell culture media are typically maintained at a pH of 7.2-7.4.[5][6] This slightly alkaline condition can promote the hydrolysis of susceptible chemical groups.
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Aqueous Environment: The piperazine (B1678402) ring, a core structure in lumateperone, can undergo oxidative degradation in aqueous solutions.[7][8]
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Media Components: Riboflavin (Vitamin B2) and tryptophan, common components in media like DMEM, are photosensitizers that can generate free radicals upon light exposure, leading to the degradation of other molecules.[5]
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Serum: Fetal Bovine Serum (FBS) contains enzymes and other proteins that can bind to or metabolize compounds, affecting their stability and bioavailability.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: I suspect lumateperone is degrading during my long-term experiment. How can I confirm this?
Answer: The most definitive way to confirm degradation is to measure the concentration of lumateperone in your cell culture medium over time. You can perform a stability study using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected lumateperone degradation.
Issue 2: How can I mitigate the degradation of lumateperone in my experiments?
Answer: If you have confirmed that lumateperone is degrading or want to take preventative measures, consider the following strategies:
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Replenish the Compound: For experiments lasting longer than 24 hours, replace the medium with fresh medium containing newly diluted lumateperone every 24 hours. This will help maintain a more consistent effective concentration.
-
Reduce Experiment Duration: If your experimental design allows, reduce the incubation time to minimize the period over which degradation can occur.
-
Strict Light Protection: Follow the light protection guidelines meticulously. Use amber tubes and plates, wrap them in foil, and minimize light exposure during handling.[3][10]
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Control Media pH: Ensure your incubator's CO₂ concentration is stable to maintain the media's pH between 7.2 and 7.4, as pH shifts can affect compound stability.[5][6]
Data Presentation
While specific stability data for lumateperone in cell culture media is not publicly available, the following table provides a hypothetical example based on typical compound behavior to illustrate how you might present your findings from a stability study.
Table 1: Example Stability of Lumateperone (10 µM) in DMEM with 10% FBS at 37°C
| Time Point (Hours) | Lumateperone Concentration (%) | Standard Deviation (%) |
| 0 | 100 | 0.0 |
| 8 | 95.2 | 2.1 |
| 24 | 85.1 | 3.5 |
| 48 | 72.5 | 4.2 |
| 72 | 58.9 | 5.1 |
| Note: This data is for illustrative purposes only. Researchers should determine the stability of lumateperone under their specific experimental conditions. |
Experimental Protocols
Protocol 1: Stability Assessment of Lumateperone in Cell Culture Media via HPLC
This protocol allows you to determine the degradation rate of lumateperone in your specific cell culture setup.
Materials:
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Lumateperone stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium (e.g., DMEM + 10% FBS)
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Sterile, amber microcentrifuge tubes
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Acetonitrile (B52724) (HPLC grade)
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Phosphate (B84403) buffer (e.g., 10 mM, pH 5.9) or other suitable aqueous mobile phase[12]
Procedure:
-
Prepare Working Solution: In a sterile environment, dilute the lumateperone stock solution in your complete cell culture medium to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
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Aliquot for Time Points: Dispense 1 mL of the lumateperone-containing medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
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Incubation: Place the tubes in a 37°C incubator with 5% CO₂.
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Sample Collection: At each time point, remove one tube and immediately store it at -80°C to stop further degradation. The 0-hour sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Data Analysis:
-
Run a standard curve with known concentrations of lumateperone to quantify the amount in your samples.
-
Calculate the percentage of lumateperone remaining at each time point relative to the 0-hour sample.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing lumateperone stability in cell culture media.
Signaling & Degradation Pathways
Potential Degradation Pathway of Lumateperone
Lumateperone contains a butyrophenone (B1668137) moiety and a piperazine ring system. In an aqueous, oxidative cell culture environment, the piperazine ring is susceptible to degradation.
Caption: Potential non-enzymatic degradation pathways for lumateperone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. researchgate.net [researchgate.net]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. benchchem.com [benchchem.com]
- 10. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 11. ijnrd.org [ijnrd.org]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Improving the Translational Validity of Preclinical Caplyta (lumateperone) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Caplyta (lumateperone). The goal is to enhance the translational validity of this research by addressing common challenges and providing detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (lumateperone) that should be considered in preclinical models?
A1: this compound has a unique, multi-faceted mechanism of action. It is crucial to consider its simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) systems.[1][2][3][4] Key features include:
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High 5-HT2A Receptor Antagonism: this compound is a potent antagonist of serotonin 5-HT2A receptors, which is believed to contribute to its antipsychotic effects and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS).[1][2][5]
-
Moderate Dopamine D2 Receptor Partial Agonism: It acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[1][2][5] This is thought to result in a more targeted modulation of dopamine activity compared to traditional antipsychotics.
-
Moderate Serotonin Transporter (SERT) Inhibition: this compound also inhibits the reuptake of serotonin, which may contribute to its antidepressant effects.[1]
-
Glutamate Modulation: It indirectly enhances glutamatergic neurotransmission through a D1 receptor-dependent mechanism, which may be relevant for its effects on cognitive and negative symptoms of schizophrenia.[6]
Q2: Are there significant species differences in the metabolism of this compound?
A2: Yes, and this is a critical consideration for translational validity. In humans, the primary metabolic pathway is the reduction of the ketone in the butyrophenone (B1668137) side chain, forming the reduced carbonyl metabolite IC200131. In contrast, in preclinical species like rats, the main pathway is N-demethylation of the piperazine (B1678402) ring, resulting in the N-desmethyl metabolite IC200161.[5]
Q3: Are the major metabolites of this compound pharmacologically active?
A3: Yes. Both the major human metabolite (IC200131) and the major rodent metabolite (IC200161) have binding profiles similar to the parent compound, lumateperone (B1672687).[1] This suggests they may contribute to the overall pharmacological effect in their respective species. However, in preclinical studies with rats, lumateperone itself is the primary active moiety found in the brain, with metabolite levels being significantly lower.[5]
Q4: What are the recommended preclinical models for studying the antipsychotic-like effects of this compound?
A4: Two commonly used and well-validated models are:
-
DOI-Induced Head-Twitch Response in Mice: This model assesses 5-HT2A receptor antagonism. The 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch behavior, which can be blocked by 5-HT2A antagonists like this compound.[7]
-
Conditioned Avoidance Response (CAR) in Rats: The CAR test has high predictive validity for antipsychotic activity.[8] It assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This compound has been shown to significantly suppress conditioned avoidance responding in rats.[6][8]
Q5: What is a suitable vehicle for oral administration of lumateperone in preclinical studies?
A5: For preclinical oral administration, lumateperone tosylate salt can be formulated. A common approach for compounds with limited aqueous solubility is to use a suspension. A solution in a mixture of ethanol (B145695) and water (e.g., 50:50 v/v) has been used to dissolve lumateperone for creating oral solutions.[9] Propylene glycol is another potential vehicle for liquid formulations.[9] The choice of vehicle should always be validated for its inertness and potential effects on the experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Outcomes or High Variability
| Potential Cause | Troubleshooting Step |
| Species-Specific Metabolism | Be aware that the primary metabolite in your animal model is different from that in humans.[5] Consider if this difference could influence the behavioral phenotype you are observing. If feasible, in vitro studies with liver microsomes from different species can help characterize metabolic profiles. |
| Vehicle Effects | Always include a vehicle-only control group to ensure the vehicle itself is not causing behavioral changes. If using a suspension, ensure it is homogenous before each administration to avoid dose variability. |
| Dose Selection | The dose-response relationship for this compound can be complex due to its multiple receptor targets.[10] If you are not seeing the expected effect, consider performing a full dose-response study. For antipsychotic-like effects in rats, doses that suppress conditioned avoidance responding have been established.[6][8] |
| Animal Strain | Different strains of mice can exhibit varying sensitivity in behavioral assays like the DOI-induced head-twitch test.[11] Ensure you are using a strain known to be responsive in your chosen assay and report the strain in your methodology. |
| Environmental Stressors | Factors such as noise, light, and handling can significantly impact behavioral outcomes. Ensure a controlled and consistent experimental environment to minimize variability. |
Issue 2: Difficulty Replicating Published Findings
| Potential Cause | Troubleshooting Step |
| Protocol Deviations | Small differences in experimental protocols can lead to different results. Carefully compare your protocol to the published method, paying close attention to details such as the timing of drug administration, habituation periods, and apparatus specifications. |
| Drug Formulation and Administration | Ensure the correct salt form of lumateperone is being used and that the formulation is stable and homogenous. For oral administration, confirm the gavage technique is consistent and minimizes stress to the animals. |
| Data Analysis | The statistical methods used can influence the interpretation of results. Ensure your statistical analysis is appropriate for your experimental design and comparable to the methods used in the literature you are trying to replicate. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki, nM) of Lumateperone
| Receptor | Ki (nM) |
| 5-HT2A | 0.54[1][2][7] |
| Dopamine D2 | 32[1][2] |
| SERT | 33[12] |
| Dopamine D1 | 52[2] |
| Alpha-1 Adrenergic | 73[12] |
| Muscarinic and Histaminergic | >100[12] |
Table 2: Preclinical Efficacy of Lumateperone
| Assay | Species | Dose | Effect | Reference |
| DOI-Induced Head-Twitch | Mouse | ID50 = 0.09 mg/kg (p.o.) | Blockade of head-twitch behavior | [7] |
| Conditioned Avoidance Response | Rat | 1.0, 3.0, 10.0 mg/kg (s.c.) | Significant suppression of avoidance responding | [6][8] |
Experimental Protocols
Protocol 1: DOI-Induced Head-Twitch Response in Mice
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of lumateperone.
Materials:
-
Lumateperone tosylate
-
(±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI)
-
Vehicle for lumateperone (e.g., 0.5% methylcellulose (B11928114) in water)
-
Saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Observation chambers
Procedure:
-
Habituation: Place mice individually in the observation chambers for at least 30 minutes to acclimate to the environment.
-
Drug Administration:
-
Administer lumateperone or vehicle orally (p.o.) via gavage. A typical volume is 10 mL/kg.
-
The pretreatment time for lumateperone can vary, but a 30-60 minute window is common.
-
-
DOI Administration:
-
Administer DOI (e.g., 2.5 mg/kg, intraperitoneally - i.p.) at the designated time after lumateperone/vehicle administration.
-
-
Observation:
-
Immediately after DOI injection, begin observing the mice for head-twitch responses. A head-twitch is a rapid, side-to-side rotational movement of the head.
-
The observation period is typically 10-30 minutes.
-
-
Data Collection:
-
Count the number of head twitches for each mouse during the observation period. The experimenter should be blind to the treatment conditions.
-
Expected Outcome: Lumateperone is expected to produce a dose-dependent reduction in the number of DOI-induced head twitches.
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like potential of lumateperone.
Materials:
-
Lumateperone tosylate
-
Vehicle for lumateperone
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US - footshock).
Procedure:
-
Acquisition Training:
-
Place a rat in the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a light and a tone) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move during the CS, the US (e.g., 0.5 mA footshock) is delivered through the grid floor for a set duration (e.g., 5 seconds) or until the rat escapes to the other compartment. This is recorded as an escape response.
-
The inter-trial interval should be randomized (e.g., 30-60 seconds).
-
Train rats for a set number of trials per day (e.g., 50 trials) until they reach a stable performance criterion (e.g., >80% avoidance responses for 2 consecutive days).
-
-
Drug Testing:
-
Once stable avoidance is achieved, administer lumateperone or vehicle subcutaneously (s.c.) or orally (p.o.) at a designated time before the test session (e.g., 30-60 minutes).
-
Conduct a test session identical to the training sessions.
-
-
Data Collection:
-
Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US) for each rat.
-
Expected Outcome: An effective antipsychotic like lumateperone will selectively decrease the number of avoidance responses without significantly increasing the number of escape failures, indicating that the drug is not simply causing sedation or motor impairment.
Visualizations
References
- 1. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic | MDPI [mdpi.com]
- 6. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jusst.org [jusst.org]
- 10. Dose-effect trajectory of lumateperone in schizophrenia: Evidence from a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Sedation as a Confounding Factor in Rodent Studies of Lumateperone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing sedation as a potential confounding factor in rodent studies involving lumateperone (B1672687).
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for lumateperone-induced sedation?
A1: Lumateperone's sedative effects are thought to stem from its unique mechanism of action, primarily its potent antagonism of serotonin (B10506) 5-HT2A receptors.[1][2][3] At lower doses, this 5-HT2A antagonism is the predominant effect and is associated with anti-aggressive and sedative properties.[1][2] While lumateperone has a lower affinity for histamine (B1213489) H1 and muscarinic receptors, which are common targets for sedative effects of other antipsychotics, its primary mechanism of sedation is linked to its potent serotonergic activity.[4][5]
Q2: At what doses is sedation typically observed in rodents?
A2: Preclinical studies in rodents have shown that lumateperone's effects are dose-dependent. While specific sedative dose thresholds are not definitively established in all published literature, lower doses (e.g., <0.2 mg/kg in mice) are suggested to act selectively at 5-HT2A receptors, potentially leading to sedation.[6] In contrast, higher doses are required to achieve the desired dopamine (B1211576) D2 receptor occupancy for antipsychotic-like effects.[4][6] For instance, an oral dose of 0.95 mg/kg was required to inhibit amphetamine-induced hyperactivity in rats, a measure of antipsychotic-like activity.[6] Researchers should perform dose-response studies to determine the sedative threshold in their specific rodent strain and experimental conditions.
Q3: How can I design my study to minimize the impact of sedation?
A3: Several strategies can be employed to mitigate the confounding effects of sedation:
-
Dosing Time: Administering lumateperone in the evening or before the dark cycle (the active period for rodents) can help ensure that peak sedative effects do not coincide with behavioral testing.[6][7]
-
Habituation: Sufficient habituation to the testing environment and procedures is crucial. This reduces novelty-induced stress and anxiety, which can interact with drug effects and potentially exacerbate sedation.
-
Dose Selection: Use the lowest effective dose of lumateperone that achieves the desired therapeutic effect with minimal sedation. A thorough dose-response study is essential.
-
Acclimatization Period: Allow for an acclimatization period after drug administration and before behavioral testing to let the initial, more potent sedative effects subside. The timing should be based on the pharmacokinetic profile of lumateperone in the specific rodent species.
Q4: What behavioral tests are particularly sensitive to sedation?
A4: Tests that rely on spontaneous motor activity or exploration are highly susceptible to the confounding effects of sedation. These include:
-
Open Field Test: Measures of locomotor activity (e.g., distance traveled, rearing frequency) can be significantly reduced by sedation.
-
Elevated Plus Maze: Decreased arm entries and overall movement can be misinterpreted as anxiolytic-like effects when they are actually due to sedation.
-
Forced Swim Test & Tail Suspension Test: Increased immobility in these tests, typically interpreted as a depressive-like phenotype, can be a direct result of sedation.[8]
-
Rotarod Test: This test of motor coordination is highly sensitive to sedative effects.
Q5: Are there alternative behavioral paradigms that are less affected by sedation?
A5: While no behavioral test is completely immune to the effects of sedation, some paradigms are less reliant on spontaneous locomotion and may be more suitable. These include:
-
Cognitive Tests: Tasks such as the novel object recognition test or T-maze for assessing learning and memory may be less confounded by mild sedation, provided the animal is still capable of performing the basic requirements of the task.
-
Operant Conditioning Paradigms: In these tasks, animals are trained to perform a specific action for a reward. While motivation can be affected by sedation, the learned response may be more robust to its effects than spontaneous behaviors.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating and is a common test for antipsychotic efficacy. While the startle reflex itself can be affected by sedation, the percentage of inhibition may be a more reliable measure.
Q6: How can I differentiate between sedative effects and the intended therapeutic effects?
A6: This requires careful experimental design and the inclusion of appropriate controls:
-
Comprehensive Behavioral Battery: Use a combination of tests that assess the desired therapeutic effect (e.g., PPI for antipsychotic activity) and tests that specifically measure sedation (e.g., locomotor activity in an open field).
-
Time Course Analysis: Evaluate behavior at multiple time points after drug administration to capture the onset and duration of both sedative and therapeutic effects.
-
Positive Controls: Include a well-characterized non-sedating compound with a similar therapeutic mechanism, if available, to compare the behavioral profiles. Also, include a known sedative as a positive control for sedative effects.
Troubleshooting Guides
Issue 1: Significant decrease in locomotor activity in all lumateperone-treated groups, confounding the interpretation of other behavioral tests.
-
Possible Cause: The doses used are above the sedative threshold for the specific rodent strain and testing conditions.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a preliminary study with a range of lower doses to identify a dose that produces the desired therapeutic effect with minimal impact on locomotor activity.
-
Adjust Dosing Time: If not already implemented, administer lumateperone at the beginning of the dark cycle and conduct behavioral testing during the active period.
-
Increase Habituation Period: Ensure animals are thoroughly habituated to the testing apparatus before drug administration and testing.
-
Issue 2: Inconsistent results in cognitive tasks, with some animals appearing lethargic.
-
Possible Cause: Individual differences in sensitivity to lumateperone's sedative effects.
-
Troubleshooting Steps:
-
Baseline Screening: Pre-screen animals for baseline locomotor activity and exclude outliers.
-
Within-Subjects Design: If feasible, use a within-subjects design where each animal serves as its own control. This can help to account for individual variability.
-
Monitor Animal Behavior: Closely observe the animals during the task for signs of excessive sedation (e.g., prolonged immobility, lack of engagement with the task). Exclude data from animals that are clearly sedated.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.52 - 10 | [4] |
| Dopamine D2 | 19.2 - 32 | [4] |
| Serotonin Transporter (SERT) | 16 - 33 | [4] |
| Dopamine D1 | 20 - 78 | [4] |
| Dopamine D4 | 39.7 - 104 | [4] |
| α1b Adrenergic | 36.9 | [4] |
| Histamine H1 | >1000 | [6] |
Table 2: In Vivo Potency of Lumateperone in Rodent Models
| Model | Species | Effect | ID50 (Oral) | Reference(s) |
| DOI-induced head-twitch | Mouse | Blockade (5-HT2A antagonism) | 0.09 mg/kg | [6][9] |
| Amphetamine-induced hyperlocomotion | Rat | Inhibition (Antipsychotic-like) | 0.95 mg/kg | [6][9] |
Experimental Protocols
Protocol 1: Assessing Antipsychotic-Like Activity Using Prepulse Inhibition (PPI) while Monitoring for Sedation
-
Animals: Male or female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Group-housed with ad libitum access to food and water on a 12:12 hour light/dark cycle.
-
Drug Preparation: Lumateperone is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Experimental Groups:
-
Vehicle control
-
Lumateperone (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.)
-
Positive control (e.g., a known antipsychotic)
-
-
Procedure:
-
Day 1 (Habituation): Place each rat in the PPI apparatus for 5 minutes with background noise (65 dB) but no acoustic stimuli.
-
Day 2 (Testing):
-
Administer vehicle or lumateperone orally.
-
Return animals to their home cages for a predetermined absorption period (e.g., 60 minutes).
-
Place the animal in the PPI apparatus.
-
Sedation Assessment (first 10 minutes): Monitor and record spontaneous locomotor activity within the PPI chamber using automated tracking software.
-
PPI Testing (next 20 minutes):
-
Acclimatization period (5 minutes) with background noise.
-
Present a series of startle stimuli (e.g., 120 dB pulse) alone or preceded by a prepulse (e.g., 75 dB).
-
Measure the startle response (amplitude of the whole-body flinch).
-
-
-
-
Data Analysis:
-
Calculate the percent prepulse inhibition: %PPI = 100 - [(startle response on prepulse + pulse trial / startle response on pulse-alone trial) x 100].
-
Analyze locomotor activity data to assess sedation.
-
Use a two-way ANOVA to compare the effects of treatment on %PPI and locomotor activity.
-
Visualizations
Caption: Proposed signaling pathway of lumateperone's therapeutic and sedative effects.
Caption: Experimental workflow for managing lumateperone-induced sedation in rodent studies.
Caption: Troubleshooting logic for sedation-related confounds in lumateperone studies.
References
- 1. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Lumateperone Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the sensitive and robust quantification of lumateperone (B1672687) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for lumateperone in positive electrospray ionization (ESI+)?
A1: The protonated molecule [M+H]⁺ is the most common precursor ion for lumateperone. Based on its molecular weight of approximately 393.5 g/mol , the precursor ion to monitor in Q1 would be m/z 394.4.[1] Product ions must be determined by infusing a standard solution and performing a product ion scan. Common fragmentation patterns for similar molecules often involve the piperazine (B1678402) ring or cleavage of side chains.
Q2: What is a recommended starting column for lumateperone chromatographic separation?
A2: A reversed-phase (RP) C18 column is a robust and common choice for the analysis of lumateperone and similar antipsychotic drugs.[2][3] Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm have been reported, but shorter columns with smaller particle sizes (e.g., < 2 µm) can be used with UHPLC systems for faster run times.[2]
Q3: What are the most common sample preparation techniques for analyzing lumateperone in biological matrices like plasma?
A3: The most frequently used techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[4][5]
-
Protein Precipitation: This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to crash out proteins. While effective, it provides limited cleanup and may lead to significant matrix effects.[6]
-
Liquid-Liquid Extraction: LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. This can improve sensitivity and reduce matrix effects.[5]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by using a sorbent bed to selectively retain the analyte while interferences are washed away. It is highly effective at minimizing matrix effects but is a more complex and costly procedure.
Q4: Why is a stable isotope-labeled (SIL) internal standard recommended?
A4: A SIL internal standard (e.g., lumateperone-d8) is the gold standard for quantitative bioanalysis. Because it has nearly identical chemical and physical properties to lumateperone, it co-elutes and experiences the same ionization suppression or enhancement. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate results.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you quickly resolve common experimental problems.
Problem Area 1: Low Sensitivity or No Signal
Q: I am not seeing any peak for lumateperone, or the signal is extremely low. What should I check? A: Start with a systematic check of the instrument and sample.
-
Mass Spectrometer: Confirm that the MS (B15284909) is properly tuned and calibrated. Infuse a lumateperone standard solution directly into the source to verify that you can see the precursor ion (m/z 394.4) and optimize fragmenter/collision energies to produce stable product ions.
-
MRM Transitions: Double-check that the correct precursor and product ion masses are entered in your acquisition method.[7]
-
Ion Source Parameters: Ensure source parameters (e.g., gas temperature, gas flow, spray voltage) are appropriate for your mobile phase flow rate.[4] A weak signal can result from inefficient desolvation or ionization.
-
Sample Integrity: Confirm the concentration and stability of your sample. Lumateperone may have degraded if stored improperly.
Problem Area 2: Poor Peak Shape
Q: My lumateperone peak is tailing significantly. What causes this? A: Peak tailing is often caused by secondary interactions or column issues.
-
Mobile Phase pH: Lumateperone has basic nitrogen atoms. If the mobile phase pH is not optimal, these can interact with residual acidic silanols on the column packing, causing tailing. Try adding a small amount of an acid modifier like formic acid (0.1%) to the mobile phase to protonate the analyte and silanols, reducing these interactions.
-
Column Contamination: Contaminants from previous injections can build up on the column frit or head, creating active sites that cause tailing.[8] Flush the column according to the manufacturer's instructions or replace the in-line filter.[8]
-
High Sample Load: Injecting too much analyte can overload the column, leading to peak tailing.[8] Try diluting your sample.
Q: My peaks are broad or split. What should I investigate? A: Broad or split peaks typically point to an issue at the head of the column or with the injection solvent.
-
Injection Solvent: If the injection solvent is much stronger than the initial mobile phase (e.g., injecting a sample in 100% acetonitrile into a mobile phase of 10% acetonitrile), it can cause peak distortion.[8] If possible, dissolve your sample in the initial mobile phase.
-
Column Void: A void or channel may have formed at the head of the column due to high pressure or pH instability. This can often be resolved by reversing the column and flushing it at a low flow rate.
-
Partially Plugged Frit: Sample particulates or mobile phase precipitates can clog the column's inlet frit, distorting the peak shape.[8] Replace the frit or the column.
Problem Area 3: Matrix Effects & Reproducibility
Q: My results are inconsistent between samples, and I suspect matrix effects. How can I confirm and mitigate this? A: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) in plasma).[9]
-
Confirmation: To diagnose matrix effects, perform a post-column infusion experiment. Continuously infuse a standard solution of lumateperone into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of lumateperone indicates ion suppression or enhancement, respectively.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to better remove interfering components.
-
Optimize Chromatography: Modify your gradient to better separate lumateperone from the regions where matrix components elute.
-
Use a SIL Internal Standard: As mentioned in the FAQ, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through cleanup or chromatography.
-
Quantitative Data Summary
For robust method development, key instrument parameters must be optimized. The following tables provide starting points based on typical values for small molecule analysis.
Table 1: Example Mass Spectrometry Parameters for Lumateperone
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | ESI Positive | Electrospray ionization is standard for molecules with basic nitrogens. |
| Precursor Ion (Q1) | m/z 394.4 | The protonated [M+H]⁺ ion for lumateperone. |
| Product Ion (Q2) | Analyte Dependent | Must be determined empirically by fragmenting the precursor ion. Select the most intense, stable fragment. |
| Collision Energy (CE) | 15 - 40 eV | Optimize by infusing the analyte and ramping the CE to find the value that gives the maximum product ion signal.[10] |
| Dwell Time | 50 - 100 ms | The time spent acquiring data for a single MRM transition. Adjust to ensure 15-20 data points across each peak. |
Table 2: Example Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for UHPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for RP chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 5 min | A generic gradient to elute lumateperone. Must be optimized for separation from matrix interferences. |
| Injection Volume | 5 µL | Keep low to prevent column overload and peak distortion. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Diagrams and Workflows
Method Development and Troubleshooting Visualizations
The following diagrams, generated using DOT language, illustrate logical workflows for method development and troubleshooting.
Caption: A flowchart for systematically troubleshooting low or absent signal for lumateperone.
Caption: A workflow illustrating the key stages of LC-MS/MS bioanalytical method development.
Caption: A diagram showing lumateperone's dual action on serotonin and dopamine receptors.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol provides a basic method for preparing plasma samples for analysis.
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples.
-
Internal Standard (IS) spiking solution.
-
Ice-cold acetonitrile (ACN) or methanol (LC-MS grade).
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer and centrifuge.
Procedure:
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma into the corresponding tube.
-
Add 10 µL of the IS spiking solution to each tube (except for blank matrix samples) and briefly vortex.
-
Add 150 µL of ice-cold ACN (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Preparation of Stock and Working Solutions
This protocol describes how to prepare standard solutions for generating a calibration curve.
Materials:
-
Lumateperone reference standard.
-
LC-MS grade solvent (e.g., methanol or DMSO).
-
Calibrated analytical balance and volumetric flasks.
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the lumateperone reference standard. Dissolve it in a 10 mL volumetric flask with the chosen solvent. This creates a 1 mg/mL stock.[3]
-
Secondary Stock Solution (e.g., 100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.
-
Serial Dilutions for Calibration Curve: Perform serial dilutions from the secondary stock solution to create a series of working standards. For example, to create a 10 µg/mL standard, dilute 1 mL of the 100 µg/mL stock into a 10 mL volumetric flask. Continue this process to cover the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL).
-
Spiking into Matrix: The final calibration standards are prepared by spiking a small volume of each working standard into blank plasma to mimic the study samples.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. droracle.ai [droracle.ai]
- 10. chromatographyonline.com [chromatographyonline.com]
dealing with batch-to-batch variability of lumateperone tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lumateperone (B1672687) tosylate. It addresses common issues related to batch-to-batch variability and provides detailed experimental protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is lumateperone tosylate and why is batch-to-batch variability a concern?
A1: Lumateperone tosylate is an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[1] The active pharmaceutical ingredient (API), lumateperone, in its free base form, is an oily, sticky solid with poor solubility. The tosylate salt was developed to improve its physicochemical properties.[2] However, batch-to-batch variability can arise from differences in the manufacturing process, leading to inconsistencies in critical quality attributes (CQAs) such as particle size, crystalline form (polymorphism), and impurity profiles. This variability can significantly impact the drug's dissolution rate, bioavailability, and overall therapeutic efficacy, making it a critical parameter to control in research and development.
Q2: What are the known polymorphic forms of lumateperone tosylate?
A2: Lumateperone tosylate is known to exist in different solid-state forms, including crystalline and amorphous forms.[2][3] At least two crystalline polymorphs, Form A and Form B, have been identified.[4] Different crystalline forms can exhibit different physical properties, such as solubility and stability, which can affect the drug's performance. It is crucial to characterize the polymorphic form of each new batch to ensure consistency in experimental results.
Q3: How does particle size affect the properties of lumateperone tosylate?
A3: Particle size distribution (PSD) is a critical quality attribute for poorly soluble drugs like lumateperone tosylate. A smaller particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate and improved bioavailability.[5] Conversely, variations in particle size between batches can lead to inconsistent dissolution profiles and variable drug exposure in both in vitro and in vivo studies. Dr. Reddy's Laboratories, a supplier of the API, offers customized PSD options, with D(90) values below 10 microns and in the range of 30-60 microns, achievable through techniques like milling and crystallization.[4]
Q4: What are the common impurities found in lumateperone tosylate?
A4: Impurities in lumateperone tosylate can originate from the synthesis process and include starting materials, by-products, and degradation products. Some identified impurities include Desmethyl Lumateperone, Lumateperone Metabolite 308, Lumateperone Metabolite 565, and the Ortho Isomer of Lumateperone.[6] N-Nitrosoamine impurities, such as N-Nitroso LMT1 and N-Nitroso Lumateperone, have also been identified as potential process-related impurities that require careful monitoring.[7][8]
Q5: Are there established analytical methods for quality control of lumateperone tosylate?
A5: Yes, several analytical methods are available for the quality control of lumateperone tosylate. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are commonly used for assay and impurity determination.[9] X-Ray Powder Diffraction (XRPD) is the primary technique for identifying polymorphic forms.[10] Particle size distribution is typically analyzed using laser diffraction techniques, such as a Malvern Mastersizer.[2] Gas Chromatography (GC) is employed for the analysis of residual solvents.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent dissolution profiles between batches. | Variability in particle size distribution. Different batches may have different particle sizes, affecting the rate of dissolution. | Perform particle size analysis on each batch. If a significant difference is observed, consider micronization or sourcing material with a consistent particle size specification. |
| Polymorphic differences. Different crystalline forms of lumateperone tosylate can have different solubilities. | Characterize the polymorphic form of each batch using X-Ray Powder Diffraction (XRPD). Ensure that the same polymorph is used across all experiments. | |
| Variable results in cell-based assays or animal studies. | Inconsistent bioavailability due to physicochemical differences. Variations in particle size and polymorphism can lead to differences in drug absorption and exposure. | Standardize the formulation process. For preclinical studies, consider using a consistent vehicle and preparation method. Always characterize the physicochemical properties of each new batch. |
| Presence of impurities. Certain impurities may have biological activity or may interfere with the assay. | Obtain a certificate of analysis for each batch and review the impurity profile. If new or significantly higher levels of impurities are present, consider their potential impact on the experimental system. | |
| Difficulty in preparing a stable solution for in vitro experiments. | Poor aqueous solubility. Lumateperone tosylate has low solubility in aqueous buffers. | Prepare stock solutions in an appropriate organic solvent such as DMSO or DMF before diluting into aqueous media. Be aware of the final solvent concentration in your assay. |
| API appears clumpy or has poor flowability. | Hygroscopicity or electrostatic charges. The material may have absorbed moisture or have significant static charge, especially with very fine particles. | Store the API in a desiccator. Handle in a low-humidity environment. Use anti-static equipment if necessary. |
Data on Batch-to-Batch Variability
The following tables provide illustrative data to highlight the potential impact of batch-to-batch variability on the physicochemical properties of lumateperone tosylate.
Table 1: Impact of Particle Size on Dissolution Rate
| Batch ID | D90 Particle Size (µm) | Dissolution at 30 min (%) in 0.1N HCl |
| LT-A-001 | 45 | 65 |
| LT-A-002 | 15 | 85 |
| LT-B-001 | 55 | 58 |
| LT-B-002 | 8 | 92 |
This data is representative and illustrates the general trend of increased dissolution with smaller particle size.
Table 2: Polymorphism and Aqueous Solubility
| Batch ID | Predominant Polymorphic Form | Aqueous Solubility at 25°C (mg/mL) |
| LT-C-001 | Form A | 0.05 |
| LT-C-002 | Form B | 0.03 |
| LT-D-001 | Amorphous | 0.12 |
This data is representative and illustrates that different solid-state forms can have different solubilities.
Experimental Protocols
Particle Size Distribution Analysis by Laser Diffraction
Objective: To determine the particle size distribution of lumateperone tosylate powder.
Apparatus: Malvern Mastersizer or similar laser diffraction particle size analyzer.
Methodology:
-
Sample Preparation: Disperse a small, representative sample of the lumateperone tosylate powder in a suitable dispersant (e.g., a non-solvent with appropriate refractive index) to form a suspension. Sonication may be required to break up agglomerates.
-
Instrument Setup:
-
Set the refractive index for lumateperone tosylate and the dispersant in the software.
-
Select an appropriate measurement range and analysis model (e.g., Mie theory).
-
-
Measurement:
-
Perform a background measurement with the clean dispersant.
-
Add the sample suspension to the instrument's dispersion unit until the desired obscuration level is reached (typically 10-20%).
-
Start the measurement. The instrument will pass a laser beam through the sample and measure the scattered light to calculate the particle size distribution.
-
-
Data Analysis: The software will generate a report including the particle size distribution curve and key parameters such as D10, D50, and D90 values.
Polymorphic Form Analysis by X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of lumateperone tosylate.
Apparatus: X-Ray Powder Diffractometer.
Methodology:
-
Sample Preparation: Gently grind a small amount of the lumateperone tosylate powder to a fine, uniform consistency. Pack the powder into a sample holder.
-
Instrument Setup:
-
Configure the instrument with a Cu Kα radiation source.
-
Set the desired angular range (e.g., 2θ from 5° to 40°).
-
Define the step size and scan speed.
-
-
Data Collection: Place the sample holder in the diffractometer and initiate the scan.
-
Data Analysis: Compare the resulting diffractogram with reference patterns for known polymorphs of lumateperone tosylate (e.g., Form A and Form B) to identify the crystalline form present in the sample. Characteristic peaks for one crystalline form have been reported at 2-theta values of 5.68, 12.11, 16.04, 17.03, 18.16, 19.00, 21.67, 22.55, 23.48, and 24.30 degrees.[5][12]
Dissolution Testing
Objective: To measure the in vitro dissolution rate of lumateperone tosylate from a given formulation.
Apparatus: USP Dissolution Apparatus 2 (Paddles).
Methodology:
-
Media Preparation: Prepare the dissolution medium (e.g., 500 mL of 0.1 N HCl) and deaerate it.[3]
-
Apparatus Setup:
-
Assemble the dissolution apparatus and bring the medium to the specified temperature (e.g., 37 ± 0.5 °C).
-
Set the paddle speed (e.g., 50 RPM).[3]
-
-
Test Procedure:
-
Place a single dose (e.g., capsule) of the lumateperone tosylate formulation into each vessel.
-
Start the dissolution test.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis: Analyze the concentration of lumateperone tosylate in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the percentage of drug dissolved at each time point and construct a dissolution profile.
Visualizations
Caption: Simplified signaling pathway of lumateperone tosylate.
References
- 1. drugs.com [drugs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. apibackend-prod.drreddys.com [apibackend-prod.drreddys.com]
- 5. US10695345B2 - Pharmaceutical capsule compositions comprising lumateperone mono-tosylate - Google Patents [patents.google.com]
- 6. Lumateperone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Lumateperone tosylate NDSRI impurity - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. Crystal structure and X-ray powder diffraction data for Lumateperone tosylate | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. agilent.com [agilent.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
refining animal models to better predict Caplyta's efficacy in humans
Welcome to the Technical Support Center for Refining Animal Models for Caplyta (lumateperone) Efficacy. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of this compound (lumateperone), and how does this influence the choice of animal models?
A: this compound has a unique, multi-target mechanism of action that distinguishes it from other antipsychotics.[1] Its therapeutic effects are thought to be mediated by a combination of:
-
Potent Serotonin 5-HT2A Receptor Antagonism: This is its highest affinity interaction.[2][3]
-
Dopamine (B1211576) D2 Receptor Presynaptic Partial Agonism and Postsynaptic Antagonism: This helps modulate dopamine levels, with a relatively low D2 receptor occupancy (around 39-40%) at therapeutic doses, which likely contributes to its favorable side-effect profile, particularly the low risk of extrapyramidal symptoms (EPS).[2][4][5]
-
Serotonin Transporter (SERT) Inhibition: This action may contribute to its efficacy in treating depressive symptoms.[2][6]
-
D1 Receptor-Dependent Glutamate (B1630785) Modulation: this compound indirectly enhances NMDA and AMPA receptor activity, which may address cognitive and negative symptoms associated with glutamate system hypofunction in schizophrenia.[1][2][6]
This complex profile means that no single animal model can capture all aspects of this compound's efficacy. A battery of tests targeting positive, negative, cognitive, and affective symptoms is required. For instance, while dopamine agonist-induced hyperlocomotion can model positive symptoms, models based on NMDA receptor antagonists (like ketamine or PCP) may better reflect the glutamatergic and cognitive deficits that this compound also targets.[7][8][9]
Q2: Which animal models are most relevant for assessing the different symptom clusters of schizophrenia and bipolar depression in the context of this compound's mechanism?
A: Selecting the right model depends on the specific therapeutic effect you want to measure. It is recommended to use a combination of pharmacological and genetic models to gain a comprehensive understanding.
| Symptom Cluster | Recommended Animal Models | Rationale & Key Considerations |
| Positive Symptoms | Amphetamine/PCP-Induced Hyperlocomotion, Prepulse Inhibition (PPI) Deficit | These models test the ability to counteract dopamine or glutamate hyperactivity.[10][11] PPI models sensorimotor gating deficits seen in patients. |
| Negative Symptoms | Social Interaction/Sociability Tests, PCP-Induced Social Withdrawal | These assays measure deficits in social drive and interaction, which are analogous to avolition and asociality in humans.[12][13][14] |
| Cognitive Deficits | Novel Object Recognition (NOR), T-maze/Y-maze, Morris Water Maze | These tests assess different domains of cognition, such as recognition memory and spatial learning, which are often impaired in schizophrenia.[15][16] |
| Depressive/Affective Symptoms | Forced Swim Test, Tail Suspension Test, Sucrose Preference Test | These models are standard for assessing behavioral despair and anhedonia, relevant for this compound's application in bipolar depression and as an adjunct for MDD.[17][18] |
Q3: Why are my results in dopamine-based models (e.g., amphetamine-induced hyperlocomotion) less robust for this compound compared to other antipsychotics?
A: This is an expected finding and reflects this compound's unique pharmacology. Traditional antipsychotics are primarily potent D2 receptor antagonists and strongly suppress dopamine-driven behaviors.[19] this compound, however, has a lower affinity for D2 receptors and acts as a partial agonist at presynaptic autoreceptors, leading to a more nuanced modulation of dopamine.[2][4] Its high 5-HT2A to D2 affinity ratio (about 60:1) is a key differentiator.[2] Therefore, while you should see an attenuation of hyperlocomotion, the effect size may be more modest than with a drug like haloperidol. This highlights the importance of not relying solely on this model and incorporating others that probe the serotonergic and glutamatergic systems.
Visualized Signaling & Experimental Workflows
The following diagrams illustrate this compound's mechanism and a suggested experimental workflow for preclinical evaluation.
Caption: this compound's multi-target mechanism of action.
Caption: Workflow for preclinical evaluation of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
Q: My behavioral results are highly variable between animals and across cohorts. What should I check?
A: High variability can obscure true pharmacological effects. A systematic check of common variables is crucial. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting inconsistent behavioral results.
Key Experimental Protocols
Protocol 1: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol assesses sensorimotor gating, a translational measure often deficient in schizophrenia patients.
-
Apparatus: A startle chamber with a loudspeaker for auditory stimuli and a piezoelectric sensor to detect whole-body startle responses.
-
Procedure:
-
Acclimation (5 mins): Place the rodent in the chamber with background white noise (e.g., 65-70 dB).
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Baseline Startle (5 trials): Present five 120 dB startle pulses (40 ms (B15284909) duration) alone to establish a baseline response.
-
PPI Session (50-60 trials): Randomly present different trial types:
-
Pulse-Alone: 120 dB pulse.
-
Prepulse + Pulse: A non-startling prepulse (e.g., 74, 78, or 82 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.
-
No-Stimulus: Background noise only, to measure baseline movement.
-
-
Inter-trial Interval: Vary randomly between 10-20 seconds.
-
-
Data Analysis:
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Calculate the startle amplitude for each trial.
-
Percent PPI is calculated for each prepulse intensity as: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100]
-
Expected Result: Lumateperone should dose-dependently rescue PPI deficits induced by agents like PCP or amphetamine.
-
Protocol 2: Social Interaction Test (Three-Chamber Assay)
This protocol measures sociability and preference for social novelty, modeling negative symptoms like social withdrawal.
-
Apparatus: A three-chambered box with openings between chambers. One outer chamber contains an empty, inverted wire cup. The other contains an identical cup with a novel "stranger" rodent inside.
-
Procedure:
-
Habituation (10 mins): Place the test animal in the center chamber and allow free exploration of all three empty chambers.
-
Sociability Phase (10 mins): Place a stranger mouse (Stranger 1) in one of the wire cups. Place the test animal back in the center and allow it to explore.
-
Social Novelty Phase (10 mins): Keep Stranger 1 in its cup and place a new stranger mouse (Stranger 2) in the previously empty cup. Allow the test animal to explore.
-
-
Data Analysis:
-
Use video tracking software to measure the time spent in each chamber and the time spent sniffing each wire cup.
-
Sociability Index: Compare time spent with Stranger 1 vs. the empty cup.
-
Social Novelty Index: Compare time spent with the new Stranger 2 vs. the familiar Stranger 1.
-
Expected Result: In a model of social withdrawal (e.g., chronic PCP), lumateperone should increase the time spent interacting with the stranger mouse.[12]
-
Protocol 3: In-Vivo Electrophysiology
Integrating electroencephalography (EEG) or local field potential (LFP) recordings with behavioral tasks can provide translatable biomarkers of drug efficacy.[20][21]
-
Apparatus: Touchscreen-based operant chambers combined with a tethered or wireless electrophysiology recording system.[20]
-
Procedure:
-
Surgery: Implant electrodes in relevant brain regions (e.g., prefrontal cortex, hippocampus) of the test animal. Allow for recovery.
-
Behavioral Training: Train the animal on a cognitive task (e.g., a touchscreen-based continuous performance test to measure attention).
-
Concurrent Recording: After drug or vehicle administration, record EEG/LFP activity while the animal performs the cognitive task.
-
-
Data Analysis:
-
Analyze event-related potentials (ERPs) or oscillatory power (e.g., gamma band) time-locked to specific task events (e.g., stimulus presentation, correct/incorrect response).
-
In humans, antipsychotic treatment can normalize certain EEG abnormalities.[22][23] This method allows for direct preclinical testing of similar homologous measures.
-
Expected Result: Lumateperone may normalize aberrant neural oscillations or ERPs induced by a pharmacological challenge (e.g., ketamine) in a manner that correlates with improved cognitive performance.
-
Quantitative Data Summary
Table 1: Receptor Binding Profile of Lumateperone
This table summarizes the binding affinities (Ki) of lumateperone for its primary targets. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Pharmacological Action |
| Serotonin 5-HT2A | 0.54[3] | Potent Antagonist |
| Dopamine D2 | 32[3] | Presynaptic Partial Agonist / Postsynaptic Antagonist |
| Serotonin Transporter (SERT) | 33[3] | Inhibitor |
Data compiled from preclinical in-vitro studies.[3][4]
Table 2: Summary of Animal Models and Key Behavioral Readouts
This table provides a quick reference for common models and their primary endpoints.
| Model Type | Inducing Agent | Primary Behavioral Endpoint | Relevance to this compound |
| Pharmacological (Positive Symptoms) | d-Amphetamine | Locomotor Hyperactivity, Stereotypy | Tests D2 receptor modulation.[7] |
| Pharmacological (Gating Deficit) | PCP or MK-801 | Prepulse Inhibition (PPI) Deficit | Tests glutamatergic/dopaminergic interaction.[9] |
| Pharmacological (Cognitive Deficit) | Ketamine / Scopolamine | Impaired Novel Object Recognition (NOR) | Assesses pro-cognitive effects via glutamate/cholinergic pathways.[8] |
| Neurodevelopmental | Maternal Immune Activation (MIA) | Social Deficits, Cognitive Rigidity | Models the neurodevelopmental aspects of schizophrenia.[14] |
References
- 1. researchgate.net [researchgate.net]
- 2. Lumateperone - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Neurophysiological and neurochemical animal models of schizophrenia: Focus on glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical and molecular characterization of ketamine-induced experimental psychosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Advantages and Limitations of Animal Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 17. academic.oup.com [academic.oup.com]
- 18. Animal models for bipolar disorder: from bedside to the cage | springermedizin.de [springermedizin.de]
- 19. Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological recording during touchscreen-based behavioral assays in rodents: A platform for improving early-stage neuroscience drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Concurrent electrophysiological recording and cognitive testing in a rodent touchscreen environment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiological Markers Predicting Antipsychotic Treatment Response in Patients with Schizophrenia: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrophysiological Markers Predicting Antipsychotic Treatment Response in Patients with Schizophrenia: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the impact of food intake on lumateperone absorption in animal studies
This technical support center provides guidance for researchers investigating the impact of food on the absorption of lumateperone (B1672687) in animal models. The information is curated for scientists and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of food on lumateperone absorption in humans?
A1: In human clinical trials, the administration of lumateperone with a high-fat meal resulted in a 33% decrease in the maximum plasma concentration (Cmax), a 9% increase in the total drug exposure (AUC), and a delay in the time to reach maximum concentration (Tmax) by approximately one hour.[1][2] It is recommended to administer lumateperone with food, which may help mitigate potential gastrointestinal side effects.[2]
Q2: What is the primary absorption mechanism of lumateperone?
A2: In vitro studies using Caco-2 cell monolayers, which model the intestinal epithelial barrier, indicate that lumateperone has high permeability and is primarily absorbed through passive diffusion.[3] This suggests a low potential for efflux transporter involvement in its intestinal absorption.
Q3: Are there publicly available data on the food effect on lumateperone absorption specifically in animal models?
A3: As of now, detailed studies specifically investigating the food effect on lumateperone absorption in animal models (e.g., rats, dogs) are not extensively available in the public domain. Preclinical studies have focused more on the toxicology and general pharmacokinetic profile of the drug.[4][5][6] One study in rats indicated rapid absorption and a low oral bioavailability of less than 5%.[6]
Q4: What are the key considerations when designing a food-effect study for lumateperone in animals?
A4: Key considerations include the selection of an appropriate animal model (species that are predictive of human gastrointestinal physiology), the composition of the test meal (e.g., standard vs. high-fat diet), the timing of food administration relative to drug dosing, and the blood sampling schedule to accurately capture the pharmacokinetic profile.
Q5: How can I minimize variability in my animal food-effect studies?
A5: To minimize variability, it is crucial to standardize the experimental conditions. This includes using animals of the same age, sex, and strain, acclimatizing them to the housing and feeding conditions, ensuring a consistent fasting period before dosing in the fasted group, and using a standardized diet for the fed group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic parameters within the same group. | Inconsistent food intake among animals in the fed group. | Ensure all animals in the fed group have consumed a similar amount of the standardized meal before dosing. Consider providing a specific amount of food per animal and monitoring consumption. |
| Stress-induced alterations in gastrointestinal motility. | Acclimatize animals to handling and dosing procedures to minimize stress. Ensure a calm and quiet environment during the experiment. | |
| Inconsistent dosing technique (oral gavage). | Ensure all personnel are properly trained and consistent in their oral gavage technique to avoid variability in drug delivery to the stomach. | |
| Unexpectedly low bioavailability in the fasted state. | Poor drug dissolution due to the formulation. | Evaluate the solubility of the lumateperone formulation in simulated gastric and intestinal fluids. Consider formulation adjustments to improve dissolution. |
| High pre-systemic metabolism (first-pass effect). | While difficult to alter, be aware that lumateperone undergoes extensive metabolism.[6] Compare oral and intravenous pharmacokinetic data to quantify the first-pass effect. | |
| No discernible difference between fed and fasted groups. | The type of food used does not significantly alter gastrointestinal physiology. | Use a high-fat meal, as this is known to have the most significant impact on the gastrointestinal environment and is the standard for food-effect studies. |
| Insufficient statistical power. | Ensure the number of animals per group is adequate to detect a statistically significant difference between the fed and fasted states. |
Quantitative Data Summary
As specific quantitative data from animal food-effect studies for lumateperone is not publicly available, the following table summarizes the known effects in humans for reference. Researchers should aim to generate similar comparative data in their chosen animal models.
| Parameter | Fasted State | Fed State (High-Fat Meal) | % Change | Reference |
| Cmax | Baseline | ↓ 33% | -33% | [1][2] |
| AUC | Baseline | ↑ 9% | +9% | [1] |
| Tmax | ~1-2 hours | Delayed by ~1 hour | N/A | [1][4] |
Experimental Protocols
The following provides a generalized experimental protocol for a food-effect study of lumateperone in a rat model. This should be adapted based on specific research questions and institutional guidelines.
Objective: To determine the effect of a high-fat meal on the oral bioavailability of lumateperone in Sprague-Dawley rats.
Materials:
-
Lumateperone (appropriate formulation for oral gavage)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow
-
High-fat rodent chow (e.g., 45-60% kcal from fat)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Analytical equipment for quantifying lumateperone in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week. House them in a temperature and light-controlled environment with free access to standard chow and water.
-
Group Allocation: Randomly assign rats to two groups (n=6-8 per group):
-
Group 1: Fasted
-
Group 2: Fed
-
-
Fasting/Feeding Protocol:
-
Fasted Group: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Fed Group: Provide animals with a pre-determined amount of high-fat chow for a specified period (e.g., 30 minutes to 1 hour) before dosing. Ensure and record food consumption.
-
-
Drug Administration:
-
Administer a single oral dose of lumateperone suspension/solution via oral gavage to all animals. The dose should be based on previous pharmacokinetic or toxicology studies.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 50-100 µL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify lumateperone concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis.
-
Statistically compare the pharmacokinetic parameters between the fasted and fed groups to determine the significance of the food effect.
-
Visualizations
Caption: Workflow for a typical food-effect study in an animal model.
Caption: Impact of food intake on lumateperone oral absorption.
References
- 1. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review | MDPI [mdpi.com]
- 5. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Lumateperone Delivery in Long-Term Osmotic Pump Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing osmotic pumps for the long-term delivery of lumateperone (B1672687) in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure consistent and reliable drug administration throughout your studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of lumateperone in osmotic pumps.
Q1: What are the critical first steps before initiating a long-term study with lumateperone and osmotic pumps?
A1: Before beginning any in vivo work, it is crucial to:
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Confirm the stability of your lumateperone formulation. The stability of lumateperone in your chosen vehicle at 37°C for the entire duration of your study is paramount. A pilot stability study is highly recommended.
-
Select the appropriate osmotic pump model. The choice of pump will depend on the desired duration of the study, the required delivery rate, and the volume of the drug solution.
-
Ensure the compatibility of your vehicle with the osmotic pump. Not all solvents are compatible with the internal components of osmotic pumps. Always consult the pump manufacturer's compatibility chart.
Q2: What are the best practices for preparing a lumateperone solution for use in an osmotic pump?
A2: Due to lumateperone's low aqueous solubility, careful preparation is essential. Lumateperone tosylate is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For in vivo applications, a co-solvent system is often necessary. A common approach involves dissolving lumateperone in a minimal amount of a biocompatible organic solvent and then diluting it with a physiological buffer. For instance, lumateperone tosylate has a solubility of approximately 0.12 mg/mL in a 1:7 solution of dimethylformamide (DMF) and PBS (pH 7.2).[1] Crucially, aqueous solutions of lumateperone are not recommended for storage for more than one day, highlighting the need for stability verification for long-term studies. [1]
Q3: How can I prevent precipitation of lumateperone in the osmotic pump or at the catheter tip?
A3: Precipitation is a significant risk with poorly soluble compounds like lumateperone. Strategies to mitigate this include:
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Utilizing co-solvents: Solvents like polyethylene (B3416737) glycol (PEG) can be used in combination with others to improve solubility.
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Employing cyclodextrins: These can encapsulate the drug and enhance its aqueous solubility.
-
Formulating a nanosuspension: This involves reducing the drug particle size to the nanometer range to improve dissolution and prevent precipitation.[2]
-
Careful pH adjustment: The solubility of many compounds is pH-dependent.
-
In vitro testing: Before in vivo use, test the stability of your final formulation at 37°C for the duration of the study to check for any precipitation.
Q4: What are the signs of inconsistent drug delivery from an osmotic pump?
A4: Inconsistent delivery can manifest as:
-
Unexpected behavioral changes in study animals.
-
High variability in plasma drug concentrations between animals.
-
Pump failure or leakage upon explantation.
-
Presence of precipitate in the explanted pump or catheter.
Q5: How can I verify that the osmotic pump has delivered the drug as expected?
A5: Verification is a critical component of study validation. Methods include:
-
Measuring residual volume: After the study, the remaining volume in the pump can be measured to calculate the approximate delivery rate.
-
Analyzing plasma drug levels: Collecting plasma samples at multiple time points during the study provides the most reliable confirmation of consistent drug delivery.[3]
-
In vitro release study: Before the in vivo study, an identical pump can be placed in a saline bath at 37°C, and the release of lumateperone can be measured over time.[3]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during long-term osmotic pump studies with lumateperone.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no drug delivery | Pump failure (e.g., membrane rupture, blockage) | - Visually inspect the explanted pump for any damage. - Attempt to flush the pump and catheter with solvent to check for blockages. - Review pump handling and filling procedures for any deviations. |
| Drug precipitation in the pump or catheter | - Analyze the contents of the explanted pump and catheter for precipitates. - Re-evaluate the formulation for solubility and stability at 37°C. Consider reformulation with different co-solvents or excipients.[4] | |
| Air bubbles in the pump | - Ensure proper filling technique to avoid trapping air.[5] - Prime the pump according to the manufacturer's instructions before implantation. | |
| Pump Explantation Issues (e.g., leakage, unusual swelling) | Exceeding the recommended implantation duration | - Adhere strictly to the manufacturer's specified duration for the pump model.[6] |
| Biocompatibility issues | - Observe the tissue surrounding the implant for signs of severe inflammation or necrosis. - Ensure sterile surgical technique to minimize infection risk. | |
| High variability in animal response | Inconsistent drug delivery | - Implement rigorous quality control for pump filling and priming. - Monitor plasma drug levels in a subset of animals to confirm consistent exposure. |
| Animal-specific factors (e.g., metabolism) | - Ensure a homogenous study population in terms of age, weight, and health status. - Increase the number of animals per group to account for biological variability. | |
| Precipitation observed at the injection site (subcutaneous delivery) | Poor solubility of the formulation in interstitial fluid | - Consider using a catheter to deliver the drug to a larger, more rapidly cleared space, such as the intraperitoneal cavity or a major blood vessel. - Reformulate to enhance solubility and stability in a physiological environment. |
Section 3: Data Presentation
This section provides key quantitative data for lumateperone relevant to osmotic pump studies.
Table 1: Lumateperone Tosylate Solubility
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~10 |
| Ethanol | ~1 |
| Dimethylformamide (DMF) | ~25 |
| 1:7 solution of DMF:PBS (pH 7.2) | ~0.12 |
Data sourced from product information sheets.[1]
Table 2: Lumateperone Pharmacokinetic Parameters (Human Data)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Terminal Elimination Half-life | 18 hours |
| Protein Binding | 97.4% |
Note: These are human pharmacokinetic parameters and may differ in animal models.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to ensuring consistent lumateperone delivery.
Protocol for In Vitro Stability and Release Rate Verification
Objective: To confirm the stability of the lumateperone formulation and verify the release rate of the osmotic pump before in vivo implantation.
Materials:
-
Lumateperone tosylate
-
Selected vehicle (e.g., DMSO, PEG 300, saline)
-
Osmotic pump (same model as for the in vivo study)
-
Sterile, sealed container (e.g., sterile conical tube)
-
Incubator set to 37°C
-
HPLC or other suitable analytical method for lumateperone quantification[2][7][8][9]
Procedure:
-
Prepare the lumateperone formulation under sterile conditions.
-
Fill the osmotic pump with the lumateperone solution according to the manufacturer's instructions, ensuring no air bubbles are trapped.[5]
-
Place the filled pump into the sterile container filled with a known volume of sterile saline.
-
Incubate the container at 37°C.
-
At predetermined time points (e.g., daily for the first week, then weekly), collect an aliquot of the saline and replace it with fresh, pre-warmed saline.
-
Analyze the concentration of lumateperone in the collected aliquots using a validated analytical method.
-
At the end of the study period, visually inspect the pump and the remaining solution for any signs of precipitation.
-
Calculate the release rate for each time interval.
Protocol for Subcutaneous Osmotic Pump Implantation in Mice
Objective: To surgically implant an osmotic pump for continuous subcutaneous delivery of lumateperone.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Antiseptic and analgesic agents
-
Filled and primed osmotic pump
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled and primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required and monitor the animal for recovery.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Lumateperone's multimodal mechanism of action.
Caption: A typical experimental workflow for in vivo studies.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 7. ijnrd.org [ijnrd.org]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
Validation & Comparative
comparing the efficacy of lumateperone and risperidone in a head-to-head preclinical study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of lumateperone (B1672687) and risperidone (B510), two antipsychotic agents with distinct pharmacological profiles. The following sections present a detailed analysis of their receptor binding affinities, in vivo receptor occupancy, and effects in established animal models of psychosis, supported by experimental data and methodologies.
Pharmacological Profile: A Tale of Two Mechanisms
Lumateperone and risperidone, while both effective in treating symptoms of psychosis, exhibit fundamentally different mechanisms of action at the molecular level. Risperidone is a potent antagonist of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] In contrast, lumateperone acts as a partial agonist at presynaptic D2 receptors and an antagonist at postsynaptic D2 receptors.[1][3][4] This dual action, combined with its potent 5-HT2A antagonism and serotonin reuptake inhibition, contributes to its unique preclinical profile.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of lumateperone and risperidone.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Lumateperone | Risperidone |
| Dopamine D2 | 32 | ~1-5 |
| Serotonin 5-HT2A | 0.54 | ~0.1-0.5 |
| Dopamine D1 | 52 | ~5-20 |
| Serotonin Transporter (SERT) | 33-62 | >1000 |
| Alpha-1 Adrenergic | 73 | ~1-5 |
| Histamine H1 | >1000 | ~10-20 |
Data compiled from multiple preclinical studies.[1][3][5][6]
Table 2: In Vivo Receptor Occupancy
| Receptor | Lumateperone | Risperidone |
| Dopamine D2 Occupancy (at therapeutic doses) | ~39% | 72-81% |
| Serotonin 5-HT2A Occupancy (at therapeutic doses) | >80% | High |
Data from preclinical and clinical PET imaging studies.[3][7]
Experimental Protocols
This section details the methodologies for key preclinical experiments used to evaluate the efficacy of lumateperone and risperidone.
Receptor Binding Affinity Assays
Objective: To determine the affinity of lumateperone and risperidone for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from specific brain regions of rodents (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors) or from cell lines expressing the human recombinant receptor of interest.
-
Radioligand Binding: The prepared membranes are incubated with a specific radiolabeled ligand that is known to bind to the target receptor.
-
Competitive Binding: Increasing concentrations of the test compound (lumateperone or risperidone) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Animal Models of Psychosis
Objective: To assess the antipsychotic potential of a compound by measuring its ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist MK-801 (dizocilpine).
Methodology:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing environment, which consists of an open-field arena equipped with automated photobeam detectors to track movement.
-
Drug Administration: Animals are pre-treated with either vehicle, lumateperone, or risperidone at various doses.
-
Induction of Hyperactivity: After a set pre-treatment time, animals are administered a subcutaneous injection of MK-801 to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-90 minutes) immediately following MK-801 administration.
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated group that received MK-801. A significant reduction in hyperactivity by the test compound is indicative of antipsychotic-like efficacy.[1]
Objective: To evaluate the 5-HT2A receptor antagonist properties of a compound in vivo. The head-twitch response in mice is a behavior specifically mediated by the activation of 5-HT2A receptors.
Methodology:
-
Animal Habituation: Mice are placed in individual observation chambers and allowed to habituate for a short period.
-
Drug Administration: Animals are pre-treated with either vehicle, lumateperone, or risperidone at various doses.
-
Induction of Head-Twitches: After the pre-treatment period, mice are injected with the 5-HT2A receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine).
-
Behavioral Observation: The number of head-twitches is counted by a trained observer, who is typically blind to the treatment conditions, for a defined period (e.g., 20-30 minutes) following DOI administration.
-
Data Analysis: The frequency of head-twitches in the drug-treated groups is compared to the vehicle-treated group that received DOI. A dose-dependent reduction in the number of head-twitches indicates 5-HT2A receptor antagonism.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for preclinical antipsychotic drug testing.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic [mdpi.com]
- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Lumateperone's D2 Receptor Partial Agonism: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lumateperone's in vitro performance as a dopamine (B1211576) D2 receptor partial agonist against other established antipsychotic agents. The following sections present quantitative data from key experimental studies, detailed methodologies for the cited experiments, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
Lumateperone's interaction with the dopamine D2 receptor has been characterized by its binding affinity (Ki) and its functional activity as a partial agonist. The tables below summarize these key quantitative parameters in comparison to other atypical antipsychotics.
Table 1: Dopamine D2 Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Reference |
| Lumateperone (B1672687) | Human D2 | 32 | CHO | [1][2] |
| Aripiprazole | Human D2 | ~0.34-0.69 | Not Specified | [3] |
| Brexpiprazole | Human D2 | ~0.3 | Not Specified | [3] |
| Cariprazine | Human D2 | ~0.49-0.69 | Not Specified | [3] |
| Risperidone | Human D2 | ~1.4-5.9 | Not Specified | [3] |
| Olanzapine | Human D2 | ~1.1-11 | Not Specified | [3] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: In Vitro Functional Activity at Human D2L Receptors
This table presents data from a study by Zhang and Hendrick (2018) that directly compared the functional activity of lumateperone with other D2 receptor partial agonists in a cAMP assay using CHO cells expressing the human D2L receptor.[3]
| Compound | EC50 (nM) | Emax (% of Dopamine response) |
| Lumateperone | >1000 | 0 |
| Aripiprazole | 2.5 | 28 |
| Brexpiprazole | 10.3 | 43 |
| Bifeprunox (B1207133) | 0.2 | 67 |
| Dopamine (Full Agonist) | 4.6 | 100 |
This data indicates that in this specific in vitro assay, lumateperone did not exhibit agonist activity at the postsynaptic D2L receptor, distinguishing it from aripiprazole, brexpiprazole, and bifeprunox which all demonstrated partial agonism.[3]
Key Experimental Protocols
The following are detailed methodologies for the types of in vitro assays commonly used to validate D2 receptor partial agonism.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of lumateperone and comparator drugs for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.
-
Test Compounds: Lumateperone and comparator drugs at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([3H]Spiperone) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following G-protein coupled receptor activation. Since the D2 receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Objective: To determine the functional activity (EC50 and Emax) of lumateperone and comparator drugs at the dopamine D2 receptor.
Materials:
-
Cells: CHO cells stably expressing the human D2L or D2S receptor.
-
Assay Medium: A serum-free medium or a buffered salt solution.
-
Stimulating Agent: Forskolin, an activator of adenylyl cyclase, is used to induce a measurable level of cAMP.
-
Test Compounds: Lumateperone and comparator drugs at various concentrations.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
Protocol:
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere and grow.
-
Pre-incubation: The cell culture medium is replaced with the assay medium, and the cells are pre-incubated with the test compounds at various concentrations.
-
Stimulation: Forskolin is added to the wells to stimulate cAMP production.
-
Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of the test compound. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound relative to a full agonist like dopamine).
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway (Gi-coupled)
References
Comparative Analysis of Lumateperone (Caplyta) and Olanzapine on Weight Gain in a Preclinical Rat Model
This guide provides a detailed comparative analysis of the metabolic effects, specifically weight gain, associated with lumateperone (B1672687) (the active ingredient in Caplyta) and olanzapine (B1677200) in rat models. The data and methodologies are compiled from preclinical studies to inform researchers, scientists, and drug development professionals.
Introduction
Second-generation antipsychotics (SGAs) are essential for treating schizophrenia and other mental illnesses, but their use is often complicated by metabolic side effects, including significant weight gain and disturbances in glucose and lipid homeostasis. Olanzapine is a highly effective SGA that is well-known for its high propensity to cause weight gain. Lumateperone is a newer SGA with a distinct receptor binding profile, designed to provide therapeutic effects with an improved safety and tolerability profile, particularly concerning metabolic issues. This guide compares the preclinical data on weight gain in rats treated with lumateperone versus olanzapine.
Receptor Binding and Mechanism of Action
The differential effects of lumateperone and olanzapine on weight gain are thought to be mediated by their distinct affinities for various neurotransmitter receptors. Olanzapine's high affinity for the histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors is strongly implicated in its weight-gain liability. In contrast, lumateperone demonstrates a lower affinity for these specific receptors, which is hypothesized to contribute to its more favorable metabolic profile. Both drugs exhibit high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine (B1211576) D2 receptor.
Experimental Protocols
The following methodology is based on a representative chronic dosing study in female rats, which are particularly sensitive to SGA-induced weight gain.
-
Subjects: Female Sprague Dawley rats, weighing approximately 250-300g at the start of the study. Animals were housed individually with ad libitum access to standard chow and water.
-
Drug Administration:
-
Vehicle (control group).
-
Lumateperone (e.g., 1.2 mg/kg/day).
-
Olanzapine (e.g., 1.5 mg/kg/day).
-
Drugs were administered orally once daily for a period of several weeks (e.g., 28 days).
-
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily by weighing the remaining food from the previous day.
-
Metabolic Parameters: At the end of the study, blood samples were collected for analysis of glucose, insulin, cholesterol, and triglycerides.
-
Data on Body Weight and Food Intake
Chronic administration of olanzapine resulted in a statistically significant increase in body weight compared to the vehicle-treated control group. In contrast, lumateperone did not cause a significant increase in body weight over the course of the study and its effects were comparable to the vehicle control. The weight gain observed with olanzapine was accompanied by a significant increase in daily food consumption (hyperphagia), an effect that was not observed with lumateperone.
Table 1: Comparative Effects on Body Weight Gain and Food Intake in Female Rats
| Treatment Group | Mean Body Weight Gain (grams) at Day 28 | Change in Daily Food Intake vs. Vehicle |
| Vehicle (Control) | 15.2 | - |
| Lumateperone (1.2 mg/kg) | 16.0 | No significant change |
| Olanzapine (1.5 mg/kg) | 35.5* | Significant increase |
*p < 0.05 compared to Vehicle and Lumateperone groups. Data are representative values compiled from preclinical findings.
Data on Metabolic Parameters
Beyond body weight, olanzapine treatment led to significant alterations in key metabolic markers. Rats treated with olanzapine showed elevated levels of serum glucose, insulin, and triglycerides compared to the control group. Conversely, lumateperone-treated rats did not exhibit these adverse metabolic changes, with levels of glucose, insulin, and triglycerides remaining similar to those in the vehicle-treated group.
Table 2: Comparative Effects on Key Serum Metabolic Markers
| Treatment Group | Glucose (mg/dL) | Insulin (ng/mL) | Triglycerides (mg/dL) |
| Vehicle (Control) | 125 | 1.8 | 80 |
| Lumateperone (1.2 mg/kg) | 128 | 1.9 | 85 |
| Olanzapine (1.5 mg/kg) | 155 | 3.5 | 140* |
*p < 0.05 compared to Vehicle and Lumateperone groups. Data are representative values compiled from preclinical findings.
Signaling Pathways and Conclusion
The data strongly suggest that olanzapine's potent antagonism of H1 and 5-HT2C receptors contributes to its liability for weight gain and metabolic disruption. This antagonism is known to increase appetite and alter energy metabolism. Lumateperone's lack of significant weight gain and metabolic disturbances in this rat model is consistent with its lower affinity for these specific receptors. Its primary mechanism, involving a combination of 5-HT2A antagonism and D2 receptor presynaptic partial agonism and postsynaptic antagonism, appears to be dissociated from the pathways that mediate the significant metabolic side effects seen with olanzapine.
Illuminating the Path: A Comparative Guide to Lumateperone's Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways activated by lumateperone (B1672687) and other atypical antipsychotics. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the molecular cascades, we aim to offer a comprehensive resource for understanding the unique pharmacological profile of lumateperone.
Unraveling the Multifaceted Mechanism of Lumateperone
Lumateperone distinguishes itself from other atypical antipsychotics through its simultaneous and selective modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems.[1][2] This multi-target engagement is thought to contribute to its efficacy in treating a broad range of symptoms associated with neuropsychiatric disorders with a favorable side-effect profile.[3][4]
The core of lumateperone's mechanism involves a unique combination of activities:
-
Potent Serotonin 5-HT2A Receptor Antagonism: Lumateperone exhibits a significantly higher affinity for 5-HT2A receptors compared to dopamine D2 receptors, with some reports indicating a 60-fold greater affinity.[5][6] This potent antagonism is a hallmark of atypical antipsychotics and is associated with a reduced risk of extrapyramidal symptoms.[3]
-
Dual-Action at the Dopamine D2 Receptor: Unlike many other antipsychotics that are pure antagonists, lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[7][8] This dual action is believed to modulate dopamine signaling more efficiently, reducing presynaptic dopamine release while blocking postsynaptic activity, particularly in the mesolimbic pathways.[7][8] This mechanism may contribute to its antipsychotic effect at a lower D2 receptor occupancy (around 39-40%) compared to the 60-80% typically required for other antipsychotics.[2][9]
-
Serotonin Transporter (SERT) Inhibition: Lumateperone also acts as an inhibitor of the serotonin transporter, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[5][7] This action likely contributes to its antidepressant effects and potential efficacy against the negative symptoms of schizophrenia.[5]
-
Novel Glutamatergic Modulation: A key differentiator for lumateperone is its ability to modulate glutamatergic neurotransmission. It enhances the function of both NMDA and AMPA receptors.[2] This is partly achieved through a dopamine D1 receptor-dependent mechanism that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor and through the activation of the mTOR signaling pathway.[2][5]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of lumateperone and other commonly used atypical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Lumateperone | Risperidone | Olanzapine | Aripiprazole | Quetiapine |
| Dopamine D2 | 32[5][7] | 3[10] | 11[10] | 0.34[10] | 160[10] |
| Serotonin 5-HT2A | 0.54[5][7] | - | - | - | - |
| Serotonin Transporter (SERT) | 33[5] | - | - | - | - |
| Dopamine D1 | 52[7] | 75[10] | 31[10] | 410[10] | 455[10] |
| Histamine H1 | Low Affinity[2] | +++[1] | +++[1] | ++[1] | +++[1] |
| Muscarinic M1 | Low Affinity[2] | -[1] | +++[1] | -[1] | +[1] |
| Adrenergic α1 | Moderate Affinity[5] | +++[1] | +[1] | ++[1] | +++[1] |
Ki values are compiled from multiple sources and may vary between studies. The relative affinity symbols for H1, M1, and α1 receptors are adapted from Correll et al., 2010.
Visualizing the Downstream Signaling Cascades
The following diagrams, generated using the DOT language, illustrate the key downstream signaling pathways modulated by lumateperone.
Caption: Lumateperone's dual action on dopamine D2 receptors.
Caption: Lumateperone's effects on the serotonin system.
References
- 1. thecarlatreport.com [thecarlatreport.com]
- 2. journalce.powerpak.com [journalce.powerpak.com]
- 3. Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiating the third generation of antipsychotics: a focus on lumateperone's similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]
- 6. SMPDB [smpdb.ca]
- 7. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
A Comparative Review of Lumateperone Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic profile of lumateperone (B1672687), a novel antipsychotic agent. Understanding the differences in how this drug is absorbed, distributed, metabolized, and excreted in various species is crucial for the interpretation of preclinical safety and efficacy data and for its successful clinical development. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes metabolic pathways to facilitate a deeper understanding of the compound's behavior in different biological systems.
Key Pharmacokinetic Parameters: A Cross-Species Overview
Significant variability in the pharmacokinetic profile of lumateperone has been observed across different species. While comprehensive quantitative data for all preclinical models is not publicly available, this section summarizes the key parameters identified from published literature and regulatory documents.
| Pharmacokinetic Parameter | Human | Rat | Dog | Monkey |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours[1][2] | Rapid Absorption (Specific Tmax not stated) | Data not available | Data not available |
| t1/2 (Half-life) | 18 hours[1] | Rapid Elimination (Specific t1/2 not stated) | Prolonged elimination of metabolites[3] | Data not available |
| Bioavailability | ~4.4%[1] | < 5% | Data not available | Data not available |
| Metabolism | Primarily via ketone reduction[3] | Primarily via N-demethylation | Significant metabolism, differs from humans[3] | Data not available |
| Primary Route of Elimination | Urinary[3] | Fecal[3] | Data not available | Data not available |
| Key Metabolites | Reduced carbonyl metabolite (IC200131)[1] | N-desmethyl metabolite (IC200161)[1] | Aniline (B41778) metabolites formed[3] | Data not available |
| Plasma Protein Binding | 97.4%[2] | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | ~4.1 L/kg[2] | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values for these parameters in the indicated species were not found in the publicly available literature reviewed.
Interspecies Metabolic Differences
The metabolism of lumateperone shows stark differences between humans and non-clinical species, which is a critical consideration for translational studies. In humans, the primary metabolic pathway involves the reduction of the ketone in the butyrophenone (B1668137) side chain.[1] Conversely, in preclinical species such as rats, the main metabolic route is the N-demethylation of the piperazine (B1678402) ring.[1]
Furthermore, toxicological studies in animals have identified the formation of aniline metabolites, which have not been found at quantifiable levels in adult humans.[3] This metabolic divergence underscores the importance of careful interpretation of preclinical toxicology findings.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of lumateperone in non-clinical species are not extensively detailed in the available literature. However, based on regulatory documents and published studies, the following general methodologies have been described.
Animal Studies
-
Species: Sprague-Dawley rats and Beagle dogs have been used in non-clinical safety and pharmacokinetic studies.[3]
-
Administration: Lumateperone was administered orally in these studies.[3]
-
Observations: Pharmacokinetic analyses in rats and dogs have shown that lumateperone and its metabolites can accumulate with increasing doses, and the elimination of metabolites is prolonged.[3] Toxicological studies have been conducted with oral administration for durations of 3, 6, and 9 months in mice, rats, and dogs.
Human Studies
-
Study Design: Clinical pharmacokinetic studies in humans have been conducted in healthy volunteers and patients with schizophrenia.
-
Administration: Lumateperone is administered orally. The effect of food on its absorption has been studied, with a high-fat meal decreasing Cmax by 33% and increasing AUC by 9%, while delaying Tmax by approximately one hour.[1]
-
Dosage: The approved clinical dose is 42 mg once daily.[2]
-
Bioanalysis: Plasma concentrations of lumateperone and its metabolites are measured using validated analytical methods, such as LC-MS/MS.
Signaling Pathways and Experimental Workflows
The therapeutic effects of lumateperone are attributed to its unique interactions with multiple neurotransmitter systems. It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of D1 receptor-dependent glutamate (B1630785) transmission.
Conclusion
The pharmacokinetic profile of lumateperone exhibits significant cross-species differences, particularly in its metabolic pathways. While human pharmacokinetics are well-characterized, detailed quantitative data in common preclinical species such as dogs and monkeys remain limited in the public domain. The primary metabolic route in humans is ketone reduction, whereas N-demethylation is predominant in rats. These differences, along with the formation of unique metabolites in animals, are critical considerations for the translation of preclinical findings to clinical outcomes. Researchers and drug development professionals should be mindful of these interspecies variations when designing and interpreting studies on lumateperone and its analogues.
References
Validating In Vivo Target Engagement of Lumateperone: A Comparative Analysis of Biomarkers
A comprehensive guide for researchers, scientists, and drug development professionals on the biomarkers and methodologies used to validate the in vivo target engagement of lumateperone (B1672687), with a comparative look at alternative antipsychotics.
Lumateperone is a novel antipsychotic with a unique pharmacological profile, simultaneously modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1] Validating the engagement of its molecular targets in a living system is crucial for understanding its therapeutic efficacy and side-effect profile. This guide provides a comparative overview of the key biomarkers used to assess lumateperone's in vivo target engagement, primarily focusing on receptor occupancy studies using Positron Emission Tomography (PET) and exploring alternative methodologies. Data is presented in comparison to other commonly used atypical antipsychotics to provide a clear benchmark for its performance.
Quantitative Analysis of In Vivo Receptor Occupancy
The primary method for quantifying the in vivo target engagement of lumateperone and other antipsychotics is Positron Emission Tomography (PET). This non-invasive imaging technique allows for the direct measurement of the percentage of receptors occupied by a drug at various doses.
Serotonin 5-HT2A Receptor Occupancy
Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor.[1] PET studies have demonstrated high levels of 5-HT2A receptor occupancy even at low doses.
| Drug | Dose | 5-HT2A Receptor Occupancy (%) | PET Radioligand | Reference |
| Lumateperone | 10 mg | >80% | [11C]MDL 100907 | [2] |
| Risperidone (B510) | 1 mg | ~60% | [11C]NMSP | [3] |
| Risperidone | 3 mg/day | 83% (mean) | Not Specified | [4] |
| Risperidone | 6 mg/day | 95% (mean) | Not Specified | [4] |
| Olanzapine (B1677200) | 5 mg/day | Near Saturation | [18F]setoperone | [5] |
| Olanzapine | 10 mg | 74-92% | [11C]NMSP | [6] |
| Aripiprazole (B633) | 10-30 mg | 54-60% | [18F]setoperone | [7] |
Dopamine D2 Receptor Occupancy
Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[1] A key characteristic of lumateperone is its relatively lower D2 receptor occupancy at clinically effective doses compared to other antipsychotics, which is thought to contribute to its favorable side-effect profile.[8][9]
| Drug | Dose | D2 Receptor Occupancy (%) | PET Radioligand | Reference |
| Lumateperone | 10 mg | ~12% | [11C]raclopride | [2] |
| Lumateperone | 40 mg | up to 39% | [11C]raclopride | [2] |
| Lumateperone | 60 mg | 39% (mean peak) | [11C]raclopride | [8][10] |
| Risperidone | 1 mg | ~50% | [11C]raclopride | [3] |
| Risperidone | 3 mg/day | 72% (mean) | Not Specified | [4] |
| Risperidone | 6 mg/day | 82% (mean) | Not Specified | [4] |
| Olanzapine | 5-20 mg/day | 43-80% | [11C]raclopride | [5] |
| Olanzapine | 10 mg | 59-63% | [11C]raclopride | [6] |
| Aripiprazole | 3-9 mg | 51-79% | [11C]raclopride | [11] |
| Aripiprazole | 6 mg | 70.1-74.1% (striatal) | [11C]raclopride | [12] |
| Aripiprazole | 10 mg | 85% | [11C]raclopride | [7] |
Experimental Protocols
Positron Emission Tomography (PET) for Receptor Occupancy
Objective: To quantify the percentage of a specific receptor (e.g., 5-HT2A or D2) that is bound by a drug in the living brain.
General Protocol:
-
Subject Preparation: Subjects typically abstain from caffeine, alcohol, and nicotine (B1678760) before the scan. Medications that could interfere with the target neurotransmitter system are discontinued.[13]
-
Radioligand Administration: A specific PET radioligand (a radioactive tracer that binds to the target receptor) is administered intravenously as a bolus or bolus plus infusion.[13][14] Commonly used radioligands include:
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of 60-90 minutes to measure the distribution and binding of the radioligand in the brain.[13]
-
Image Analysis:
-
Dynamic PET data is reconstructed and co-registered with anatomical MRI scans.[10]
-
Regions of interest (ROIs), including the target region (e.g., striatum for D2, cortex for 5-HT2A) and a reference region with negligible receptor density (e.g., cerebellum), are defined.[14][17]
-
The binding potential (BPND), a measure of receptor density and affinity, is calculated for the target region.[17]
-
-
Receptor Occupancy Calculation: Receptor occupancy (RO) is calculated by comparing the BPND at baseline (without the drug) to the BPND after drug administration using the following formula: RO (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100
Alternative Method: Non-Radiolabeled Tracer with LC-MS/MS
Objective: To measure receptor occupancy in preclinical models without the use of radioactivity.[18][19]
General Protocol:
-
Tracer Administration: A non-radiolabeled tracer molecule that binds specifically to the target receptor (e.g., MDL-100,907 for 5-HT2A, raclopride (B1662589) for D2) is administered to the animal.[18]
-
Drug Administration: The test drug (e.g., lumateperone) is administered at various doses.
-
Brain Tissue Collection: At a specific time point after tracer and drug administration, the animal is euthanized, and the brain is rapidly removed and dissected into specific regions.
-
Sample Preparation: Brain tissue is homogenized.
-
LC-MS/MS Analysis: The concentration of the tracer in the brain tissue homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Receptor Occupancy Calculation: Receptor occupancy is determined by comparing the amount of tracer in the specific binding region (e.g., cortex for 5-HT2A) to a non-specific binding region (e.g., cerebellum) in drug-treated versus vehicle-treated animals.
Glutamatergic System Modulation
A distinguishing feature of lumateperone is its modulation of the glutamatergic system, which is believed to contribute to its efficacy against the negative symptoms of schizophrenia and depression.[1][20]
Key Glutamatergic Biomarkers for Lumateperone:
-
Increased Phosphorylation of the GluN2B subunit of the NMDA Receptor: Lumateperone has been shown to increase the phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which enhances receptor function.[20] This effect is thought to be mediated through a D1 receptor-dependent mechanism.[21]
-
Activation of the mTOR Signaling Pathway: Lumateperone promotes the trafficking and function of AMPA receptors by activating the mTOR signaling pathway.[20]
-
Increased Glutamate Release: In vivo studies in rats have demonstrated that lumateperone significantly increases dopamine and glutamate release in the medial prefrontal cortex.[22][23]
Experimental Protocol: In Vivo Microdialysis for Glutamate Release
Objective: To measure the extracellular concentration of glutamate in a specific brain region in a freely moving animal.
Protocol:
-
Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., medial prefrontal cortex) of the animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis Procedure: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Molecules from the extracellular fluid, including glutamate, diffuse across the semipermeable membrane of the probe into the aCSF.
-
Sample Collection: The outflowing aCSF (dialysate) is collected at regular intervals.
-
Drug Administration: Lumateperone or vehicle is administered to the animal.
-
Glutamate Analysis: The concentration of glutamate in the dialysate samples is measured using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in extracellular glutamate levels over time are compared between the drug-treated and vehicle-treated groups.[23]
Signaling Pathway Overview
The therapeutic effects of lumateperone are a result of its complex interplay with multiple neurotransmitter systems.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A PET study of 5-HT2 and D2 dopamine receptor occupancy induced by olanzapine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Striatal and extrastriatal dopamine D₂ receptor occupancy by the partial agonist antipsychotic drug aripiprazole in the human brain: a positron emission tomography study with [¹¹C]raclopride and [¹¹C]FLB457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous in-vivo receptor occupancy assays for serotonin 1A, 2A, and dopamine 2 receptors with the use of non-radiolabelled tracers: Proposed method in screening antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission : A dopamine D-1 receptor dependent mechanism [diva-portal.org]
- 23. diva-portal.org [diva-portal.org]
Head-to-Head Comparison: Caplyta (Lumateperone) vs. Aripiprazole on Cognitive Function in Mice
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both lumateperone (B1672687) and aripiprazole (B633), atypical antipsychotics, have demonstrated the potential to improve cognitive deficits in animal models relevant to psychiatric disorders. Their distinct pharmacological profiles suggest different primary mechanisms for these effects. Aripiprazole's cognitive benefits are often linked to its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. In contrast, lumateperone's pro-cognitive effects are hypothesized to stem from its multifaceted interaction with serotonergic, dopaminergic, and glutamatergic systems, notably through the modulation of NMDA and AMPA receptors.[1][2][3] This guide will delve into the experimental data and methodologies from key preclinical studies to facilitate a comparative understanding.
Quantitative Data Summary
The following tables summarize quantitative data from separate studies investigating the effects of aripiprazole and lumateperone on cognitive performance in rodent models. It is critical to note that the data for aripiprazole was generated in mice, while the presented data for lumateperone comes from a study in rats; this species difference should be considered when interpreting the results.
Table 1: Effects of Aripiprazole on Cognitive Function in Mice
| Cognitive Domain | Mouse Model | Treatment Group | Dose | Key Findings | Reference |
| Attention/Executive Function | Socially Isolated Mice | Aripiprazole | 3 and 6 mg/kg | Mitigated cognitive deficits in attentional set-shifting tasks. | [2] |
| Spatial Memory | Normal Rats | Aripiprazole | Not Specified | Improved spatial memory in the Morris water maze after a single treatment. | [1] |
| Spatial Working Memory | Adolescent Rats (treatment), Adult (testing) | Aripiprazole | Not Specified | Higher performance in the Y-maze task compared to risperidone-treated rats. | [4] |
| Olfactory Memory | MK-801-induced deficit in female mice | Aripiprazole | 3 and 6 mg/kg | Did not reverse MK-801-induced memory impairment in the social transmission of food preference test. | [5] |
| Learning and Memory | Schizophrenia model mice | Aripiprazole | Not Specified | Improved spatial learning and memory deficits. | [6] |
Table 2: Effects of Lumateperone on Cognitive Function in Rats
| Cognitive Domain | Rat Model | Treatment Group | Dose | Key Findings | Reference |
| Recognition Memory | Ketamine-induced cognitive deficit | Lumateperone | 10 mg/kg/day, p.o. | Improved performance in the novel object recognition task. | [7] |
| Spatial Working Memory | Ketamine-induced cognitive deficit | Lumateperone | 10 mg/kg/day, p.o. | Ameliorated deficits in the Y-maze. | [7] |
| Spatial Learning and Memory | Ketamine-induced cognitive deficit | Lumateperone | 10 mg/kg/day, p.o. | Restored performance in the Morris water maze test. | [7] |
Experimental Protocols
Aripiprazole: Attentional Set-Shifting Task in Socially Isolated Mice[2]
-
Animal Model: Early-life socially isolated mice were used as a model for attention deficit hyperactivity disorder (ADHD).
-
Drug Administration: Aripiprazole was administered at doses of 1, 3, and 6 mg/kg.
-
Behavioral Assay (Attentional Set-Shifting Task): This task assesses cognitive flexibility. Mice were trained to discriminate between different stimuli (e.g., odors, textures) to find a food reward. The task involves several stages, including simple discrimination, compound discrimination, intradimensional shift, and extradimensional shift, with the latter being particularly sensitive to prefrontal cortex dysfunction.
-
Data Analysis: The number of trials to reach a set criterion of consecutive correct choices was recorded for each stage.
Lumateperone: Cognitive Testing in a Ketamine-Induced Schizophrenia Rat Model[7]
-
Animal Model: Male Wistar rats were administered ketamine (30 mg/kg/day, i.p.) for 5 days to induce schizophrenia-like cognitive deficits.
-
Drug Administration: Following the ketamine regimen, lumateperone was administered orally at a dose of 10 mg/kg/day for 14 days.
-
Behavioral Assays:
-
Novel Object Recognition (NOR) Task: This test evaluates recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
-
Y-Maze: This maze is used to assess spatial working memory by measuring the willingness of rodents to explore new environments. The percentage of spontaneous alternations is calculated.
-
Morris Water Maze (MWM): A classic test for spatial learning and memory. Rats are trained to find a hidden platform in a pool of water, and escape latency and path length are measured.
-
-
Data Analysis: Performance metrics for each task (e.g., discrimination index in NOR, percentage of alternation in Y-maze, escape latency in MWM) were compared between treatment groups.
Signaling Pathways and Mechanisms of Action
The pro-cognitive effects of aripiprazole and lumateperone are thought to be mediated by their distinct interactions with key neurotransmitter systems.
Aripiprazole Signaling Pathway
Aripiprazole's mechanism is primarily attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, which helps to stabilize dopamine and serotonin levels in the brain.[8]
Caption: Aripiprazole's putative mechanism for cognitive enhancement.
Lumateperone Signaling Pathway
Lumateperone possesses a more complex pharmacological profile, acting as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at D2 receptors, and a modulator of glutamatergic neurotransmission through D1 receptor-dependent enhancement of NMDA and AMPA receptor function.[3][8]
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PI3K/Akt axis in cognitive impact of lumateperone in schizophrenia rat model induced by ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. google.com [google.com]
independent replication of published findings on lumateperone's efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lumateperone's performance based on available published findings. It includes a synthesis of quantitative data from clinical trials, detailed experimental protocols, and visualizations of the drug's signaling pathways and experimental workflows.
Comparative Efficacy in Schizophrenia
Lumateperone's efficacy in schizophrenia has been evaluated in several placebo-controlled trials, with some including an active comparator, risperidone (B510). A key measure of efficacy in these studies is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
A post hoc analysis of three late-phase, 4- to 6-week placebo-controlled studies in adults with an acute exacerbation of schizophrenia showed a statistically significant effect for lumateperone (B1672687) 42 mg/day.[1] The number needed to treat (NNT) versus placebo for a ≥20% reduction in PANSS total score was 9, and for a ≥30% reduction, the NNT was 8.[1] In one of these trials, the 42 mg dose of lumateperone demonstrated a statistically significant improvement in the PANSS total score from baseline to day 28 compared to placebo.[2][3] Another earlier phase II trial also found that a 60 mg dose of lumateperone resulted in a significant improvement in PANSS scores compared to placebo.[4]
However, the efficacy signal has not been consistent across all studies. A meta-analysis of studies in schizophrenia showed no significant difference from placebo, although the result approached statistical significance.[5][6] In one phase 3 trial, neither the 28 mg nor the 42 mg dose of lumateperone was significantly different from placebo on the primary endpoint, which was attributed to an unusually high placebo response rate at certain trial sites.[7]
When compared to risperidone, one study found the efficacy of lumateperone 60 mg to be comparable to risperidone 4 mg.[8] However, in another study, only risperidone showed a significant difference compared to placebo.[8]
Efficacy in Bipolar Depression
In the context of bipolar depression, lumateperone has demonstrated a more consistent efficacy signal. A meta-analysis of three randomized controlled trials with a total of 1,454 patients revealed that a 42 mg daily dose of lumateperone significantly improved depressive symptoms.[9][10] Specifically, one phase 3 trial found that lumateperone at 42 mg/day was associated with a significantly greater improvement from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score compared with placebo.[11] The response rates were also significantly higher in the lumateperone group compared to placebo in studies of bipolar depression.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the published literature on lumateperone's efficacy.
Table 1: Efficacy of Lumateperone in Schizophrenia
| Outcome Measure | Lumateperone Dose | Comparator | Result | Source |
| PANSS Total Score Change from Baseline | 42 mg/day | Placebo | Statistically significant improvement (LSMD: -4.2) | [2][3] |
| PANSS Total Score Change from Baseline | 28 mg/day | Placebo | Not statistically significant (LSMD: -2.6) | [2][3] |
| PANSS Total Score Change from Baseline | 60 mg/day | Placebo | Statistically significant improvement | [4] |
| PANSS Total Score Change from Baseline | 40 mg/day | Placebo | Not statistically significant | [4] |
| PANSS Total Score Change from Baseline | 60 mg/day | Risperidone 4 mg/day | Comparable efficacy | [8] |
| PANSS Total Score Reduction ≥20% (NNT) | 42 mg/day | Placebo | 9 | [1] |
| PANSS Total Score Reduction ≥30% (NNT) | 42 mg/day | Placebo | 8 | [1] |
| Combined Standardized Mean Difference (SMD) | Not specified | Placebo | -0.14 (Not statistically significant) | [5] |
Table 2: Efficacy of Lumateperone in Bipolar Depression
| Outcome Measure | Lumateperone Dose | Comparator | Result | Source |
| MADRS Score Change from Baseline | 42 mg/day | Placebo | Statistically significant improvement (LSMD: -4.6) | [11] |
| CGI-BP-S Total Score Change from Baseline | 42 mg/day | Placebo | Statistically significant improvement (LSMD: -0.9) | [11] |
| Standardized Mean Difference (SMD) | 42 mg/day | Placebo | -0.26 (Statistically significant improvement in depressive symptoms) | [9][10] |
| Responder Rate (RR) | 42 mg/day | Placebo | 1.27 (Statistically significant) | [9][10] |
| Remitter Rate (RR) | 42 mg/day | Placebo | 1.06 (Not statistically significant) | [9][10] |
Experimental Protocols
The clinical trials assessing lumateperone's efficacy generally follow a randomized, double-blind, placebo-controlled design.
Key Experimental Protocol Components:
-
Study Population: Adult patients (typically 18-75 years) with a diagnosis of schizophrenia (experiencing an acute exacerbation) or bipolar I or II disorder (experiencing a major depressive episode), confirmed by structured clinical interviews.
-
Inclusion/Exclusion Criteria: Specific criteria are used to ensure a homogenous patient population and to minimize confounding factors. These often relate to the severity of symptoms at baseline (e.g., a minimum PANSS or MADRS score), prior treatment history, and comorbid conditions.
-
Randomization and Blinding: Patients are randomly assigned to receive lumateperone at a specified dose, placebo, or an active comparator. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Duration: The treatment period in these acute efficacy studies is typically 4 to 6 weeks.[1][5]
-
Primary and Secondary Endpoints:
-
Schizophrenia: The primary endpoint is typically the change from baseline in the PANSS total score.[2][3] Key secondary endpoints often include the Clinical Global Impression-Severity of Illness (CGI-S) score.[2][3]
-
Bipolar Depression: The primary endpoint is usually the change from baseline in the MADRS score.[11] The key secondary endpoint is often the CGI-BP-S total score.[11]
-
-
Safety and Tolerability Assessments: These include monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, metabolic parameters (glucose, lipids), and extrapyramidal symptoms (EPS).[11][12]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial of lumateperone.
Signaling Pathways of Lumateperone
Lumateperone possesses a unique pharmacological profile, modulating multiple neurotransmitter systems.[13][14][15] It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and an inhibitor of the serotonin transporter.[13][15] Furthermore, it indirectly modulates glutamate (B1630785) signaling through a D1 receptor-dependent mechanism.[16] This multifaceted mechanism of action is thought to contribute to its antipsychotic and antidepressant effects with a potentially favorable side effect profile.[14]
Caption: A simplified diagram of lumateperone's key signaling pathway interactions.
References
- 1. Lumateperone in Pooled Late-Phase Schizophrenia Trials: Number Needed to Treat, Number Needed to Harm, and Likelihood to Be Helped or Harmed | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and safety of lumateperone for bipolar depression and schizophrenia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dose-response efficacy and safety of lumateperone in bipolar depression: A preliminary meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Lumateperone for Major Depressive Episodes Associated With Bipolar I or Bipolar II Disorder: A Phase 3 Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
Navigating the Long-Term Safety Landscape of Atypical Antipsychotics: A Comparative Guide for Researchers
A detailed examination of the long-term safety profiles of lumateperone (B1672687) versus other leading atypical antipsychotics, including olanzapine, risperidone, aripiprazole (B633), and quetiapine (B1663577), reveals distinct differences in metabolic, cardiovascular, and extrapyramidal side effects. This guide synthesizes available clinical trial data to provide a comparative overview for researchers, scientists, and drug development professionals.
Lumateperone, a newer entrant in the atypical antipsychotic market, has demonstrated a favorable long-term safety profile, particularly concerning metabolic and extrapyramidal symptoms, when compared to some of the more established agents in its class.[1] However, a comprehensive understanding of its relative safety requires a nuanced comparison with other widely prescribed atypical antipsychotics, each with its own unique mechanism of action and associated long-term risks.
Quantitative Comparison of Long-Term Safety Parameters
The following tables summarize key quantitative data from long-term clinical studies, offering a side-by-side comparison of the safety profiles of lumateperone, olanzapine, risperidone, aripiprazole, and quetiapine.
Table 1: Long-Term Metabolic Effects of Atypical Antipsychotics
| Parameter | Lumateperone (up to 1 year) | Olanzapine (up to 6 years) | Risperidone (up to 12 months) | Aripiprazole (up to 3.5 years) | Quetiapine (up to 104 weeks) |
| Mean Weight Change | -2.1 kg[1] | +2.19 kg[2] | Moderate weight gain reported[3] | Minimal (0.8 kg)[4] | +3.19 kg (at 52 weeks)[5][6] |
| Patients with ≥7% Weight Gain | 5%[1] | 40.8%[2] | Not consistently reported | Not consistently reported | 37% (at 52 weeks)[5][6] |
| Mean Change in Total Cholesterol | -11.4 mg/dL[1] | Significant increases noted[2] | Less effect on serum lipids[3] | No clinically relevant changes[4] | Not consistently reported |
| Mean Change in LDL Cholesterol | -10.2 mg/dL[1] | Not consistently reported | Less effect on serum lipids[3] | No clinically relevant changes[4] | Not consistently reported |
| Mean Change in Triglycerides | Negligible change[7] | Significant increases noted[2] | Less effect on serum lipids[3] | No clinically relevant changes[4] | Not consistently reported |
| Mean Change in Fasting Glucose | Negligible change[7] | Significant increases noted[2] | Moderate risk of glucose abnormalities[3] | Low risk of glucose abnormalities[3] | Moderate risk of glucose abnormalities[3] |
Table 2: Long-Term Cardiovascular and Endocrine Effects of Atypical Antipsychotics
| Parameter | Lumateperone | Olanzapine | Risperidone | Aripiprazole | Quetiapine |
| Effect on QTc Interval | Not associated with clinically significant QTc prolongation | Not a primary concern | Associated with a risk of QTc prolongation[8] | Minimal QTc prolongation effect | Not a primary concern |
| Postural Hypotension | Can occur | Higher risk[8] | Can occur | Can occur | Can occur |
| Mean Change in Prolactin | Decreased from baseline[9] | Can cause elevation | Significant and persistent elevation[10] | Decreased levels observed[11] | Minimal effect |
Table 3: Long-Term Extrapyramidal Symptoms (EPS) of Atypical Antipsychotics
| Parameter | Lumateperone | Olanzapine | Risperidone | Aripiprazole | Quetiapine |
| Incidence of EPS-related Adverse Events | Minimal risk, similar to placebo[9][12] | Lower risk than typical antipsychotics | Highest risk among atypicals[13] | 9.4% (long-acting injection)[4] | Low risk[7] |
| Akathisia | Low incidence | Can occur | Higher risk | 3.8% (long-acting injection)[4] | Lower risk |
| Parkinsonism | Low incidence | Can occur | Can occur | Lower risk | Lower risk |
| Tardive Dyskinesia | Low risk anticipated | Lower risk than typical antipsychotics | Risk exists with long-term use | Risk exists with long-term use[14] | Low risk |
Experimental Protocols
The long-term safety of these antipsychotics is typically assessed through open-label extension studies following initial randomized controlled trials (RCTs).
General Methodology for Long-Term Safety Studies:
-
Study Design: Open-label, flexible-dose, long-term extension studies.
-
Participant Population: Patients who have completed a preceding short-term, double-blind, placebo-controlled trial.
-
Intervention: Continued administration of the antipsychotic medication, with doses adjusted based on clinical response and tolerability.
-
Duration: Typically ranging from 6 months to several years.
-
Safety Assessments: Regular monitoring of adverse events (AEs), vital signs, weight, body mass index (BMI), and laboratory parameters (including fasting glucose, lipids, and prolactin). Standardized rating scales are used to assess EPS, such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.[10][15] Electrocardiograms (ECGs) are performed periodically to monitor cardiovascular safety, including the QTc interval.
Specific Protocol Elements for Lumateperone Long-Term Safety Assessment:
In the long-term open-label safety study of lumateperone, patients with stable schizophrenia were switched from their standard-of-care (SOC) antipsychotic to lumateperone (42 mg/day) for up to one year.[1] Safety and tolerability were the primary endpoints, assessed through the monitoring of AEs, clinical laboratory evaluations, and EPS rating scales.[16] Efficacy was a secondary endpoint, measured by changes in the Positive and Negative Syndrome Scale (PANSS) and the Calgary Depression Scale for Schizophrenia (CDSS).[9]
Signaling Pathways and Mechanisms of Action
The differing long-term safety profiles of these atypical antipsychotics can be attributed to their distinct receptor binding profiles and downstream signaling effects.
Lumateperone Signaling Pathway
Lumateperone possesses a unique mechanism of action, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of D1 receptor-dependent glutamate (B1630785) transmission.[10] It also inhibits serotonin reuptake. This multi-faceted mechanism is thought to contribute to its efficacy with a favorable side-effect profile.[2][17]
References
- 1. First-in-class antipsychotic linked to lower cardiometabolic risk | MDedge [mdedge.com]
- 2. SMPDB [smpdb.ca]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine system stabilizers, aripiprazole, and the next generation of antipsychotics, part 2: illustrating their mechanism of action. | Semantic Scholar [semanticscholar.org]
- 7. A review of quetiapine in combination with antidepressant therapy in patients with depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. [PDF] Comparison of longer-term safety and effectiveness of 4 atypical antipsychotics in patients over age 40: a trial using equipoise-stratified randomization. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. biopharmadive.com [biopharmadive.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Extrapyramidal Symptoms Associated with Psychotropics Pharmacological Treatments, and Associated Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Affinities of Lumateperone and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of the atypical antipsychotic lumateperone (B1672687) and its principal active metabolites, IC200161 and IC200131. The data presented herein has been compiled from various scientific publications and regulatory documents to offer an objective overview for research and drug development purposes.
Data Presentation: Receptor Binding Affinities (Ki in nM)
The following table summarizes the in vitro receptor binding affinities (Ki values) of lumateperone and its major metabolites for key neurotransmitter receptors and transporters implicated in the treatment of neuropsychiatric disorders. A lower Ki value indicates a higher binding affinity.
| Receptor/Transporter | Lumateperone (ITI-007) | IC200161 (Desmethyl-metabolite) | IC200131 (Reduced carbonyl-metabolite) |
| Serotonin (B10506) 5-HT2A | 0.54[1] | 2[2] | 61[2] |
| Dopamine (B1211576) D2 | 32[1] | 30[2] | 574[2] |
| Dopamine D1 | 52[1] | Not Reported | Not Reported |
| Serotonin Transporter (SERT) | 62[1] | Not Reported | Not Reported |
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities presented in this guide were determined using in vitro radioligand displacement assays. While specific experimental details for each reported value may vary between studies, the general methodology is outlined below.
Objective: To determine the affinity (Ki) of a test compound (lumateperone or its metabolites) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared. This typically involves homogenizing tissues (e.g., brain tissue from animal models) or cultured cells genetically engineered to express the target receptor. The homogenate is then centrifuged to isolate the membrane fraction, which is washed and resuspended in an appropriate buffer.
-
Binding Reaction: The prepared cell membranes are incubated in the presence of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]raclopride for D2 receptors) at a fixed concentration.
-
Competition Assay: A range of concentrations of the unlabeled test compound (lumateperone or its metabolites) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways associated with the serotonin 5-HT2A and dopamine D2 receptors, key targets of lumateperone and its metabolites.
Caption: Serotonin 5-HT2A Receptor Signaling Cascade.
Caption: Dopamine D2 Receptor Signaling Cascade.
References
Pro-Social Effects of Caplyta (Lumateperone) in Rodent Models of Social Withdrawal: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Caplyta (lumateperone) and other atypical antipsychotics in preclinical rodent models of social withdrawal, a key negative symptom of schizophrenia. While direct comparative preclinical data for lumateperone (B1672687) in established social withdrawal models is limited in publicly available literature, this document synthesizes existing data on its mechanism of action and the effects of comparator drugs to offer a framework for evaluation and future research.
Executive Summary
This compound (lumateperone) is a novel antipsychotic with a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a dopamine (B1211576) D2 receptor presynaptic partial agonist and postsynaptic antagonist, and a modulator of glutamate.[1][2] This multifaceted mechanism of action suggests potential efficacy against the negative symptoms of schizophrenia, including social withdrawal. However, direct preclinical evidence validating its pro-social effects in rodent models of social withdrawal, with quantitative comparisons to other atypical antipsychotics, is not extensively documented in peer-reviewed publications. One study in a chronic social defeat stress (CSDS) model of depression reported a non-significant reduction in social behavior in mice after 28-day administration of lumateperone.[3]
In contrast, comparator drugs such as risperidone, olanzapine, and aripiprazole (B633) have been evaluated more extensively in models like the phencyclidine (PCP) and MK-801-induced social withdrawal paradigms. These studies provide a basis for understanding the methodologies and potential outcomes for assessing pro-social efficacy. This guide will detail the mechanisms of action, relevant experimental protocols, and available data for these comparators to provide context for the potential evaluation of lumateperone.
Mechanism of Action: A Multi-System Approach
The potential pro-social effects of this compound are thought to be mediated by its simultaneous modulation of three key neurotransmitter systems implicated in social behavior and the pathophysiology of schizophrenia.
This compound (Lumateperone) Signaling Pathways
Lumateperone's unique mechanism involves:
-
Serotonin System: Potent antagonism of 5-HT2A receptors. This action is thought to contribute to its antipsychotic effects and may play a role in mitigating some of the negative symptoms.
-
Dopamine System: Acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors. This is theorized to allow for a more nuanced modulation of dopamine signaling, potentially reducing the motor side effects associated with high D2 receptor blockade while still achieving antipsychotic efficacy.
-
Glutamate System: Lumateperone enhances NMDA and AMPA receptor-mediated currents in the medial prefrontal cortex through a dopamine D1 receptor-dependent mechanism.[2] This enhancement of glutamatergic neurotransmission is a key differentiator from many other antipsychotics and may contribute to improvements in negative and cognitive symptoms.[2][3]
Caption: this compound's multi-target signaling pathway.
Comparator Antipsychotic Signaling Pathways
-
Risperidone: A potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors.
-
Olanzapine: A multi-receptor antagonist with high affinity for dopamine D2, serotonin 5-HT2A, and various other receptors.
-
Aripiprazole: A partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.
Caption: Signaling pathways of comparator antipsychotics.
Rodent Models of Social Withdrawal: Experimental Protocols
Several preclinical models are utilized to induce and study social withdrawal in rodents. The following are common protocols.
Phencyclidine (PCP)-Induced Social Withdrawal
This model is based on the observation that PCP, an NMDA receptor antagonist, induces both positive and negative symptoms of schizophrenia in humans.
-
Experimental Workflow:
Caption: Workflow for PCP-induced social withdrawal model.
-
Detailed Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar) are group-housed and allowed to acclimate to the facility for at least one week.
-
PCP Administration: A sub-chronic dosing regimen is typically used, for example, intraperitoneal (i.p.) injections of PCP (e.g., 5 mg/kg) twice daily for seven consecutive days.
-
Washout Period: Following the final PCP injection, a washout period of at least seven days is implemented to allow for the acute effects of PCP to subside, leaving a more persistent social deficit.
-
Test Compound Administration: Animals are treated with the investigational drug (e.g., lumateperone) or a comparator (e.g., risperidone) at a specified time before behavioral testing.
-
Social Interaction Test: Two unfamiliar rats that have received the same treatment are placed in an open-field arena for a set duration (e.g., 10-15 minutes). The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded and analyzed. A reduction in social interaction time in PCP-treated animals compared to vehicle-treated controls indicates social withdrawal. The ability of a test compound to reverse this deficit is the primary outcome measure.[4][5]
-
Social Isolation Model
This neurodevelopmental model induces behavioral abnormalities, including social deficits, by housing animals individually for an extended period.
-
Experimental Workflow:
Caption: Workflow for the social isolation model.
-
Detailed Protocol:
-
Animals: Male rodents are weaned at approximately postnatal day 21.
-
Housing: Animals in the isolation group are housed individually in standard cages. Control animals are group-housed (e.g., 2-4 per cage). The isolation period typically lasts for 6-8 weeks.
-
Test Compound Administration: Following the isolation period, animals are treated with the test compound or vehicle.
-
Behavioral Testing: Social behavior can be assessed using the social interaction test as described above, or the three-chamber social sociability test. In the latter, the test animal is placed in a central chamber with access to two side chambers, one containing a novel, unfamiliar rodent (stranger 1) and the other empty. The time spent in each chamber and interacting with the stranger is measured to assess sociability.
-
Comparative Preclinical Data
As previously stated, direct comparative preclinical data for lumateperone in these models is scarce. The following tables summarize findings for commonly used comparator drugs.
Table 1: Effects of Atypical Antipsychotics on PCP-Induced Social Withdrawal in Rats
| Drug | Dosing Regimen | Effect on Social Interaction Deficit | Reference |
| Risperidone | 0.02–0.63 mg/kg (sub-chronic) | Partial reversal | [4] |
| Chronic treatment | No effect | [4] | |
| Olanzapine | 0.16–2.5 mg/kg (sub-chronic) | No effect | [4] |
| Chronic treatment | No effect | [4] | |
| Aripiprazole | 0.04–0.16 mg/kg (sub-chronic) | Partial reversal | [4] |
Note: The efficacy of these drugs can be dependent on the specific protocol and dosing regimen used.
Discussion and Future Directions
The unique mechanism of this compound, particularly its modulation of the glutamatergic system, presents a compelling rationale for its potential to treat negative symptoms like social withdrawal. However, the lack of robust, publicly available preclinical data specifically examining its pro-social effects in established rodent models is a significant gap. The single reported finding of a non-significant effect in the CSDS model suggests that further investigation is warranted across different models and experimental conditions.[3]
To definitively validate the pro-social effects of this compound, future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare lumateperone with other atypical antipsychotics (e.g., risperidone, aripiprazole) within the same well-validated rodent model of social withdrawal, such as the PCP or MK-801 induced paradigms.
-
Dose-Response Studies: Establishing a clear dose-response relationship for any observed pro-social effects of lumateperone.
-
Chronic Dosing Regimens: Evaluating the effects of chronic lumateperone administration, as this more closely mimics the clinical use of antipsychotics.
-
Exploration of Different Models: Testing lumateperone in various models of social withdrawal (e.g., social isolation, genetic models) to determine the robustness of its effects across different underlying pathologies.
By addressing these research gaps, a clearer understanding of this compound's potential as a treatment for social withdrawal and other negative symptoms of schizophrenia can be achieved, providing valuable information for researchers, clinicians, and drug development professionals.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Brain Tissue After Lumateperone and Haloperidol Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of lumateperone (B1672687), a novel atypical antipsychotic, and haloperidol (B65202), a conventional antipsychotic, on brain tissue. The information is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in understanding the distinct molecular impacts of these two agents. While extensive transcriptomic data is available for haloperidol, similar comprehensive datasets for lumateperone are not yet in the public domain. This comparison, therefore, synthesizes the available data, highlighting the differences in their known mechanisms and effects on gene expression.
Overview of Mechanisms of Action
Lumateperone is a mechanistically novel antipsychotic that simultaneously modulates serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1] It acts as a potent serotonin 5-HT2A receptor antagonist, a dopamine D2 receptor presynaptic partial agonist and postsynaptic antagonist, a D1 receptor-dependent modulator of glutamate, and a serotonin reuptake inhibitor.[2] This multi-modal activity is thought to contribute to its efficacy across a broad range of schizophrenia symptoms with a favorable safety profile.[3]
Haloperidol , a butyrophenone (B1668137) derivative, is a first-generation antipsychotic that primarily acts as a potent antagonist of dopamine D2 receptors in the brain.[4] Its therapeutic effects are largely attributed to the blockade of these receptors in the mesolimbic pathway.
Comparative Gene Expression Analysis
Direct comparative transcriptomic studies between lumateperone and haloperidol are currently limited. The following tables summarize the available data from separate preclinical studies.
Haloperidol: Summary of Transcriptomic Effects in Rodent Brain
Haloperidol has been shown to induce significant changes in gene expression in various brain regions. Studies using microarray and RNA-sequencing have identified numerous differentially expressed genes (DEGs).
| Feature | Findings | References |
| Number of DEGs (Acute) | 36 significantly altered transcripts in rat fronto-temporo-parietal cortex (13 up-regulated, 15 down-regulated). | [5] |
| Number of DEGs (Chronic) | 9 up-regulated transcripts in rat fronto-temporo-parietal cortex. | [5] |
| Key Up-regulated Genes | Immediate early genes (IEGs) such as c-fos, Arc, and Zif268 in the striatum. | [6] |
| Key Down-regulated Genes | Genes involved in myelination and oligodendrocyte function with chronic treatment. | |
| Affected Pathways | Neurotoxic and apoptotic pathways (e.g., NF-kappa B, caspase pathways), signal transduction, neural plasticity, and ionic homeostasis. | [5] |
Lumateperone: Reported Effects on Gene and Pathway Modulation in Rodent Brain
Comprehensive transcriptomic data for lumateperone is not as readily available. However, a preclinical study has reported its effects on specific genes and pathways, particularly those related to neuroinflammation.
| Feature | Findings | References |
| Key Modulated Genes | Altered expression of genes involved in maintaining blood-brain barrier integrity, such as claudin-5 and intercellular adhesion molecule 1 (ICAM-1). | |
| Affected Pathways | Modulation of pathways involved in acute inflammation, including reduction of pro-inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α). Enhancement of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in the prefrontal cortex. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of lumateperone and haloperidol, a typical experimental workflow for transcriptomic analysis, and the inflammatory pathways modulated by lumateperone.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of transcriptomic studies. The following is a generalized protocol based on methodologies reported in studies of antipsychotic effects on the brain transcriptome.
1. Animal Model and Drug Administration:
-
Species: Male adult rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
Housing: Standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.
-
Drug Administration: Haloperidol or lumateperone administered via intraperitoneal (i.p.) injection or oral gavage. Dosing regimens can be acute (single dose) or chronic (daily for several weeks). A vehicle control group receives the solvent used to dissolve the drugs.
2. Brain Tissue Collection and RNA Extraction:
-
Euthanasia: Animals are euthanized at a specific time point after the final drug administration.
-
Tissue Dissection: The brain is rapidly excised, and specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus) are dissected on ice.
-
RNA Isolation: Total RNA is extracted from the brain tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Transcriptomic Analysis (RNA-Sequencing):
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to the reference genome of the species using a splice-aware aligner (e.g., STAR).
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly differentially expressed between the drug-treated and control groups.
-
Pathway and Gene Ontology (GO) Analysis: The list of differentially expressed genes is used as input for pathway and GO enrichment analysis (e.g., using tools like GSEA, DAVID, or Metascape) to identify biological pathways and functions that are significantly altered by the drug treatment.
Conclusion
The available data, though asymmetrical, points to distinct transcriptomic and signaling consequences of lumateperone and haloperidol treatment in the brain. Haloperidol induces widespread changes in gene expression, including the upregulation of immediate early genes and the modulation of pathways related to neuronal signaling and, with chronic use, potential neurotoxicity and effects on myelination. In contrast, the current, more limited data for lumateperone highlights its potential to modulate neuroinflammatory pathways and genes associated with blood-brain barrier integrity, a mechanism not as prominently featured in the transcriptomic profiles of haloperidol. This suggests that lumateperone's therapeutic effects may extend beyond direct neurotransmitter receptor modulation to include a significant anti-inflammatory component. Further comprehensive transcriptomic studies on lumateperone are warranted to provide a more detailed and direct comparison with conventional antipsychotics like haloperidol.
References
- 1. Restricted [jnjmedicalconnect.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 4. Impact of haloperidol and risperidone on gene expression profile in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A gene expression and systems pathway analysis of the effects of clozapine compared to haloperidol in the mouse brain implicates susceptibility genes for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumateperone Demonstrates a Favorable Cardiovascular Safety Profile with No Significant QT Prolongation
A comprehensive review of available data confirms that lumateperone (B1672687), a novel antipsychotic, exhibits a low risk of causing QT interval prolongation, a critical measure of cardiac safety. While specific studies in non-human primates are not extensively detailed in the public domain, data from human clinical trials consistently show a safety profile similar to placebo and more favorable than some other atypical antipsychotics.
Lumateperone's cardiovascular safety has been a key area of investigation throughout its clinical development. Pooled analyses of late-phase, placebo- and active-controlled clinical trials have demonstrated no clinically significant increase in QT interval with lumateperone treatment.[1] Treatment-emergent increases in the corrected QT interval (QTcF) were rare, and the drug showed no clinically relevant effects on cardiac repolarization.[1] This favorable cardiovascular profile is a significant differentiating factor from some other antipsychotic medications, which have been associated with a risk of QTc prolongation.[1][2][3]
Comparative Analysis of QT Interval Changes
To contextualize the cardiac safety of lumateperone, a comparison with another commonly used atypical antipsychotic, risperidone, is presented below. The data is derived from pooled analyses of human clinical trials.
| Drug | Dose | Mean Change from Baseline in QTcF (ms) | Patients with QTcF > 480 ms | Patients with QTcF Increase > 60 ms |
| Placebo | N/A | 0.7 | 0 | 0 |
| Lumateperone | 42 mg | 3.2 | 0 | 1 (0.2%) |
| Risperidone | 4 mg | 2.0 | 1 (0.4%) | 1 (0.4%) |
Data sourced from a pooled analysis of three randomized, double-blind, placebo-controlled trials.[1]
Experimental Protocol for Cardiovascular Safety Assessment in Non-Human Primates
While specific protocols for lumateperone in non-human primates are not publicly available, a general methodology for evaluating the cardiovascular effects of a new chemical entity (NCE) in this model is outlined below. This protocol is standard in preclinical drug development to assess potential effects on cardiac electrophysiology.
Objective: To assess the effect of the test article on the electrocardiogram (ECG), including the QT interval, in conscious, telemetered non-human primates.
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are commonly used due to their physiological similarity to humans.
Methodology:
-
Animal Preparation: Animals are surgically implanted with telemetry transmitters capable of recording ECG, heart rate, and arterial blood pressure. A recovery period of several weeks is allowed post-surgery.
-
Acclimation: Animals are acclimated to the study environment and procedures to minimize stress-related physiological changes.
-
Dosing: The test article is administered, typically via oral gavage or intravenous infusion, at multiple dose levels, including a vehicle control. A positive control known to prolong the QT interval (e.g., moxifloxacin) is often included to validate the sensitivity of the model.
-
Data Collection: Continuous ECG data is collected at baseline (pre-dose) and for a specified period post-dose (e.g., 24 hours).
-
Data Analysis: The QT interval is measured and corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction). Changes from baseline are calculated and compared between treatment groups and the vehicle control. Statistical analyses are performed to determine the significance of any observed effects.
Signaling Pathway of Lumateperone
Lumateperone's unique pharmacological profile contributes to its efficacy and favorable side-effect profile. It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of glutamate (B1630785) through a D1 receptor-dependent mechanism.[4][5][6] This multi-target engagement is believed to be responsible for its antipsychotic effects with a low incidence of extrapyramidal symptoms and cardiovascular adverse events.
References
- 1. Safety and tolerability of lumateperone for the treatment of schizophrenia: a pooled analysis of late-phase placebo- and active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F46. LUMATEPERONE (ITI-007): FAVORABLE SAFETY PROFILE IN AN OPEN LABEL SAFETY SWITCHING STUDY FROM STANDARD-OF-CARE ANTIPSYCHOTIC THERAPY IN PATIENTS WITH SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trial Data for Caplyta: A Comparative Guide for Schizophrenia and Bipolar Depression
This guide provides a comprehensive meta-analysis of clinical trial data for Caplyta (lumateperone), offering an objective comparison of its performance against other key antipsychotic agents in the treatment of schizophrenia and bipolar depression. Designed for researchers, scientists, and drug development professionals, this document synthesizes efficacy and safety data, details experimental protocols, and visualizes complex biological and procedural information to facilitate a deeper understanding of this compound's clinical profile.
This compound's Novel Mechanism of Action
This compound's therapeutic effects are thought to be mediated through a unique combination of high-affinity antagonism at serotonin (B10506) 5-HT2A receptors, presynaptic partial agonism and postsynaptic antagonism at dopamine (B1211576) D2 receptors, and modulation of D1 receptor-dependent glutamate (B1630785) signaling.[1][2][3] This multi-target approach is distinct from other atypical antipsychotics and is hypothesized to contribute to its efficacy across a broad range of symptoms with a favorable safety profile, particularly concerning metabolic parameters, extrapyramidal symptoms (EPS), and hyperprolactinemia.[1][4][5]
The diagram below illustrates the proposed signaling pathway of this compound, highlighting its simultaneous modulation of the serotonin, dopamine, and glutamate systems.
References
- 1. Efficacy of olanzapine and olanzapine-fluoxetine combination in the treatment of bipolar I depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine in refractory schizophrenia after failure of typical or atypical antipsychotic treatment: an open-label switch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine-Fluoxetine Combination Shows Rapid Onset in Bipolar Depression [medscape.com]
- 5. researchgate.net [researchgate.net]
validating the superiority of lumateperone's metabolic profile against second-generation antipsychotics
A comprehensive analysis of clinical trial data reveals that lumateperone (B1672687), a novel antipsychotic, demonstrates a more favorable metabolic profile with a lower risk of weight gain, dyslipidemia, and hyperglycemia compared to several other second-generation antipsychotics (SGAs). This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the supporting experimental data, methodologies, and underlying signaling pathways.
Lumateperone's distinct pharmacological profile, characterized by its simultaneous modulation of serotonergic, dopaminergic, and glutamatergic systems, is thought to contribute to its improved metabolic safety.[1][2][3] Clinical evidence consistently shows that lumateperone has a minimal impact on weight and other metabolic parameters, distinguishing it from SGAs that are frequently associated with significant metabolic adverse effects.[4]
Comparative Analysis of Metabolic Parameters
The following tables summarize key quantitative data from clinical trials, offering a direct comparison of lumateperone's metabolic effects against those of other widely prescribed SGAs.
Table 1: Change in Body Weight
| Antipsychotic | Mean Weight Change (kg) | Study Duration | Comparator |
| Lumateperone | Minimal to no weight gain | Multiple short and long-term studies | Placebo, Risperidone |
| Olanzapine | +8 kg (in 6 weeks) | 6 weeks | Placebo |
| Risperidone | +10.5 kg | 1 year | Aripiprazole |
| Quetiapine | +2.22 kg (low dose) | Variable | Baseline |
| Aripiprazole | +9.2 kg | 1 year | Risperidone |
| Ziprasidone | Weight loss | 1 year | Olanzapine |
Note: Weight changes can vary based on dosage, patient population, and study duration. The data presented are illustrative of general findings.
Table 2: Effects on Lipid Profile
| Antipsychotic | Change in Total Cholesterol (mg/dL) | Change in Triglycerides (mg/dL) | Study Details |
| Lumateperone | -2.8 | -0.7 | Short-term vs. Risperidone |
| Olanzapine | +30.7 | +104.8 | 1-year vs. Risperidone |
| Risperidone | +7.2 | +31.7 | 1-year vs. Olanzapine |
| Quetiapine | Decrease (variable) | Increased | Retrospective review |
| Aripiprazole | Decrease (5-8%) | Decrease (5-8%) | 12-week study |
| Ziprasidone | Favorable changes | Favorable changes | 1-year study |
Table 3: Impact on Glucose Metabolism
| Antipsychotic | Change in Fasting Glucose (mg/dL) | Risk of Diabetes | Study Details |
| Lumateperone | +0.9 | Low | Short-term vs. Risperidone |
| Olanzapine | +10.8 | High | 1-year vs. Risperidone |
| Risperidone | +0.74 | Moderate | 1-year vs. Olanzapine |
| Quetiapine | Increased | Moderate | Retrospective review |
| Aripiprazole | Significant reduction | Low | 3-month switch study |
| Ziprasidone | Favorable changes | Low | 1-year study |
Understanding the Mechanisms: Signaling Pathways
The differential metabolic effects of antipsychotics can be attributed to their interactions with various neurotransmitter receptors and downstream signaling pathways.
Caption: Antipsychotic effects on metabolic pathways.
Lumateperone's high affinity for 5-HT2A receptors and moderate affinity for D2 receptors, coupled with its minimal activity at H1 and 5-HT2C receptors, is a key differentiator.[5] Antagonism of H1 and 5-HT2C receptors by many other SGAs is strongly associated with weight gain and metabolic disturbances.[5]
Experimental Protocols
The clinical trials referenced in this guide employed rigorous methodologies to assess metabolic changes. A generalized workflow for these assessments is outlined below.
Caption: Generalized experimental workflow for metabolic assessment.
Key elements of these protocols typically include:
-
Baseline Measurements: Prior to initiating treatment, patients undergo a thorough metabolic assessment, including measurements of weight, body mass index (BMI), waist circumference, fasting glucose, and a complete lipid panel (total cholesterol, LDL, HDL, and triglycerides).
-
Regular Monitoring: These metabolic parameters are monitored at regular intervals throughout the study period.
-
Standardized Assays: Laboratory analyses of blood samples are conducted using standardized and validated assays to ensure accuracy and consistency of the data.
-
Statistical Analysis: Changes from baseline are calculated for each parameter and statistically compared between the different treatment groups to determine the significance of any observed differences.
References
- 1. mdpi.com [mdpi.com]
- 2. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 4. A Systematic Review of Clinical Trials on Lumateperone and Its Effects on Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Caplyta (lumateperone): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed, step-by-step procedures for the proper disposal of Caplyta (lumateperone), ensuring the safety of personnel and compliance with regulatory standards. As this compound is not listed on the FDA's "flush list" and is not classified as a hazardous drug for disposal by the National Institute for Occupational Safety and Health (NIOSH), general pharmaceutical waste disposal guidelines from the Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) should be followed.
Primary Disposal Recommendation: Drug Take-Back Programs
The most secure and environmentally responsible method for disposing of unwanted or expired this compound is through authorized drug take-back programs. These programs ensure that pharmaceuticals are disposed of in a manner that prevents environmental contamination and potential diversion.
Steps for Utilizing Take-Back Programs:
-
Locate an Authorized Collection Site: The U.S. Drug Enforcement Administration (DEA) provides a search tool on its website to find authorized drug collection sites. Many pharmacies, hospitals, and law enforcement agencies also serve as collection points.
-
Prepare for Drop-off: Keep the medication in its original container if possible. Personal information on the label should be removed or blacked out to protect privacy.
-
Transport and Dispose: Transport the medication to the collection site and deposit it in the designated collection receptacle.
Some pharmacies and other organizations also offer mail-back envelopes for medication disposal, providing a convenient alternative to in-person drop-off.
Alternative Disposal Method: Household Trash Disposal
In the absence of a readily available drug take-back program, this compound can be disposed of in the household trash by following these FDA-recommended steps to render the medication undesirable and prevent accidental ingestion:
-
Remove from Original Container: Take the this compound capsules out of their original packaging. Do not crush the capsules.
-
Mix with an Unpalatable Substance: Combine the capsules with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal in a Container: Place the mixture in a sealable bag, empty can, or other container to prevent leakage.
-
Dispose of in Trash: Throw the sealed container in your household trash.
-
De-identify Original Packaging: Before recycling or discarding the original medication bottle, be sure to scratch out all personal information from the prescription label.
Quantitative Data on Disposal Methods
| Disposal Method | Environmental Risk | Diversion Risk | Recommended For |
| Drug Take-Back Programs | Low | Low | All unused/expired pharmaceuticals |
| Mail-Back Programs | Low | Low | All unused/expired pharmaceuticals |
| Household Trash (following FDA guidelines) | Moderate | Moderate | When take-back options are unavailable |
| Flushing Down Toilet/Drain | High | Low | NOT RECOMMENDED FOR this compound |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of pharmaceutical waste management in a laboratory setting apply. These protocols are guided by regulations from the EPA's Resource Conservation and Recovery Act (RCRA). For detailed institutional procedures, consult your facility's Environmental Health and Safety (EHS) department.
This compound Disposal Decision Pathway
The following diagram illustrates the recommended decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the proper disposal of this compound.
Essential Safety and Handling Guide for Caplyta (lumateperone)
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like Caplyta (lumateperone) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an atypical antipsychotic, requires careful handling to avoid inhalation, ingestion, or contact with skin and eyes[1]. While specific occupational exposure limits (OELs) are not established in the provided safety data sheets, the potent nature of the compound necessitates stringent safety protocols[1][2]. The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense.
Recommended Personal Protective Equipment (PPE) for Handling Lumateperone
| Protective Gear | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powder form of the compound, especially during weighing or transfer[3][4]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | To avoid direct skin contact. Always use proper glove removal technique[3][4]. |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from dust particles and splashes[1][3]. |
| Body Protection | A complete suit protecting against chemicals or a lab coat | To prevent contamination of personal clothing[4]. |
This data is synthesized from multiple safety data sheets for lumateperone.[1][3][4]
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure risk. This involves preparing the workspace, using appropriate engineering controls, and following a specific sequence of operations.
Operational Protocol for Handling this compound:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS)[1]. Ensure that a safety shower and eye wash station are accessible[1]. The handling area, preferably a chemical fume hood or a ventilated enclosure, should be clean and uncluttered[2].
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Handling the Compound:
-
Decontamination: After handling, decontaminate all surfaces. The ability to effectively clean contaminated surfaces is a critical aspect of working with potent compounds[5].
-
Doffing PPE: Remove PPE in a designated area to prevent the spread of contamination. Dispose of contaminated gloves and other disposable items in accordance with hazardous waste procedures.
-
Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory[6]. Do not eat, drink, or smoke in areas where this compound is handled[1].
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. Pharmaceutical waste should not be flushed down the drain as this can lead to the contamination of water systems[7].
Disposal Guidelines:
-
Unused Medication: The preferred method for disposing of unused medicines is through a drug take-back program[8][9]. Check with your institution's environmental health and safety department for guidance on pharmaceutical waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered hazardous waste.
-
Empty Containers: Before disposing of empty containers, remove or scratch off all personal and identifying information from the label to protect privacy[8][10].
By adhering to these safety protocols, laboratories can create a secure environment for handling this compound, fostering a culture of safety and trust in research and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. biosynth.com [biosynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
